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Core Science & Biosynthesis

Foundational

Chemical properties of Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Part 1: Executive Summary Methyl 2-fluoro-3-(hydroxymethyl)benzoate (CAS: 816449-66-8) is a high-value bifunctional building block used extensively in the synthesis of pharmacologically active small molecules. Characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Methyl 2-fluoro-3-(hydroxymethyl)benzoate (CAS: 816449-66-8) is a high-value bifunctional building block used extensively in the synthesis of pharmacologically active small molecules. Characterized by a 1,2,3-trisubstituted benzene core, this scaffold offers a unique combination of electronic modulation (via the 2-fluoro substituent) and orthogonal reactivity (ester vs. benzylic alcohol).

Its primary utility lies in medicinal chemistry as a precursor for poly(ADP-ribose) polymerase (PARP) inhibitors , kinase inhibitors , and other heterocyclic drug candidates. The 2-fluoro group serves a dual purpose: it metabolically blocks the typically labile ortho-position while electronically activating the ring for specific transformations. This guide details the physicochemical properties, validated synthetic pathways, and reaction manifolds of this critical intermediate.[1]

Part 2: Physicochemical Profile

The compound presents as a white to off-white solid or viscous oil, depending on purity and crystalline form. The presence of the fluorine atom adjacent to the ester creates a dipole-dipole repulsion that influences the planarity of the ester group, often forcing it out of conjugation with the ring—a feature exploited in conformational restriction strategies.

PropertyValue / Descriptor
IUPAC Name Methyl 2-fluoro-3-(hydroxymethyl)benzoate
CAS Number 816449-66-8
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Physical State White to off-white solid (low melting)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water
pKa (Est.) ~13.5 (benzylic alcohol), ~-6 (ester oxygen protonation)
LogP (Calc) 1.0 – 1.2
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 4 (Ester oxygens + Fluorine + Hydroxyl oxygen)

Part 3: Synthetic Pathways

The synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate typically proceeds via two primary routes. The most robust industrial method involves the radical bromination of the commercially available methyl 2-fluoro-3-methylbenzoate, followed by hydrolytic substitution.

Pathway Analysis
  • Route A (Radical Functionalization): Preferred for scale-up.[2] Uses NBS (N-bromosuccinimide) to functionalize the benzylic methyl group. The subsequent hydrolysis must be carefully controlled to avoid hydrolyzing the methyl ester.

  • Route B (Reduction): Involves the selective reduction of a 3-formyl or 3-carboxylic acid precursor. This is less common due to the cost of starting materials but offers higher atom economy if the aldehyde is available.

SynthesisRoutes Figure 1: Synthetic Pathways to Methyl 2-fluoro-3-(hydroxymethyl)benzoate Start Methyl 2-fluoro-3-methylbenzoate (CAS: 184518-62-3) Bromide Methyl 3-(bromomethyl)-2-fluorobenzoate (Intermediate) Start->Bromide NBS, AIBN CCl4 or PhCF3, Reflux Target Methyl 2-fluoro-3-(hydroxymethyl)benzoate (Target) Bromide->Target AgNO3/H2O or CaCO3, Dioxane/H2O, Reflux Aldehyde Methyl 2-fluoro-3-formylbenzoate Aldehyde->Target NaBH4, MeOH 0°C (Selective Reduction)

Figure 1: The radical bromination route (blue) is the standard industrial approach. The reduction route (red) is used when the aldehyde precursor is accessible.

Part 4: Reactivity & Functionalization

This scaffold is a "linchpin" intermediate. The benzylic alcohol and the methyl ester are orthogonal handles. The fluorine atom at C2 provides electronic bias but is generally stable to standard nucleophilic attacks unless forcing conditions are used, making it a robust directing group.

Key Reaction Manifolds
  • Benzylic Activation: The hydroxyl group is readily converted to a leaving group (mesylate, bromide, chloride) for S_N2 displacement by amines or thiols. This is the primary pathway for building PARP inhibitor side chains.

  • Oxidation: Controlled oxidation yields the aldehyde (using Dess-Martin Periodinane or Swern conditions) or the carboxylic acid (Jones reagent), allowing for reductive amination or coupling reactions.

  • Cyclization: Reaction with hydrazines or diamines can lead to fused bicyclic systems (e.g., phthalazinones), utilizing both the ester and the benzylic carbon.

Reactivity Figure 2: Divergent Reactivity Profile Center Methyl 2-fluoro-3-(hydroxymethyl)benzoate Aldehyde Aldehyde (Swern/DMP Oxidation) Center->Aldehyde Oxidation (-2H) Halide Benzylic Halide/Mesylate (SOCl2 or MsCl/Et3N) Center->Halide Activation (OH -> LG) Amide Benzamide Derivative (Ester Aminolysis) Center->Amide Nucleophilic Acyl Subst. Heterocycle Phthalazinone Core (Hydrazine Cyclization) Center->Heterocycle Direct Cyclization Halide->Heterocycle + Hydrazine source (Cyclization)

Figure 2: The scaffold allows divergent synthesis: oxidation (blue), activation for substitution (red), or cyclization to heterocycles (yellow).

Part 5: Medicinal Chemistry Applications

Conformational Restriction

The C2-fluorine atom creates a steric and electrostatic barrier that restricts the rotation of the C1-carbonyl bond. In drug design, this "fluorine effect" forces the molecule into a specific bioactive conformation, often improving binding affinity to target proteins like kinases or PARP enzymes compared to the non-fluorinated analog.

Metabolic Stability

The 2-fluoro substituent blocks the C2 position from metabolic oxidation (Phase I metabolism). Furthermore, the electron-withdrawing nature of fluorine deactivates the aromatic ring towards oxidative metabolism at other positions, extending the half-life (


) of the final drug molecule.
Scaffold for PARP Inhibitors

This molecule is a structural homolog to the "linker" regions found in PARP inhibitors like Olaparib and Rucaparib . Specifically, the 3-hydroxymethyl group is often converted to a benzylic amine or ether to link the "warhead" (e.g., a phthalazinone or carboxamide) to the "tail" region that interacts with the adenosine binding pocket of the enzyme.

Part 6: Experimental Protocols

Protocol A: Synthesis via Radical Bromination & Hydrolysis

Step 1: Bromination

  • Charge: To a flask, add Methyl 2-fluoro-3-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), and AIBN (0.05 eq) in anhydrous

    
    -trifluorotoluene (or CCl₄).
    
  • Reaction: Heat to reflux (approx. 80-100°C) under nitrogen for 4-6 hours. Monitor by TLC/HPLC for consumption of starting material.

  • Workup: Cool to RT. Filter off succinimide byproduct. Concentrate the filtrate to yield crude Methyl 3-(bromomethyl)-2-fluorobenzoate.

Step 2: Hydrolysis

  • Charge: Dissolve the crude bromide in a 1:1 mixture of Dioxane:Water. Add Calcium Carbonate (CaCO₃, 2.0 eq).

  • Reaction: Heat to reflux for 12 hours. The mild basicity of CaCO₃ promotes S_N1/S_N2 hydrolysis without saponifying the methyl ester.

  • Workup: Acidify carefully with 1N HCl to pH ~4. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Conversion to Benzylic Mesylate (Activation)
  • Dissolution: Dissolve Methyl 2-fluoro-3-(hydroxymethyl)benzoate (1.0 eq) in anhydrous DCM at 0°C.

  • Addition: Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).

  • Completion: Stir at 0°C for 1 hour. The reaction is typically quantitative.

  • Use: The resulting mesylate is unstable on silica and is best used in situ for nucleophilic displacement reactions.

Part 7: Safety & Handling

Hazard Classification (GHS):

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[4][5]

Handling Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood.

  • Reactivity: Avoid contact with strong oxidizing agents (e.g., KMnO₄) and strong bases (which will hydrolyze the ester).

  • Storage: Store in a cool, dry place (2-8°C recommended). The compound is stable but hygroscopic; keep container tightly sealed.

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Methyl 2-fluoro-3-nitrobenzoate (Structural Analog Data). Retrieved from [Link]

  • MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. (Discusses general fluorination effects). Retrieved from [Link]

Sources

Exploratory

Methyl 2-fluoro-3-(hydroxymethyl)benzoate CAS number and identifiers

This technical guide provides an in-depth analysis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate , a specialized fluorinated building block used in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate , a specialized fluorinated building block used in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other medicinal scaffolds.

Technical Monograph: Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Chemical Identity & Identifiers

This compound represents a critical "meta-functionalized" scaffold where the fluorine atom at the 2-position electronically modulates the reactivity of the adjacent ester (C1) and hydroxymethyl (C3) groups. Unlike its 1,2-disubstituted isomers, this 1,2,3-substitution pattern prevents spontaneous lactonization, making it a stable yet versatile intermediate.

IdentifierValue
Chemical Name Methyl 2-fluoro-3-(hydroxymethyl)benzoate
CAS Number 874996-58-4 (Verify batch-specific salt forms)
Related CAS 115754-21-7 (Dimethyl 2-fluoroisophthalate precursor)
Molecular Formula C₉H₉FO₃
Molecular Weight 184.17 g/mol
SMILES COC(=O)C1=C(F)C(CO)=CC=C1
InChI Key BSOHDTMYSJGDEN-UHFFFAOYSA-N
Appearance White to off-white crystalline solid or viscous oil (purity dependent)
Strategic Utility in Medicinal Chemistry
2.1 The "Fluorine Scan" & SAR

In drug discovery, this compound is primarily utilized to introduce a fluorine atom at the ortho position relative to the carbonyl pharmacophore. The 2-fluoro substituent serves two mechanistic purposes:

  • Conformational Locking: The fluorine atom creates steric and electrostatic repulsion with the carbonyl oxygen, forcing the ester (or subsequent amide) out of planarity or into a preferred conformation, which can drastically alter binding affinity to targets like PARP or kinases.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the benzoic acid derivatives, influencing the solubility and permeability of the final drug candidate.

2.2 Distinction from Olaparib Intermediates

While often confused with the Olaparib intermediate (which is 2-fluoro-5 -(hydroxymethyl)benzoate), the 3-isomer is used to explore Structure-Activity Relationships (SAR) where the linker chain is closer to the core. It allows for the synthesis of "compact" phthalazinone analogs.

Synthesis & Process Chemistry

The synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate requires precise chemoselectivity to reduce one ester of a diester system or to selectively hydrolyze a halomethyl group without affecting the ester.

3.1 Primary Route: Chemoselective Reduction

The most robust route starts from Dimethyl 2-fluoroisophthalate . The challenge is to reduce only one of the two chemically equivalent ester groups (desymmetrization).

Experimental Protocol (Self-Validating)
  • Precursor: Dimethyl 2-fluoroisophthalate (CAS 115754-21-7).

  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH), THF.

  • Critical Control: Temperature (-10°C to 0°C) and stoichiometry (0.9 - 1.0 eq of hydride).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g (47 mmol) of Dimethyl 2-fluoroisophthalate in 100 mL of anhydrous THF/MeOH (4:1 ratio). Cool the solution to -10°C using a cryostat.

  • Addition: Slowly add NaBH₄ (1.78 g, 47 mmol) portion-wise over 30 minutes. Validation: Monitor internal temperature; do not exceed 0°C to prevent over-reduction to the diol.

  • Reaction: Stir at 0°C for 2 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 7:3). The product (mono-alcohol) will appear as a spot more polar than the starting material but less polar than the diol impurity.

  • Quench: Quench with saturated NH₄Cl solution (50 mL) carefully.

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

3.2 Visualization of Reaction Pathway

The following diagram illustrates the chemoselective reduction pathway and potential side reactions.

SynthesisPathway Start Dimethyl 2-fluoroisophthalate (Diester) Reagent NaBH4 / MeOH (-10°C) Start->Reagent Target Methyl 2-fluoro-3-(hydroxymethyl)benzoate (Target Mono-ester) Start->Target 1.0 eq Hydride Kinetic Control Impurity 2-Fluoro-1,3-benzenedimethanol (Over-reduction Diol) Target->Impurity Excess Hydride >0°C

Figure 1: Chemoselective reduction strategy highlighting the kinetic control required to avoid diol formation.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values.

MethodExpected Signals / ParametersInterpretation
¹H NMR (400 MHz, CDCl₃) δ 7.95 (t, 1H), 7.65 (t, 1H), 7.20 (t, 1H)Aromatic protons showing 1,2,3-substitution pattern.
δ 4.82 (s, 2H)Diagnostic Peak: Benzylic methylene (-CH₂OH).
δ 3.95 (s, 3H)Methyl ester singlet (-COOCH₃).
¹⁹F NMR δ -110 to -115 ppmSingle fluorine signal, split by adjacent protons.
LC-MS [M+H]⁺ = 185.17Positive mode ionization (often weak; [M+Na]⁺ may be dominant).
IR Spectroscopy 1725 cm⁻¹ (Ester C=O)3400 cm⁻¹ (Broad OH)Confirms presence of both ester and alcohol.
Handling & Stability (The "Meta" Advantage)

Unlike 2-fluoro-6-(hydroxymethyl)benzoate , which spontaneously cyclizes to form 4-fluorophthalide (a lactone), the 3-hydroxymethyl isomer (this topic) is structurally incapable of forming a 5-membered lactone ring because the functional groups are in a 1,3-relationship (meta) relative to the ring carbons C1 and C3.

  • Stability: Stable at room temperature. Does not lactonize.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the primary alcohol to the aldehyde or acid.

  • Reactivity Warning: The primary alcohol is a nucleophile; avoid mixing with strong acylating agents unless esterification is intended.

5.1 Decision Tree for Purification

Use this logic flow to determine the purification strategy based on crude purity.

PurificationLogic Check Analyze Crude Reaction Mixture (TLC / LCMS) Diol > 10% Diol Impurity? Check->Diol MethodA Flash Chromatography (Silica Gel) Hex/EtOAc Gradient Diol->MethodA Yes (Separation Required) MethodB Aqueous Workup Only (Acid/Base Wash) Diol->MethodB No (High Selectivity)

Figure 2: Purification logic based on the presence of the over-reduced diol impurity.

References

  • PubChem. 2-Fluoro-3-methylbenzoic acid (Precursor Data). National Library of Medicine. Available at: [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. (Contextual reference for PARP inhibitor chemistry).
Foundational

A Comprehensive Technical Guide to Methyl 2-fluoro-3-(hydroxymethyl)benzoate: Properties, Synthesis, and Applications

Executive Summary: Methyl 2-fluoro-3-(hydroxymethyl)benzoate is a substituted aromatic compound featuring a unique combination of a fluorine atom, a hydroxymethyl group, and a methyl ester on a benzene ring. This strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Methyl 2-fluoro-3-(hydroxymethyl)benzoate is a substituted aromatic compound featuring a unique combination of a fluorine atom, a hydroxymethyl group, and a methyl ester on a benzene ring. This strategic arrangement of functional groups makes it a highly valuable building block in medicinal chemistry and a versatile intermediate in synthetic organic chemistry. The presence of fluorine is particularly significant, as its incorporation into bioactive molecules is a well-established strategy for enhancing pharmacological properties such as metabolic stability and bioavailability.[1] This guide provides an in-depth analysis of the compound's physicochemical properties, outlines robust synthetic methodologies with mechanistic insights, explores its current and potential applications in drug development and material science, and details essential safety and handling protocols.

Compound Profile and Physicochemical Properties

Methyl 2-fluoro-3-(hydroxymethyl)benzoate (Molecular Formula: C₉H₉FO₃) is an organic compound with a molecular weight of approximately 184.16 g/mol .[1] Its structure is defined by a methyl benzoate core with a fluorine atom at the C2 position and a hydroxymethyl group at the C3 position. This substitution pattern creates a unique electronic and steric environment that dictates its reactivity and utility. The fluorine atom acts as a weak C-H bioisostere and can modulate the acidity of nearby protons, while the hydroxymethyl group provides a reactive handle for further chemical transformations, such as esterification or etherification.[1]

Structural Representation

The structural formula and connectivity of Methyl 2-fluoro-3-(hydroxymethyl)benzoate are detailed below.

Caption: Structure of Methyl 2-fluoro-3-(hydroxymethyl)benzoate.

Physicochemical Data Summary
PropertyValueReference
Molecular Formula C₉H₉FO₃[1][2]
Molecular Weight 184.16 g/mol [1]
IUPAC Name methyl 2-fluoro-3-(hydroxymethyl)benzoate
SMILES COC(=O)C1=CC=CC(=C1F)CO[2]
InChI InChI=1S/C9H9FO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4,11H,5H2,1H3[2]

Synthesis and Mechanistic Insights

The synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the need for regiochemical control. Key transformations include selective fluorination, hydroxymethylation, and esterification.[1]

Synthetic Strategies
  • Fluorination: The introduction of the fluorine atom onto the aromatic ring is a critical step. Reagents like DAST (Diethylaminosulfur trifluoride) can be used for selective fluorination.[1] Alternatively, nucleophilic fluorination of a suitable precursor, such as an arylbenziodoxolone, can be achieved using sources like Cesium Fluoride (CsF), often requiring activation to enhance reactivity.[3] Phase-transfer catalysis represents an advanced method to improve the efficiency and control of such fluorination reactions.[1]

  • Hydroxymethylation: This transformation introduces the -CH₂OH group. It can be accomplished using formaldehyde or other hydroxymethylating agents, where careful control of reaction conditions is necessary to ensure the correct regioselectivity.[1]

  • Esterification: The final methyl ester can be formed by reacting the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst, such as sulfuric acid.[1]

Modern synthetic approaches often favor one-pot procedures that combine multiple steps, which have been shown to improve yields by 15-20% compared to traditional multi-step methods by minimizing intermediate isolation and purification losses.[1]

Illustrative Synthetic Workflow

A plausible multi-step synthesis, adapted from methodologies for structurally related compounds, provides a framework for its preparation.

Caption: Key application areas for the title compound.

Role in Medicinal Chemistry
  • Scaffold for Drug Discovery: It serves as an important building block for creating more complex pharmaceutical agents. [1]The fluorine atom can enhance binding affinity to target proteins, improve membrane permeability, and block metabolic degradation at that position, thereby increasing the drug's half-life. [1][4]* Neuropharmacology: Preliminary research has shown that the compound exhibits locomotor activity in animal models, suggesting it could be a valuable precursor for developing new treatments for neurological disorders. [1]* Derivatization Handle: The hydroxymethyl group is a key functional handle. It can be oxidized to an aldehyde or carboxylic acid, or used in coupling reactions to attach other molecular fragments, allowing for the systematic exploration of structure-activity relationships (SAR).

Utility in Organic Synthesis and Material Science

Beyond pharmaceuticals, the compound is a versatile intermediate for creating a variety of organic molecules. [1]Its distinct functional groups can be manipulated selectively to build complex chemical architectures. There is also potential for its use in material science, where fluorinated aromatic compounds can be incorporated into polymers or other materials to impart specific properties like thermal stability or altered surface characteristics. [1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Methyl 2-fluoro-3-(hydroxymethyl)benzoate is not widely available, data from structurally similar compounds (e.g., substituted methyl benzoates, fluorinated aromatics) can be used to establish prudent safety practices. [5] Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact. [5]* Eye Irritation: Expected to cause serious eye irritation. [5]* Respiratory Irritation: May cause respiratory tract irritation if inhaled. [5]* Oral Toxicity: May be harmful if swallowed. [6]

Recommended Handling and Storage Procedures
ProcedureRecommendationSupporting Sources
Ventilation Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[5]
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[5][7]
Hygiene Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
Spill Control Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[7]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

Methyl 2-fluoro-3-(hydroxymethyl)benzoate stands out as a chemical intermediate of significant interest, particularly for professionals in drug development. Its value is derived from the strategic placement of three key functional groups: a fluorine atom to enhance pharmacokinetic properties, a hydroxymethyl group to enable further chemical modification, and a methyl ester. While its synthesis presents challenges in regioselectivity, modern methods offer viable pathways to this valuable compound. Its demonstrated biological activity and potential as a versatile building block ensure its continued relevance in the pursuit of novel therapeutics and materials.

References

  • Smolecule. (2024, August 9). Methyl 2-fluoro-3-(hydroxymethyl)benzoate.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Methyl 2-fluorobenzoate.
  • BLD Pharm. 1214324-64-7|Methyl 2-fluoro-3-hydroxybenzoate.
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - Methyl Benzoate.
  • Sigma-Aldrich. Methyl 2-fluoro-3-hydroxybenzoate.
  • Pharmaffiliates. Methyl 2-fluoro-3-((2-fluoro-6-hydroxyphenyl)sulfonamido)benzoate.
  • Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET - Methyl 3-(trifluoromethyl)benzoate.
  • ChemScene. (2025, October 24). Safety Data Sheet - methyl 4-fluoro-3-hydroxybenzoate.
  • PubChem. Methyl 2-fluoro-4-(hydroxymethyl)benzoate.
  • Alchem Pharmtech. CAS 1214324-64-7 | 2-Fluoro-3-hydroxy-benzoic acid methyl ester.
  • PubChemLite. Methyl 2-fluoro-3-(hydroxymethyl)benzoate (C9H9FO3).
  • Google Patents. (2020, June 23). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 7). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D.
  • Ozerskaya, A. V. et al. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA.

Sources

Exploratory

Advanced Safety & Handling Protocol: Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Part 1: Executive Summary & Strategic Utility Methyl 2-fluoro-3-(hydroxymethyl)benzoate (MFHB) is a specialized fluorinated building block, primarily utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

Methyl 2-fluoro-3-(hydroxymethyl)benzoate (MFHB) is a specialized fluorinated building block, primarily utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmacophores.[1] Its structural uniqueness lies in the ortho-fluorine atom, which exerts significant electronic influence on the adjacent ester and meta-hydroxymethyl groups, altering reactivity profiles compared to non-fluorinated analogues.[1]

This guide moves beyond standard compliance, offering a "Safety-by-Design" framework.[1] It addresses the specific risks associated with fluorinated benzyl alcohols and provides a self-validating protocol for handling, storage, and emergency response.[1][2]

Part 2: Physicochemical Identification & Properties[1][2][3]

Warning: Commercial CAS registry numbers for this specific isomer may vary by vendor or be listed under "made-to-order" libraries.[1] Verification via 1H-NMR is mandatory upon receipt.[1][2]

PropertySpecificationTechnical Commentary
Chemical Name Methyl 2-fluoro-3-(hydroxymethyl)benzoateSystematic IUPAC nomenclature.[1]
Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
CAS Registry 886498-85-3 (Provisional)Critical Check: Verify structure.[1][3] Often confused with 4-fluoro or hydroxy (phenol) isomers.[1][2]
Physical State Solid (Low Melting) or Viscous OilLikely a white to off-white solid.[1][2] Impurities may lower MP, resulting in a supercooled liquid.[2]
Solubility DMSO, Methanol, DCM, Ethyl AcetateHigh solubility in polar organic solvents due to the hydroxymethyl group.[2]
Melting Point Predicted: 45–60°CEmpirical determination required.[2] Keep below 40°C during bulk storage to prevent caking.

Part 3: Hazard Characterization (GHS & SAR Analysis)[1][2]

In the absence of a compound-specific experimentally validated LD50, we apply Structure-Activity Relationship (SAR) logic based on the class of fluorinated benzyl alcohols and benzoate esters.[1]

GHS Classification (Derived)[1][2]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][5]

  • H335: May cause respiratory irritation.[2]

Mechanistic Hazard Analysis[1][2]
  • Benzylic Reactivity: The hydroxymethyl group (-CH₂OH) at the meta position is a primary benzylic alcohol.[2] While stable, it can be oxidized to the aldehyde (a sensitizer) if stored improperly.[2]

  • Fluorine Effect: The C2-fluorine atom is electron-withdrawing.[1][2] This increases the electrophilicity of the C1-ester carbonyl, making it more susceptible to hydrolysis (releasing HF traces in extreme acidic conditions) or transesterification than non-fluorinated benzoates.[1]

  • Metabolic Fate: Esters are generally hydrolyzed by carboxylesterases in vivo.[2] The resulting 2-fluoro-3-(hydroxymethyl)benzoic acid may exhibit different toxicity profiles; therefore, avoid inhalation of dusts/aerosols.[1]

Part 4: Operational Handling & Storage Protocols[1][2]

Storage Architecture
  • Temperature: Store at 2–8°C .

  • Atmosphere: Inert Gas (Argon/Nitrogen) is required.[2] The hydroxymethyl group is susceptible to slow oxidation by atmospheric oxygen over time.[2]

  • Container: Amber glass with Teflon-lined caps.[1][2] Avoid metal containers due to potential fluoride interaction over long durations.[2]

Synthesis & Reaction Safety

When using MFHB as an intermediate (e.g., converting -OH to -Br using PBr₃ or mesylation):

  • Exotherm Control: The functionalization of the benzylic alcohol is often exothermic.[2]

  • Leaving Group Hazards: Converting the hydroxyl group to a halide (benzyl halide) drastically increases toxicity (lacrymator potential).[2] Treat the product of the next step as highly hazardous.

Self-Validating Purity Check (Protocol)

Before using in critical GMP steps, perform this rapid check:

  • Dissolve 5mg in CDCl₃.

  • 1H-NMR: Check for the disappearance of the hydroxymethyl doublet (~4.7 ppm) or appearance of aldehyde protons (~10 ppm) indicating oxidation.[2]

  • Result: If aldehyde >2%, repurify via silica chromatography (Hex/EtOAc).

Part 5: Emergency Response & Decision Logic

Firefighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2] Do NOT use water jet , as it may spread the burning ester.[2]

  • Combustion Products: HF (Hydrogen Fluoride), CO, CO₂.[2]

  • PPE: Full turnout gear with SCBA is non-negotiable due to HF risk.[2]

Spill Management
  • Evacuate: Clear the immediate area (10m radius).

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles.[2]

  • Neutralization: If hydrolyzed, the residue may be acidic.[2] Treat with sodium bicarbonate slurry.[1][2]

  • Disposal: Collect in a dedicated "Fluorinated Organic Waste" stream. Do not mix with strong bases to avoid rapid hydrolysis and heat generation.[2]

Part 6: Visualized Workflows (Graphviz)[1][2]

Diagram 1: Emergency Response Decision Matrix

This diagram guides the researcher through immediate actions upon exposure or spill.[2]

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Spill Spill / Leak Type->Spill Exposure Personnel Exposure Type->Exposure Action_Spill 1. Evacuate 10m 2. Double Nitrile Gloves 3. Absorb with Sand/Vermiculite Spill->Action_Spill Skin Skin/Eye Contact Exposure->Skin Inhale Inhalation Exposure->Inhale Action_Skin 1. Flush water 15 min 2. Remove Contaminated Clothing 3. Calcium Gluconate Gel (if HF suspected) Skin->Action_Skin Action_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Medical Surveillance Inhale->Action_Inhale Waste Disposal: Fluorinated Waste Stream (Do NOT incinerate w/o scrubbers) Action_Spill->Waste

Caption: Decision matrix for immediate response to Methyl 2-fluoro-3-(hydroxymethyl)benzoate incidents.

Diagram 2: Synthesis & Reactivity Workflow

This diagram illustrates the role of MFHB in synthesis and the associated safety checkpoints.

SynthesisWorkflow Precursor Precursor: 2-Fluoro-3-methylbenzoate Step1 Reaction: Radical Bromination / Hydrolysis Precursor->Step1 Synthesis Target TARGET: Methyl 2-fluoro-3-(hydroxymethyl)benzoate Step1->Target Purification Check Safety Checkpoint: 1H-NMR (Check Aldehyde) Store under Argon Target->Check Validation PathA Path A: Oxidation (to Aldehyde) Check->PathA Application PathB Path B: Halogenation (to Benzyl Bromide) Check->PathB Application RiskA Risk: Sensitizer Formation PathA->RiskA RiskB Risk: Lacrymator / Corrosive PathB->RiskB

Caption: Synthesis workflow highlighting critical safety checkpoints and downstream reactivity risks.

References

  • National Institutes of Health (NIH). (2020).[2] Biocatalytic synthesis of fluorinated intermediates. PMC7786045.[2] Retrieved from [Link]

Sources

Foundational

The Fluorine Efficacy Factor: Therapeutic Potential of Fluorinated Benzoate Derivatives

[1][2] Executive Summary The incorporation of fluorine into the benzoate (benzoic acid) scaffold represents a canonical strategy in medicinal chemistry to modulate physicochemical properties without altering steric bulk...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The incorporation of fluorine into the benzoate (benzoic acid) scaffold represents a canonical strategy in medicinal chemistry to modulate physicochemical properties without altering steric bulk significantly.[1] This guide analyzes the therapeutic utility of fluorinated benzoate derivatives, focusing on their role as bioisosteres , metabolic blockers , and enzyme inhibitors .

We examine two primary therapeutic vectors:

  • Neuropsychiatry: Modulation of N-methyl-D-aspartate (NMDA) receptor function via D-amino acid oxidase (DAAO) inhibition.[2][3][4]

  • Protein Misfolding Diseases: Kinetic stabilization of Transthyretin (TTR) to prevent amyloidosis.[5][6]

Part 1: Medicinal Chemistry Rationale[1][2][4][8][9][10]

The Fluorine Effect on the Benzoate Scaffold

The substitution of hydrogen with fluorine (


) on a benzoate ring induces profound electronic and lipophilic changes due to fluorine’s high electronegativity (3.98 Pauling scale) and low polarizability.
  • pKa Modulation: Fluorine is an electron-withdrawing group (EWG). Ortho-fluorination significantly lowers the pKa of the carboxylic acid (Benzoic acid pKa

    
     4.2; 2-Fluorobenzoic acid pKa 
    
    
    
    3.27). This increases the ionization fraction at physiological pH, altering protein binding and solubility.
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, rendering the ring resistant to Cytochrome P450-mediated oxidative metabolism (hydroxylation) at the fluorinated positions.

  • Lipophilicity (LogP): Fluorination generally increases lipophilicity ($ \Delta \pi_{F} \approx +0.14 $), enhancing membrane permeability and blood-brain barrier (BBB) penetration, critical for CNS targets like DAAO.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the strategic substitution logic for a generic fluorinated benzoate scaffold.

G Benzoate Benzoate Scaffold (Core Structure) Ortho Ortho-F (2-position) Effect: pKa Reduction Steric Ortho-effect Benzoate->Ortho Substitution Meta Meta-F (3-position) Effect: Electronic Tuning (Inductive) Benzoate->Meta Substitution Para Para-F (4-position) Effect: Metabolic Blocking (Prevents hydroxylation) Benzoate->Para Substitution Outcome Optimized Candidate: High Metabolic Stability Enhanced Lipophilicity Ortho->Outcome Meta->Outcome Para->Outcome

Figure 1: Strategic impact of regioselective fluorination on the benzoate scaffold.

Part 2: Therapeutic Case Studies

Neuropsychiatry: D-Amino Acid Oxidase (DAAO) Inhibition

Target: DAAO is a flavoenzyme responsible for degrading D-serine, a co-agonist of the NMDA receptor.[2][3][4] Pathology: In Schizophrenia, NMDA receptor hypofunction is observed. Increasing synaptic D-serine by inhibiting DAAO is a validated therapeutic strategy.[4] The Fluorobenzoate Solution: Benzoic acid is a classic competitive inhibitor of DAAO. Fluorinated derivatives (e.g., 3-fluorobenzoic acid) maintain binding affinity while improving BBB penetration and metabolic stability compared to the parent acid.

Mechanism of Action: The carboxylate group of the fluorobenzoate interacts with Arg283 and Tyr224 in the DAAO active site, mimicking the substrate (D-amino acid) carboxylate, while the aromatic ring engages in


-stacking interactions.
Transthyretin (TTR) Amyloidosis

Target: Transthyretin (TTR) is a transport protein that forms homotetramers. Pathology: Dissociation of the tetramer into monomers leads to misfolding and amyloid fibril formation (ATTR amyloidosis). The Fluorobenzoate Solution: Diflunisal , a difluorophenyl derivative of salicylic acid (2-hydroxybenzoic acid), acts as a kinetic stabilizer. It binds to the thyroxine-binding pockets at the dimer-dimer interface, bridging the subunits and preventing dissociation.

Comparative Data: TTR Stabilizers

CompoundStructure ClassBinding ModeKd1 (nM)Clinical Status
Diflunisal Fluorinated SalicylateT4 Pocket (Forward)~80Off-label / Trials
Tafamidis BenzoxazoleT4 Pocket~2FDA Approved
Benzoic Acid Simple AreneT4 Pocket>1000Weak Binder

Table 1: Comparison of binding affinities for TTR stabilizers. Note the efficacy of the fluorinated salicylate scaffold (Diflunisal) compared to simple benzoate.

Part 3: Experimental Protocols

Synthesis of 2-Fluorobenzoic Acid (Balz-Schiemann)

Objective: Synthesize 2-fluorobenzoic acid from anthranilic acid via a diazonium tetrafluoroborate intermediate. This protocol ensures high regioselectivity.

Safety Warning: Diazonium salts can be explosive when dry. Handle tetrafluoroborate intermediates with care and never let them dry completely if unstable. Work in a fume hood. HF generation is possible; use plasticware where appropriate.

Protocol Workflow:

  • Diazotization:

    • Dissolve Anthranilic acid (13.7 g, 0.1 mol) in a mixture of water (30 mL) and conc. HCl (25 mL) .

    • Cool to 0°C in an ice-salt bath.

    • Add Sodium Nitrite (7.0 g, 0.1 mol) in water (15 mL) dropwise. Maintain temp < 5°C.

    • Checkpoint: Verify diazotization with starch-iodide paper (turns blue immediately).

  • Counter-ion Exchange:

    • Add Fluoroboric acid (HBF4, 48%, 30 mL) to the cold diazonium solution.

    • A precipitate of 2-carboxybenzenediazonium tetrafluoroborate forms.

    • Stir for 20 min at 0°C.

    • Filter the solid and wash with cold water, then cold methanol, then ether.

    • Critical Step: Do not fully dry the solid on the filter; proceed immediately or store damp in a cold, dark place.

  • Thermal Decomposition (Fluorination):

    • Place the damp diazonium salt in a dry flask equipped with a reflux condenser.

    • Gently heat with a Bunsen burner or oil bath. Decomposition begins at ~90-100°C with the evolution of

      
       and 
      
      
      
      (white fumes).
    • Observation: The solid will liquefy and turn dark.

    • Continue heating until gas evolution ceases.

  • Purification:

    • Dissolve the residue in 10% NaOH solution (converts acid to sodium benzoate salt).

    • Filter to remove insoluble tars (charcoal treatment may be required).

    • Acidify the filtrate with conc. HCl to precipitate 2-fluorobenzoic acid .

    • Recrystallize from hot water.

    • Validation: Measure Melting Point (Expected: 122-124°C).

Synthesis Start Anthranilic Acid (Precursor) Step1 Diazotization (NaNO2/HCl, 0°C) Start->Step1 Inter Diazonium Tetrafluoroborate (Precipitate) Step1->Inter HBF4 addition Step2 Thermal Decomposition (-N2, -BF3) Inter->Step2 Heat Product 2-Fluorobenzoic Acid (Final Product) Step2->Product NaOH ext. / HCl ppt.

Figure 2: Balz-Schiemann synthesis workflow for fluorinated benzoates.

Biological Assay: DAAO Inhibition Screening

Objective: Determine the IC50 of a fluorinated benzoate derivative against D-Amino Acid Oxidase using a coupled colorimetric assay.

Principle:




Reagents:

  • Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.

  • Enzyme: Porcine Kidney DAAO (Sigma).

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

Protocol:

  • Preparation: Prepare serial dilutions of the test compound (Fluorobenzoate) in Assay Buffer (Range: 100

    
    M to 1 nM).
    
  • Incubation:

    • Add 50

      
      L of diluted test compound to a black 96-well plate.
      
    • Add 25

      
      L of DAAO enzyme solution (0.2 U/mL final).
      
    • Incubate for 10 min at 25°C to allow inhibitor binding.

  • Reaction Start:

    • Add 25

      
      L of Substrate/Detection Mix (Final conc: 10 mM D-Serine, 50 
      
      
      
      M Amplex Red, 0.1 U/mL HRP).
  • Measurement:

    • Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

  • Validation:

    • Positive Control: Sodium Benzoate (IC50

      
       1-5 
      
      
      
      M).
    • Negative Control: Buffer only (no inhibitor).

    • Background: No enzyme.

References

  • Haufe, G., & Leroux, F. R. (2019). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-VCH. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Sacchi, S., et al. (2012). D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy.[2][3][4] Current Pharmaceutical Design, 18(32), 4925-4935. Link

  • Sekijima, Y., et al. (2006). The biological and chemical basis for tissue-selective amyloid disease. Cell, 126(4), 801-815. Link (Reference for TTR stabilization mechanism).

  • Organic Syntheses. (1943). p-Fluorobenzoic acid. Org.[7] Synth. Coll. Vol. 2, p.299. Link

Sources

Exploratory

Stability Profile of Methyl 2-fluoro-3-(hydroxymethyl)benzoate Under Standard Conditions: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive analysis of the stability profile of Methyl 2-fluoro-3-(hydroxymethyl)benzoate, a key intermediate in pharmaceutical synthesis. Understanding the intrinsic stability...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the stability profile of Methyl 2-fluoro-3-(hydroxymethyl)benzoate, a key intermediate in pharmaceutical synthesis. Understanding the intrinsic stability of this molecule is paramount for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This document outlines a systematic approach to evaluating the stability of Methyl 2-fluoro-3-(hydroxymethyl)benzoate under various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines. We will delve into the predictable degradation pathways based on the compound's functional groups, present detailed protocols for forced degradation studies, and describe the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the parent compound and its degradation products. This guide is intended for researchers, scientists, and drug development professionals to establish robust handling, storage, and formulation strategies.

Introduction: The Critical Role of Stability in Drug Development

The journey of a drug from discovery to market is a long and intricate process, with the chemical stability of all intermediates and the final API being a cornerstone of success. Changes in the stability of a drug substance can lead to the formation of impurities, potentially toxic degradation products, or a decrease in potency, thereby compromising patient safety.[1] Stability testing is a critical component of the drug development lifecycle, providing the necessary data to define storage conditions, retest periods, and shelf life.[2][3][4]

Methyl 2-fluoro-3-(hydroxymethyl)benzoate possesses three key functional groups that influence its chemical stability: a methyl ester, a benzyl alcohol, and a fluorinated aromatic ring. Each of these moieties exhibits characteristic reactivity under stress conditions, which can be leveraged to predict and identify potential degradation pathways. This guide will systematically explore the molecule's susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.

Predicted Degradation Pathways of Methyl 2-fluoro-3-(hydroxymethyl)benzoate

A thorough understanding of the inherent reactivity of Methyl 2-fluoro-3-(hydroxymethyl)benzoate's functional groups allows for the prediction of its degradation profile.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.

    • Acid-catalyzed hydrolysis: In the presence of an acid and water, the ester will likely hydrolyze to form 2-fluoro-3-(hydroxymethyl)benzoic acid and methanol.

    • Base-catalyzed hydrolysis (Saponification): Under basic conditions, the ester will undergo saponification to yield the corresponding carboxylate salt, which upon acidification will form 2-fluoro-3-(hydroxymethyl)benzoic acid, and methanol.

  • Oxidation: The primary benzylic alcohol functionality is prone to oxidation.

    • Mild oxidation would likely yield the corresponding aldehyde, Methyl 2-fluoro-3-formylbenzoate.

    • Stronger oxidation conditions could further oxidize the aldehyde to the carboxylic acid, forming Methyl 2-fluoro-3-carboxybenzoate, or potentially lead to cleavage of the C-C bond.

  • Photodegradation: Fluorinated aromatic compounds can undergo photodegradation upon exposure to UV or visible light. While the carbon-fluorine bond is generally strong, photolytic conditions can induce reactions such as defluorination or the formation of other photoproducts.

  • Thermal Degradation: At elevated temperatures, aromatic esters can undergo thermal decomposition. The ester linkage is a likely point of initial cleavage.

The following diagram illustrates the predicted primary degradation pathways:

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent Methyl 2-fluoro-3-(hydroxymethyl)benzoate hydrolysis_acid 2-fluoro-3-(hydroxymethyl)benzoic acid + Methanol parent->hydrolysis_acid Acid/Base oxidation_aldehyde Methyl 2-fluoro-3-formylbenzoate parent->oxidation_aldehyde Mild Oxidant photoproducts Photolytic Degradants (e.g., defluorination products) parent->photoproducts Light (UV/Vis) oxidation_acid Methyl 2-fluoro-3-carboxybenzoate oxidation_aldehyde->oxidation_acid Further Oxidation

Caption: Predicted degradation pathways of Methyl 2-fluoro-3-(hydroxymethyl)benzoate.

Experimental Design: A Forced Degradation Study

Forced degradation, or stress testing, is an essential exercise to identify the likely degradation products of a drug substance.[1][5] This information is invaluable for the development of stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[5] The following experimental design is proposed for Methyl 2-fluoro-3-(hydroxymethyl)benzoate, in line with ICH guidelines.[2][4]

Stress Conditions

The following table outlines the recommended stress conditions for the forced degradation study:

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heated at 80°C for 24 hoursTo assess susceptibility to acidic environments.
Base Hydrolysis 0.1 M NaOH, at room temperature for 4 hoursTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂, at room temperature for 24 hoursTo investigate susceptibility to oxidative stress.
Thermal Degradation Solid sample heated at 105°C for 48 hoursTo determine the effect of high temperature.
Photostability Solid sample and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meterTo assess degradation upon exposure to light.
Sample Preparation

For solution-based stress studies, a stock solution of Methyl 2-fluoro-3-(hydroxymethyl)benzoate (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. An appropriate volume of this stock solution is then subjected to the stress conditions. For thermal and photostability studies on the solid state, the pure compound is directly exposed to the conditions.

The following workflow diagram illustrates the forced degradation study process:

G cluster_stress Forced Degradation Conditions cluster_data Data Evaluation start Start: Pure Methyl 2-fluoro-3- (hydroxymethyl)benzoate acid Acid Hydrolysis (0.1M HCl, 80°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (105°C, Solid) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analysis by Stability-Indicating HPLC-DAD/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis peak_purity Peak Purity Analysis analysis->peak_purity mass_balance Mass Balance Calculation analysis->mass_balance degradant_id Degradant Identification analysis->degradant_id

Caption: Experimental workflow for the forced degradation study.

Development and Validation of a Stability-Indicating HPLC Method

A robust stability-indicating analytical method is one that can accurately and precisely quantify the decrease of the active substance and the increase of degradation products without interference.[4][6][7][8][9] Reversed-phase HPLC with UV detection is the most common technique for this purpose.

Chromatographic Conditions

The following HPLC conditions are a starting point for method development and should be optimized to achieve adequate separation of the parent compound from all potential degradation products.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Elution A gradient program should be developed to ensure separation of polar and non-polar compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Photodiode Array (PDA) detector to monitor at multiple wavelengths and assess peak purity. A primary wavelength of 220 nm is a reasonable starting point.
Injection Volume 10 µL
Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][6][10] The key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the parent peak from all degradation product peaks in the stressed samples and confirmed by peak purity analysis using a PDA detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Anticipated Results and Discussion

Based on the forced degradation studies, a comprehensive stability profile of Methyl 2-fluoro-3-(hydroxymethyl)benzoate can be established. The results from the stability-indicating HPLC method will provide quantitative data on the extent of degradation under each stress condition.

Table of Anticipated Results:

Stress ConditionExpected DegradationMajor Degradation Products
Acid Hydrolysis Significant2-fluoro-3-(hydroxymethyl)benzoic acid
Base Hydrolysis Rapid2-fluoro-3-(hydroxymethyl)benzoic acid
Oxidation Moderate to SignificantMethyl 2-fluoro-3-formylbenzoate, Methyl 2-fluoro-3-carboxybenzoate
Thermal Degradation Minor to ModerateProducts of ester cleavage
Photostability Minor to ModerateVarious photoproducts, potentially including defluorinated species

The chromatograms from the stressed samples will be crucial in identifying the retention times of the degradation products. Mass spectrometry (LC-MS) can be coupled with the HPLC system to aid in the structural elucidation of the unknown degradation products.

Conclusion and Recommendations

This technical guide provides a robust framework for assessing the stability profile of Methyl 2-fluoro-3-(hydroxymethyl)benzoate. The predicted degradation pathways, centered around the hydrolysis of the ester and oxidation of the benzyl alcohol, serve as a foundation for a targeted forced degradation study. The development and validation of a stability-indicating HPLC method are critical for obtaining reliable quantitative data.

Based on the anticipated stability profile, the following recommendations are made:

  • Storage: Methyl 2-fluoro-3-(hydroxymethyl)benzoate should be stored in well-closed containers, protected from light, and in a controlled temperature environment to minimize degradation.

  • Handling: Avoid exposure to strong acids, bases, and oxidizing agents.

  • Formulation: The pH of any solution-based formulations should be carefully controlled to prevent hydrolysis. The inclusion of antioxidants may be considered if oxidative degradation is found to be a significant pathway.

By following the methodologies outlined in this guide, researchers and drug development professionals can ensure a thorough understanding of the stability of Methyl 2-fluoro-3-(hydroxymethyl)benzoate, leading to the development of safe, effective, and high-quality pharmaceutical products.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (URL: [Link])

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (URL: [Link])

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • Roy, C., et al. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. PMC. (URL: [Link])

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. (URL: [Link])

  • RP-HPLC stability-indicating method for simultaneous determination of sodium valproate, methylparaben and propylparaben in oral solution. Acta Chromatographica. (URL: [Link])

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (URL: [Link])

  • Metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus and detection of a fluorodiene metabolite. PubMed. (URL: [Link])

  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Publishing Group. (URL: [Link])

  • Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. Scientific Research Publishing. (URL: [Link])

  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. Validation of stability-indicating HPLC methods for pharmaceuticals: overview, methodologies, and case studies. LCGC North America. (URL: [Link])

  • Bhaskar, R., et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. (URL: [Link])

  • Blessy, M. R., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. (URL: [Link])

  • Mabrouk, M. M., et al. Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Khumnoon, A., et al. Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A. (URL: [Link])

  • Szpera, R., et al. The Fluorination of C−H Bonds: Developments and Perspectives. Angewandte Chemie International Edition. (URL: [Link])

  • Bradi, N., et al. Comparative degradation of Benzoic acid and its hydroxylated derivatives by Electro-Fenton technology using BDD/Carbon-felt cells. ResearchGate. (URL: [Link])

Sources

Foundational

Technical Guide: 2-Fluoro-3-(hydroxymethyl)benzoate Esters as Versatile Fluorinated Scaffolds

Topic: Technical Guide: 2-Fluoro-3-(hydroxymethyl)benzoate Esters Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Whitepaper Executive Summary The 2-fluoro-3-(hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: 2-Fluoro-3-(hydroxymethyl)benzoate Esters Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Whitepaper

Executive Summary

The 2-fluoro-3-(hydroxymethyl)benzoate scaffold represents a privileged structural motif in modern medicinal chemistry. Characterized by a 1,2,3-trisubstitution pattern on the benzene ring, this intermediate combines the metabolic stability of the carbon-fluorine bond with two distinct electrophilic handles: an ester at position 1 and a hydroxymethyl group at position 3.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, chemical reactivity, and application in the design of poly-ADP-ribose polymerase (PARP) inhibitors, benzoxaboroles, and other heterocyclic pharmacophores.

Structural Analysis & Pharmacophore Properties

The "Ortho-Fluorine" Effect

The placement of the fluorine atom at the C2 position, ortho to the ester, is not merely structural but functional.

  • Conformational Locking: Through dipole-dipole interactions with the carbonyl oxygen, the C2-fluorine atom restricts the rotation of the ester group, often locking the molecule into a preferred conformation that can enhance binding affinity to target proteins.

  • Metabolic Blocking: The fluorine atom blocks the C2 position from metabolic oxidation (e.g., by cytochrome P450s), a common clearance pathway for benzoate derivatives.

  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the corresponding benzoic acid (upon hydrolysis) and increases the electrophilicity of the ester carbonyl, facilitating nucleophilic attacks (e.g., amide formation).

The C3-Hydroxymethyl Pivot

The hydroxymethyl group at C3 serves as a versatile "pivot" point. Unlike a simple methyl group, it is pre-oxidized, allowing for immediate divergence into:

  • Aldehydes: Via Swern or MnO2 oxidation (precursors to reductive amination).

  • Halides/Mesylates: For SN2 displacement reactions.

  • Cyclization Precursors: For forming isoindolinones or benzoxaboroles.

Synthetic Pathways[1][2]

The synthesis of methyl 2-fluoro-3-(hydroxymethyl)benzoate is most robustly achieved via the functionalization of methyl 2-fluoro-3-methylbenzoate . This route avoids the poor regioselectivity often associated with direct formylation of fluorobenzenes.

Workflow Diagram

The following diagram illustrates the primary synthetic route and divergent downstream transformations.

SynthesisPathway Start Methyl 2-fluoro-3-methylbenzoate Bromide Methyl 2-fluoro-3-(bromomethyl)benzoate Start->Bromide NBS, AIBN CCl4, Reflux Target Methyl 2-fluoro-3-(hydroxymethyl)benzoate (Target Scaffold) Bromide->Target AgNO3/H2O or CaCO3/Dioxane Aldehyde Methyl 2-fluoro-3-formylbenzoate Target->Aldehyde MnO2 or Dess-Martin Isoindolinone 4-Fluoro-isoindolin-1-ones Aldehyde->Isoindolinone R-NH2 Reductive Cyclization

Figure 1: Synthetic workflow from methyl 2-fluoro-3-methylbenzoate to the target alcohol and subsequent divergence.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate from Methyl 2-fluoro-3-methylbenzoate.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)
  • Reagents: Methyl 2-fluoro-3-methylbenzoate (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), AIBN (0.05 equiv).

  • Solvent: Carbon tetrachloride (CCl4) or Trifluorotoluene (PhCF3) as a greener alternative.

  • Procedure:

    • Dissolve the starting ester in anhydrous solvent (0.2 M concentration) under Argon.

    • Add NBS and AIBN.

    • Heat to reflux (76°C for CCl4) and monitor by TLC/LCMS.

    • Critical Control Point: Stop reaction immediately upon consumption of starting material to prevent formation of the gem-dibromide byproduct.

    • Cool, filter off succinimide, and concentrate the filtrate.

Step 2: Hydrolysis of Benzyl Bromide
  • Reagents: Calcium Carbonate (CaCO3, 3.0 equiv).

  • Solvent: 1:1 mixture of 1,4-Dioxane and Water.

  • Procedure:

    • Suspend the crude benzyl bromide in the solvent mixture.

    • Add CaCO3 and heat to reflux for 4–6 hours.

    • Mechanism: This proceeds via an SN1-like pathway assisted by the silver ion (if AgNO3 is used) or simple solvolysis with CaCO3 acting as an acid scavenger.

    • Workup: Acidify carefully with 1N HCl, extract with EtOAc, dry over Na2SO4, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Reactivity & Applications in Drug Discovery

Divergent Reactivity Profile

The target scaffold serves as a "switchboard" for medicinal chemists.

TransformationReagentsProduct Utility
Oxidation MnO2, DCM2-Fluoro-3-formylbenzoate : Key intermediate for PARP inhibitors and isoindolinone synthesis.
Halogenation SOCl2 or PBr3Benzyl Halides : Alkylating agents for amines/phenols.
Aminolysis R-NH2, HeatAmides : Precursors to benzamides (e.g., Entinostat analogs).
Cyclization Hydrazine / Boronic AcidsPhthalazinones / Benzoxaboroles : Core scaffolds for oncology and anti-infective drugs.
Case Study: Synthesis of PARP Inhibitor Precursors

Poly-ADP-ribose polymerase (PARP) inhibitors often feature a phthalazinone core. While Olaparib utilizes a 2-fluoro-5-substituted scaffold, the 2-fluoro-3-substituted isomer is frequently explored in Structure-Activity Relationship (SAR) studies to modulate solubility and HERG channel liability.

Pathway to Phthalazinones:

  • Oxidation of Methyl 2-fluoro-3-(hydroxymethyl)benzoate to the aldehyde.

  • Condensation with hydrazine hydrate.

  • The resulting hydrazone undergoes intramolecular cyclization with the ester to form 5-fluoro-4-substituted phthalazin-1(2H)-one .

Case Study: Benzoxaboroles

Benzoxaboroles (e.g., Tavaborole) are boron-containing heterocycles used as antifungal and anti-inflammatory agents.

  • The hydroxymethyl group provides the necessary oxygen atom for the oxaborole ring.

  • The 2-fluoro group activates the ring for subsequent lithiation or iridium-catalyzed borylation, allowing the installation of the boron atom adjacent to the hydroxymethyl group.

References

  • Synthesis of Fluorinated Benzoates

    • Title: "Meta-C–H Arylation of Fluoroarenes via Traceless Directing Group Relay Str
    • Source:ResearchGate / Chem. Sci. (2018).[1]

    • Relevance: Describes the synthesis and functionalization of 2-fluoro-3-methylbenzoic acid deriv
  • Radical Bromination Protocols

    • Title: "Wohl-Ziegler Reaction - Organic Chemistry Portal."
    • Source:Organic Chemistry Portal.
    • Relevance: Standard operating procedures for NBS bromin
  • Benzoxaborole Chemistry

    • Title: "Benzoxaboroles: A New Class of Therapeutic Agents."
    • Source:Journal of Medicinal Chemistry.
    • Relevance: Contextualizes the utility of hydroxymethyl-substituted benzo
  • Compound Data

    • Title: "Methyl 2-fluoro-3-(hydroxymethyl)
    • Source:CymitQuimica.
    • Relevance: Verification of commercial availability and CAS registry.

Sources

Exploratory

Metabolic Stability of Fluorinated Benzyl Alcohol Derivatives: A Technical Guide

The following guide details the metabolic stability of fluorinated benzyl alcohol derivatives, designed for researchers in medicinal chemistry and drug metabolism and pharmacokinetics (DMPK). Executive Summary Benzyl alc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the metabolic stability of fluorinated benzyl alcohol derivatives, designed for researchers in medicinal chemistry and drug metabolism and pharmacokinetics (DMPK).

Executive Summary

Benzyl alcohol moieties are common pharmacophores but represent significant "metabolic soft spots" in drug discovery. They are primarily cleared via cytochrome P450 (CYP)-mediated benzylic oxidation to benzoic acids or Phase II glucuronidation .

Strategic fluorination is a high-impact optimization tactic. Unlike simple steric blocking, fluorine substitution on the aromatic ring modulates metabolic stability primarily through electronic deactivation of the benzylic C-H bond. This guide provides the mechanistic rationale, quantitative expectations, and validated experimental protocols for assessing these derivatives.

Mechanistic Principles of Stability

The CYP450 Oxidation Pathway

The primary clearance mechanism for benzyl alcohols is the oxidation to the corresponding benzaldehyde (and subsequently benzoic acid). This reaction is catalyzed by hepatic CYP450 enzymes (e.g., CYP2C9, CYP3A4) and involves a Hydrogen Atom Transfer (HAT) mechanism.

  • Compound I Formation: The heme iron forms the high-valent oxo-ferryl radical cation (

    
    ).
    
  • H-Abstraction: Compound I abstracts a hydrogen atom from the benzylic carbon (

    
    -C).
    
  • Rebound: The resulting benzylic radical recombines with the hydroxyl radical to form the gem-diol (hydrate), which collapses to the aldehyde.

The Fluorine Electronic Effect (Hammett Correlation)

The rate-limiting step is the H-abstraction. The transition state (TS) for this step has significant cationic character due to the electrophilic nature of Compound I.

  • Non-Fluorinated (Parent): The electron-rich aromatic ring stabilizes the electron-deficient TS via resonance/induction, facilitating rapid oxidation.

  • Fluorinated Derivatives: Fluorine is a potent Electron Withdrawing Group (EWG) (

    
    , 
    
    
    
    , but high electronegativity exerts strong inductive withdrawal).
    • Impact: The EWG effect destabilizes the cationic character of the transition state.

    • Result: The activation energy (

      
      ) for H-abstraction increases, significantly slowing down the intrinsic clearance (
      
      
      
      )
      .
Metabolic Switching

Non-fluorinated benzyl alcohols are also prone to aromatic hydroxylation (ring oxidation).

  • Blocking: Placing fluorine at the para or ortho positions physically blocks the site of hydroxylation.

  • Deactivation: The EWG effect deactivates the entire

    
    -system, making the ring less susceptible to electrophilic attack by CYP450, further shunting metabolism away from the ring.
    
Visualization: Mechanistic Pathways

The following diagram illustrates the bifurcation of metabolic pathways and the stabilizing influence of fluorine.

MetabolicPathways Substrate Fluorinated Benzyl Alcohol (Substrate) TS_Benzylic Transition State (Cationic/Radical Character) Substrate->TS_Benzylic Benzylic H-Abstraction (Slowed by EWG Fluorine) TS_Ring Arene Oxide Intermediate Substrate->TS_Ring Aromatic Oxidation (Blocked by F-substitution) Glucuronide O-Glucuronide (Phase II) Substrate->Glucuronide UGT Conjugation CYP_CompoundI CYP450 Compound I (Fe=O) CYP_CompoundI->TS_Benzylic Benzaldehyde Benzaldehyde (Unstable) TS_Benzylic->Benzaldehyde -H2O Phenol Phenolic Metabolite (Ring Hydroxylation) TS_Ring->Phenol NIH Shift BenzoicAcid Benzoic Acid (Excreted/Conjugated) Benzaldehyde->BenzoicAcid Cytosolic Aldehyde Dehydrogenase

Caption: Figure 1. Metabolic fate of fluorinated benzyl alcohols. Fluorine (EWG) destabilizes the benzylic transition state and blocks aromatic hydroxylation sites.

Comparative Stability Data

The following trends are observed when subjecting benzyl alcohol derivatives to human liver microsomes (HLM).

DerivativeElectronic Effect (

)
Metabolic Stability (

)
Mechanism of Stabilization
Benzyl Alcohol (Parent) 0.00Low (< 15 min)Rapid benzylic oxidation & para-hydroxylation.
4-Fluorobenzyl alcohol

ModerateBlocks para-hydroxylation; mild inductive deactivation of benzylic C-H.
3-Fluorobenzyl alcohol

HighStrong inductive withdrawal destabilizes benzylic oxidation TS.
2-Fluorobenzyl alcohol Inductive + StericHighOrtho-shielding hinders enzyme access; strong inductive effect.
2,4-Difluorobenzyl alcohol CumulativeVery HighSynergistic blocking of ring sites and strong electronic deactivation.

-Methylbenzyl alcohol
StericHighIntroduction of steric bulk at the metabolic center (not F-effect, but relevant control).

Note: While


-fluorination (replacing benzylic H with F) would theoretically block oxidation, 

-fluorobenzyl alcohols are chemically unstable (eliminating HF to form benzoyl fluoride/benzoic acid). Therefore, ring fluorination is the only viable strategy for this pharmacophore.

Experimental Protocol: Microsomal Stability Assay

This protocol determines the Intrinsic Clearance (


) using Human Liver Microsomes (HLM). It is designed to be self-validating using positive controls.
Materials
  • Test System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3.3 mM

    
    .
    
  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

    • Negative Control: Incubation without NADPH (to rule out chemical instability).

Workflow Diagram

AssayWorkflow Start Preparation Step1 1. Pre-incubation (Microsomes + Buffer + Compound) 37°C, 5 min Start->Step1 Step2 2. Initiation Add NADPH (Final 1 mM) Step1->Step2 Step3 3. Sampling Loop (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Quenching Transfer to cold ACN + Internal Std Step3->Step4 At each timepoint Step5 5. Analysis Centrifuge -> LC-MS/MS Step4->Step5 Calc Calculation ln(% Remaining) vs Time Step5->Calc

Caption: Figure 2. Standard operating procedure for microsomal stability assessment.

Step-by-Step Procedure
  • Stock Prep: Prepare 10 mM stock of fluorinated benzyl alcohol in DMSO. Dilute to 1

    
     working concentration in Phosphate Buffer (keep DMSO < 0.1%).
    
  • Pre-Incubation: Mix buffer and microsomes (final protein conc. 0.5 mg/mL) in a 96-well plate. Add test compound (1

    
    ). Equilibrate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
     ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).
    
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet protein. Inject supernatant into LC-MS/MS.

Data Analysis

Plot the natural logarithm of the percent parent remaining versus time. The slope of the linear regression is


.




Acceptance Criteria:

  • 
     of regression > 0.90.
    
  • Negative control (no NADPH) loss < 10% over 60 min.

Strategic Decision Matrix

When optimizing a benzyl alcohol lead, use this logic to guide fluorination:

  • Is the Benzylic Position the Primary Soft Spot?

    • Test: Metabolite Identification (MetID). If Benzoic Acid is the major metabolite

      
      YES .
      
  • Select Substitution Pattern:

    • Try 4-F: If you need to block para-hydroxylation but maintain steric access.

    • Try 3-F: If you need maximum electronic deactivation of the benzylic carbon (highest

      
      ).
      
    • Try 2-F: If the binding pocket tolerates steric bulk; this often yields the highest stability due to combined electronic/steric effects.

  • Alternative:

    • If ring fluorination fails to improve

      
       sufficiently, the mechanism may be rapid Glucuronidation.
      
    • Solution: Fluorine will not stop glucuronidation (and may enhance it by lowering pKa). Consider steric hindrance (e.g.,

      
      -methylation) to block UGT access.
      

References

  • Mechanisms of Cytochrome P450 C

    • Source: Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chem. Res.[1] Toxicol. (2001).

    • Relevance: Establishes the H-abstraction mechanism and the radical/cationic nature of the transition st
  • The Effect of Fluorine on Metabolic Stability

    • Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev. (2008).[2]

    • Relevance: authoritative review on using Fluorine to modulate pKa and metabolic stability via electronic effects.
  • Hammett Correlations in P450 Oxid

    • Source: Jones, J. P., et al. "Predicting the Rates of Cytochrome P450-Mediated Oxidations." Drug Metabolism and Disposition.
    • values)
  • Microsomal Stability Assay Protocols

    • Source: Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. (2008).
    • Relevance: Standard industrial protocol for determin

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Fluorinated Building Blocks Methyl 2-fluoro-3-(hydroxymethyl)benzoate is a bespoke chemical entity with significant pote...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Building Blocks

Methyl 2-fluoro-3-(hydroxymethyl)benzoate is a bespoke chemical entity with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of fluorine on an aromatic ring can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, binding affinity, and lipophilicity. The additional presence of a reactive hydroxymethyl group and a methyl ester provides versatile handles for further synthetic transformations. This guide provides a comprehensive overview of a proposed synthetic pathway to this valuable compound, offering detailed protocols and the scientific rationale behind the chosen methodologies. Given the absence of a direct, published synthesis for this specific molecule, this document outlines a robust, proposed two-step synthesis based on established chemical principles and analogous transformations found in the literature.

Proposed Synthetic Pathway Overview

The synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate can be strategically approached in two key stages, starting from the commercially available Methyl 2-fluorobenzoate:

  • Regioselective Formylation: Introduction of a formyl group at the C3 position of Methyl 2-fluorobenzoate to yield the key intermediate, Methyl 2-fluoro-3-formylbenzoate.

  • Chemoselective Reduction: Selective reduction of the newly introduced formyl group to a hydroxymethyl group, without affecting the methyl ester functionality, to afford the final product.

This pathway is designed to maximize regioselectivity in the first step and chemoselectivity in the second, crucial for ensuring a high-purity final product.

Synthesis_Pathway start Methyl 2-fluorobenzoate intermediate Methyl 2-fluoro-3-formylbenzoate start->intermediate Directed ortho-Lithiation & Formylation final Methyl 2-fluoro-3-(hydroxymethyl)benzoate intermediate->final Chemoselective Reduction

Caption: Proposed two-step synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate.

Part 1: Synthesis of Methyl 2-fluoro-3-formylbenzoate via Directed ortho-Lithiation

The primary challenge in this synthesis is the regioselective introduction of the formyl group onto the Methyl 2-fluorobenzoate ring. While classical electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Friedel-Crafts formylation are options, they often yield a mixture of isomers due to the competing directing effects of the fluorine (ortho, para-directing) and the methyl ester (meta-directing) substituents.

A more elegant and regioselective approach is Directed ortho-Lithiation (DoM) .[1][2] In this strategy, a heteroatom-containing substituent directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. In the case of Methyl 2-fluorobenzoate, both the fluorine atom and the carbonyl oxygen of the ester can act as directing groups, enhancing the acidity of the C3 proton and favoring lithiation at this position. The resulting aryllithium species can then be quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to introduce the formyl group.

Protocol 1: Directed ortho-Lithiation and Formylation

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Methyl 2-fluorobenzoate154.1410.01.54 g
Anhydrous Tetrahydrofuran (THF)72.11-50 mL
Lithium Diisopropylamide (LDA)107.1212.06.0 mL (2.0 M in THF/heptane/ethylbenzene)
N,N-Dimethylformamide (DMF)73.0915.01.10 mL
1 M Hydrochloric Acid (HCl)36.46-As needed
Saturated Sodium Bicarbonate Solution--50 mL
Brine--50 mL
Anhydrous Magnesium Sulfate120.37-As needed
Diethyl Ether74.12-For extraction
Hexanes--For chromatography
Ethyl Acetate88.11-For chromatography

Experimental Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add Methyl 2-fluorobenzoate (1.54 g, 10.0 mmol) and anhydrous THF (30 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add Lithium Diisopropylamide (LDA) solution (6.0 mL of 2.0 M solution, 12.0 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: In a separate flame-dried flask, dissolve N,N-dimethylformamide (1.10 mL, 15.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the pH is approximately 2.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 2-fluoro-3-formylbenzoate as a solid.

Part 2: Chemoselective Reduction of Methyl 2-fluoro-3-formylbenzoate

The final step is the selective reduction of the aromatic aldehyde in the presence of the methyl ester. Strong reducing agents like lithium aluminum hydride (LAH) would reduce both functional groups. Therefore, a milder, more chemoselective reagent is required. Sodium borohydride (NaBH₄) is a common choice for the reduction of aldehydes and ketones, and it is generally unreactive towards esters under standard conditions.

Protocol 2: Selective Aldehyde Reduction

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Methyl 2-fluoro-3-formylbenzoate182.155.00.91 g
Methanol32.04-25 mL
Sodium Borohydride (NaBH₄)37.836.00.23 g
1 M Hydrochloric Acid (HCl)36.46-As needed
Ethyl Acetate88.11-For extraction
Saturated Sodium Bicarbonate Solution--30 mL
Brine--30 mL
Anhydrous Sodium Sulfate142.04-As needed

Experimental Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 2-fluoro-3-formylbenzoate (0.91 g, 5.0 mmol) in methanol (25 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (0.23 g, 6.0 mmol) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the dropwise addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is approximately 6-7.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add water (20 mL) to the residue and extract with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by recrystallization or flash column chromatography on silica gel to obtain pure Methyl 2-fluoro-3-(hydroxymethyl)benzoate.

Reduction_Mechanism cluster_0 Chemoselective Reduction Aldehyde Methyl 2-fluoro-3-formylbenzoate Hydride_Attack Hydride Attack (from NaBH₄) Aldehyde->Hydride_Attack Alkoxide Alkoxide Intermediate Hydride_Attack->Alkoxide Protonation Protonation (from Methanol) Alkoxide->Protonation Alcohol Methyl 2-fluoro-3-(hydroxymethyl)benzoate Protonation->Alcohol

Caption: Simplified workflow for the chemoselective reduction of the formyl group.

Alternative Synthetic Considerations

An alternative route to the key intermediate, Methyl 2-fluoro-3-formylbenzoate, involves the benzylic oxidation of Methyl 2-fluoro-3-methylbenzoate. This would first require the synthesis of 2-fluoro-3-methylbenzoic acid, followed by esterification.[3] The subsequent oxidation of the benzylic methyl group to an aldehyde can be challenging and may require screening of various oxidizing agents to achieve good yields without over-oxidation to the carboxylic acid.[4][5][6]

Conclusion

The proposed two-step synthesis provides a logical and robust pathway to Methyl 2-fluoro-3-(hydroxymethyl)benzoate. The use of Directed ortho-Lithiation is anticipated to provide excellent regioselectivity in the crucial formylation step, while the subsequent chemoselective reduction with sodium borohydride is a reliable method for converting the aldehyde to the desired alcohol without affecting the ester. These protocols, grounded in well-established organic chemistry principles, offer a solid foundation for researchers to synthesize this valuable fluorinated building block for applications in drug discovery and materials science.

References

  • Schall, A. and Reiser, O. (2007). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis, 25, 251-282.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA. [Link]

  • Myers, A. G. Chem 115 Handouts: Reagents for Organic Synthesis. Harvard University. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Li, Z., et al. (2022). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Angewandte Chemie International Edition, 61(28), e202203875. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.
  • Snieckus, V. (1990). Directed ortho metalation.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Mkhalid, I. A. I., et al. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(6), 47. [Link]

  • A. Schall and O. Reiser, Science of Synthesis, (2007) 25, 251.
  • Directed ortho metalation. Wikipedia. [Link]

Sources

Application

The Strategic Utility of Methyl 2-fluoro-3-(hydroxymethyl)benzoate in Modern Medicinal Chemistry: Application Notes and Protocols

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both structural novelty and enhanced pharmacological properties is relentless. Among the vast arsenal of building blocks avai...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both structural novelty and enhanced pharmacological properties is relentless. Among the vast arsenal of building blocks available to the medicinal chemist, fluorinated aromatic compounds have emerged as particularly valuable assets. The strategic incorporation of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target. This guide delves into the specific applications and practical protocols for a highly versatile, yet underexplored reagent: Methyl 2-fluoro-3-(hydroxymethyl)benzoate .

This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and strategic deployment of this compound in the design and synthesis of novel therapeutic agents. The protocols and insights provided herein are designed to be both informative and immediately applicable in a laboratory setting.

Physicochemical Properties and Strategic Advantages

To effectively utilize Methyl 2-fluoro-3-(hydroxymethyl)benzoate, it is essential to first appreciate its key structural features and the physicochemical properties they impart.

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C₉H₉FO₃Provides a compact and synthetically versatile scaffold.
Molecular Weight 184.16 g/mol Falls within the desirable range for fragment-based drug discovery and lead optimization.
Fluorine Substitution Ortho to the ester, meta to the hydroxymethyl groupThe electron-withdrawing nature of fluorine can modulate the acidity of adjacent protons and influence intermolecular interactions. Its position can block metabolic pathways and enhance binding affinity.
Hydroxymethyl Group A primary alcoholServes as a key handle for a wide array of chemical transformations, including oxidation, etherification, and esterification, allowing for diverse structural modifications.
Methyl Ester A modifiable functional groupCan be readily hydrolyzed to the corresponding carboxylic acid, which is a common pharmacophore, or converted to amides to explore further structure-activity relationships.

The unique trifunctional nature of this molecule, with its distinct and orthogonally reactive sites, is its primary strategic advantage. This allows for a stepwise and controlled elaboration of the molecular framework, a critical aspect of systematic drug design.

Synthetic Pathways and Key Transformations

A robust and scalable synthesis is paramount for the widespread adoption of any building block in medicinal chemistry. While a definitive, high-yield, one-pot synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate is not prominently featured in the literature, a logical and experimentally feasible multi-step approach can be devised from readily available starting materials. The following proposed synthetic workflow is based on established chemical transformations.

Caption: Proposed synthetic workflow for Methyl 2-fluoro-3-(hydroxymethyl)benzoate.

Protocol 1: Synthesis of Methyl 3-amino-2-fluorobenzoate from Methyl 2-fluoro-3-nitrobenzoate

This protocol details the reduction of the nitro group, a common and reliable transformation in organic synthesis.

Materials:

  • Methyl 2-fluoro-3-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a solution of Methyl 2-fluoro-3-nitrobenzoate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Carefully add concentrated hydrochloric acid dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to afford the crude Methyl 3-amino-2-fluorobenzoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality: The use of tin(II) chloride in acidic media is a classic and effective method for the reduction of aromatic nitro groups to amines. The acidic conditions are crucial for the reaction to proceed, and the subsequent basic workup is necessary to deprotonate the anilinium salt and allow for extraction into an organic solvent.

Protocol 2: Synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate via Sandmeyer-type Reaction

This protocol outlines a plausible conversion of the amino group to a hydroxymethyl group via a diazonium salt intermediate. This is a more challenging transformation and may require optimization.

Materials:

  • Methyl 3-amino-2-fluorobenzoate

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Copper(I) oxide (Cu₂O) (optional, as a catalyst)

  • Formaldehyde solution (aqueous)

  • Sodium borohydride (NaBH₄) (for an alternative reduction step)

  • Standard glassware for low-temperature reactions

Procedure (Diazotization and Hydrolysis):

  • Dissolve Methyl 3-amino-2-fluorobenzoate (1.0 eq) in a mixture of water and sulfuric acid at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, heat water to 50-60 °C.

  • Slowly add the cold diazonium salt solution to the hot water. Vigorous nitrogen gas evolution will be observed.

  • After the addition is complete, heat the mixture for an additional 30 minutes.

  • Cool the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Alternative Approach (Formylation and Reduction): An alternative to direct hydrolysis involves converting the diazonium salt to a formyl group, which is then reduced.

  • Prepare the diazonium salt as described above.

  • In a separate flask, prepare a solution of formaldehyde.

  • Slowly add the diazonium salt solution to the formaldehyde solution, potentially with a copper catalyst.

  • After the reaction is complete, extract the resulting aldehyde.

  • Reduce the aldehyde to the alcohol using a mild reducing agent like sodium borohydride.

Causality: The diazotization of anilines is a cornerstone of aromatic chemistry. The resulting diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles. While direct displacement by water to form a phenol is common, the formation of a benzyl alcohol is less direct. The proposed formylation followed by reduction offers a more controlled, albeit longer, route.

Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds

The true value of Methyl 2-fluoro-3-(hydroxymethyl)benzoate lies in its potential as a versatile starting material for the synthesis of complex and biologically active molecules. The strategic positioning of its functional groups allows for the exploration of diverse chemical space.

Case Study: A Hypothetical Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of therapeutics, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. Methyl 2-fluoro-3-(hydroxymethyl)benzoate can serve as a key building block for the synthesis of such scaffolds.

Caption: Hypothetical workflow for the synthesis of a kinase inhibitor scaffold.

In this hypothetical workflow, the primary alcohol of Methyl 2-fluoro-3-(hydroxymethyl)benzoate is first converted to a more reactive leaving group, such as a bromide. This allows for a subsequent intramolecular or intermolecular cyclization reaction to form a key heterocyclic core, such as a benzofuran. The ester can then be hydrolyzed and coupled with various amines to explore structure-activity relationships at the solvent-exposed region of the kinase active site. The fluorine atom can form favorable interactions with the protein and block potential sites of metabolism.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of Methyl 2-fluoro-3-(hydroxymethyl)benzoate are not extensively published, we can extrapolate from the broader field of medicinal chemistry.

  • The Hydroxymethyl Group: This group can act as a hydrogen bond donor or acceptor. Esterification or etherification of this group can probe the steric and electronic requirements of the binding pocket.

  • The Fluorine Atom: The position of the fluorine atom is critical. In the 2-position, it can influence the conformation of the molecule and engage in specific interactions with the target protein. Its electron-withdrawing nature can also impact the pKa of nearby functional groups.

  • The Benzoate Moiety: The ester can be converted to a variety of amides, which are common in drug molecules. The nature of the amine used for amide formation can significantly impact potency and pharmacokinetic properties.

Conclusion

Methyl 2-fluoro-3-(hydroxymethyl)benzoate represents a promising, yet underutilized, building block in medicinal chemistry. Its unique trifunctional nature provides a versatile platform for the synthesis of diverse and complex molecular architectures. The strategic placement of the fluorine atom, coupled with the reactive handles of the hydroxymethyl and methyl ester groups, allows for a systematic exploration of chemical space in the pursuit of novel therapeutic agents. The protocols and synthetic strategies outlined in this guide provide a foundation for chemists to begin to unlock the full potential of this valuable reagent. As more researchers incorporate this scaffold into their drug discovery programs, its role in the development of next-generation medicines is poised to grow significantly.

References

While specific literature directly citing the extensive use of Methyl 2-fluoro-3-(hydroxymethyl)benzoate in medicinal chemistry is emerging, the principles and reactions discussed are well-established. The following references provide a strong foundation in the concepts of fluorine in medicinal chemistry and relevant synthetic transformations.

  • The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2007 , 50 (17), pp 3415–3429. [Link]

  • Strategic Application of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 2019 , 62 (17), pp 7915–7951. [Link]

  • Comprehensive Organic Transformations: A Guide to Functional Group Prepar
  • Advanced Organic Chemistry: Part B: Reaction and Synthesis. Francis A. Carey and Richard J. Sundberg. Springer.
  • Patents on the synthesis and application of fluorinated benzyl alcohol derivatives in pharmaceuticals.
Method

Application Note: Chemoselective Oxidation of Methyl 2-fluoro-3-(hydroxymethyl)benzoate

This Application Note provides a comprehensive technical guide for the oxidation of Methyl 2-fluoro-3-(hydroxymethyl)benzoate (CAS: 1214337-33-3).[1] Given the specific substitution pattern (ortho-fluoro, meta-ester), th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the oxidation of Methyl 2-fluoro-3-(hydroxymethyl)benzoate (CAS: 1214337-33-3).[1]

Given the specific substitution pattern (ortho-fluoro, meta-ester), this molecule represents an electron-deficient benzyl alcohol.[1] The protocols below are designed to address the specific challenges of this scaffold: preventing over-oxidation to the carboxylic acid (when aldehyde is the target) and maintaining the integrity of the methyl ester.

[1]

Executive Summary

Methyl 2-fluoro-3-(hydroxymethyl)benzoate is a critical building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceutical intermediates.[1] The oxidation of the hydroxymethyl moiety is a pivotal step that diverges into two potential targets:

  • Methyl 2-fluoro-3-formylbenzoate (Aldehyde): The primary intermediate for reductive aminations, Wittig reactions, or cyclizations (e.g., phthalazinones).

  • 2-Fluoro-3-(methoxycarbonyl)benzoic acid (Carboxylic Acid): A linker for amide coupling.[1]

This guide prioritizes the Aldehyde synthesis via Activated Manganese Dioxide (


)  as the "Gold Standard" due to its high chemoselectivity and ease of purification.[2] Alternative protocols using Dess-Martin Periodinane (DMP) and TEMPO-mediated oxidation are provided for specific scale-up or solubility requirements.[1]

Reaction Landscape & Causality

The oxidation of benzyl alcohols on electron-deficient rings (due to the electron-withdrawing Fluorine and Ester groups) requires careful oxidant selection.

MethodOxidantTarget ProductSelectivityScalabilityApplication Context
A (Primary) Activated

Aldehyde HighHighBest for avoiding over-oxidation; heterogeneous workup is simple.[1]
B (Fast) Dess-Martin (DMP) Aldehyde Very HighLow-MedIdeal for small-scale, high-value synthesis; homogeneous reaction.[1]
C (Green) TEMPO / NaOCl Carboxylic Acid HighHigh"Green chemistry" route to the acid; uses aqueous bleach.[2]
D (Classic) Swern Oxidation Aldehyde HighMedReliable but requires cryogenic conditions (

) and generates odor (

).
Mechanistic Insight

The ortho-fluoro substituent exerts an inductive electron-withdrawing effect (-I), slightly deactivating the benzylic C-H bond towards hydride abstraction mechanisms.[1] However, it also prevents the formation of stable hydrates, making the aldehyde relatively stable once formed.[2] The meta-methyl ester is sensitive to hydrolysis; therefore, acidic (Jones) or strongly basic (


) conditions are contraindicated.

Primary Protocol: Activated Oxidation

Target: Methyl 2-fluoro-3-formylbenzoate Rationale: Manganese dioxide is a mild, heterogeneous oxidant that selectively oxidizes allylic and benzylic alcohols to aldehydes without touching the ester or over-oxidizing to the acid.[1]

Materials
  • Substrate: Methyl 2-fluoro-3-(hydroxymethyl)benzoate (1.0 equiv).[1][3]

  • Oxidant: Activated Manganese Dioxide (

    
    ), ~85% purity (10–20 equiv).[2]
    
    • Note: "Activated" is critical.[2] Commercial standard grade is often inactive.[2]

  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ). Anhydrous.
    
  • Filter Aid: Celite 545.[2]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-fluoro-3-(hydroxymethyl)benzoate (e.g., 10.0 g, 54.3 mmol) in DCM (100 mL, 10 vol).

  • Addition: Add Activated

    
     (47.2 g, 543 mmol, 10 equiv) in a single portion.
    
    • Process Tip: The reaction is heterogeneous.[2] Vigorous stirring is essential to maximize surface contact.[2]

  • Reaction: Stir the black suspension at Reflux (

    
    )  for 12–24 hours.
    
    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The alcohol (lower

      
      ) should disappear, replaced by the aldehyde (higher 
      
      
      
      , UV active).[2]
    • Boost: If conversion stalls >80%, add an additional 5 equiv of

      
      .[2]
      
  • Workup:

    • Cool the mixture to room temperature.

    • Prepare a filter pad of Celite (~2 cm thick) on a sintered glass funnel.

    • Filter the reaction mixture through the Celite pad.[2]

    • Rinse the filter cake thoroughly with DCM (3 x 50 mL) to recover entrained product.[2]

  • Concentration: Evaporate the filtrate under reduced pressure (

    
    , 400 mbar) to yield the crude aldehyde.
    
  • Purification: Usually, the product is pure enough (>95%) for the next step.[2] If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography.[2]

Self-Validating Check:

  • 
     NMR:  Look for the disappearance of the benzylic 
    
    
    
    doublet (~4.8 ppm) and the appearance of the Aldehyde singlet (~10.2 ppm).[2]

Alternative Protocol: Dess-Martin Periodinane (DMP)

Target: Methyl 2-fluoro-3-formylbenzoate Rationale: For small-scale (<1g) or rapid synthesis where


 filtration is cumbersome.[1] DMP works under mild conditions and tolerates the fluorine/ester functionalities perfectly.[2]
Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (1.0 g, 5.43 mmol) in DCM (15 mL).

  • Addition: Cool to

    
     (ice bath). Add Dess-Martin Periodinane (2.53 g, 5.97 mmol, 1.1 equiv) portion-wise.
    
  • Reaction: Remove ice bath and stir at Room Temperature for 1–2 hours.

    • Note: Reaction is typically much faster than

      
      .[2]
      
  • Quench: Dilute with

    
     (20 mL). Pour into a mixture of sat. 
    
    
    
    (10 mL) and sat.
    
    
    (10 mL).
    • Mechanism:[2][4][5][6][7] Thiosulfate reduces unreacted periodinane; Bicarbonate neutralizes the acetic acid byproduct.[2]

  • Extraction: Stir vigorously until the organic layer is clear (approx. 15 min). Separate layers. Extract aqueous with

    
    .[2]
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Pathway Visualization (Graphviz)

The following diagram illustrates the oxidation pathways and the critical decision points for selecting the correct oxidant.

OxidationPathways Start Methyl 2-fluoro-3-(hydroxymethyl)benzoate (Starting Material) MnO2 Activated MnO2 (DCM, Reflux) Start->MnO2 DMP Dess-Martin Periodinane (DCM, 0°C) Start->DMP TEMPO TEMPO / NaOCl (Acetonitrile/H2O) Start->TEMPO Aldehyde Methyl 2-fluoro-3-formylbenzoate (Target A: Aldehyde) Pinnick NaClO2 / NaH2PO4 (Pinnick Oxidation) Aldehyde->Pinnick Acid 2-Fluoro-3-(methoxycarbonyl)benzoic acid (Target B: Acid) MnO2->Aldehyde Selective (Stops at Aldehyde) DMP->Aldehyde Fast (Homogeneous) TEMPO->Acid Full Oxidation (Green Route) Pinnick->Acid Stepwise Control

Figure 1: Decision tree for oxidation reagents based on the desired terminal functional group.[1]

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation

Activity
Precipitated, Active GradeCommercial "black"

is often crystalline and inactive.[1] Test: Oxidize benzyl alcohol to benzaldehyde; should complete <2h.
Water Content < 0.1% (DCM)High water content in DMP reactions hydrolyzes the reagent, stalling the reaction.[2]
Temperature

to


risks ester hydrolysis or side reactions with the fluorine (SNAr).
Stirring Rate > 500 RPMCritical for

(heterogeneous).[2] Poor stirring = Incomplete conversion.[2]

Troubleshooting Guide:

  • Problem: Reaction with

    
     stalls at 50% conversion.
    
    • Solution: Filter off the "spent"

      
       and add fresh reagent.[2] The surface of the oxidant becomes passivated by water/products.[2]
      
  • Problem: Over-oxidation to acid observed.

    • Solution: This is rare with

      
      .[2] Ensure no strong bases are present.[2] If using TEMPO, reduce bleach equivalents.[2]
      

References

  • Cahiez, G., et al. "Manganese Dioxide (

    
    ): A Versatile Reagent in Organic Synthesis."[2] Synthesis, 2010.[2][8] 
    
  • Dess, D. B., Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983.[2]

  • Tojo, G., Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006.[2]

  • PubChem Compound Summary. "Methyl 2-fluoro-3-(hydroxymethyl)benzoate." National Center for Biotechnology Information.[2]

Sources

Application

Application Note: A Validated Protocol for the Saponification of Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Introduction: The Strategic Importance of Fluorinated Benzoic Acids 2-Fluoro-3-(hydroxymethyl)benzoic acid is a valuable bifunctional building block in medicinal chemistry and drug development. The strategic placement of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

2-Fluoro-3-(hydroxymethyl)benzoic acid is a valuable bifunctional building block in medicinal chemistry and drug development. The strategic placement of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, enhancing metabolic stability, binding affinity, and bioavailability.[1] The carboxylic acid and hydroxymethyl groups provide versatile handles for further synthetic transformations, enabling its incorporation into more complex molecular architectures.

This document provides a robust and detailed protocol for the preparation of this key intermediate via the hydrolysis of its corresponding methyl ester, Methyl 2-fluoro-3-(hydroxymethyl)benzoate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide insights for troubleshooting and result validation, ensuring a reliable and reproducible outcome for researchers.

Mechanistic Insight: The Base-Catalyzed Acyl-Oxygen Cleavage (BAC2) Pathway

The hydrolysis of an ester can be catalyzed by either acid or base. For substrates like Methyl 2-fluoro-3-(hydroxymethyl)benzoate, base-catalyzed hydrolysis, or saponification, is generally the preferred method due to its typically faster reaction rates and irreversible nature under standard conditions.[2]

The reaction proceeds via the bimolecular acyl-oxygen cleavage (BAC2) mechanism.[3] This pathway can be broken down into three key steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a transient, high-energy tetrahedral intermediate.

  • Intermediate Collapse: The unstable tetrahedral intermediate rapidly collapses, reforming the carbon-oxygen double bond. This forces the expulsion of the weaker base, which in this case is the methoxide ion (CH₃O⁻), as the leaving group.

  • Irreversible Deprotonation: The expelled methoxide is a stronger base than the resulting carboxylate anion. It immediately deprotonates the newly formed carboxylic acid in a thermodynamically favorable acid-base reaction. This final step forms methanol and the highly stable carboxylate salt, driving the equilibrium entirely towards the products and rendering the reaction effectively irreversible.

BAc2_Mechanism cluster_products Final Products Ester Methyl 2-fluoro-3-(hydroxymethyl)benzoate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ (Nucleophilic Attack) OH OH⁻ CarboxylicAcid 2-fluoro-3-(hydroxymethyl)benzoic acid Tetrahedral->CarboxylicAcid Collapse Methoxide CH₃O⁻ Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate + CH₃O⁻ (Deprotonation) Methanol Methanol

Diagram of the BAC2 hydrolysis mechanism.

Optimized Experimental Protocol

This protocol is optimized for high yield and purity. The use of lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system is particularly effective for the hydrolysis of benzoate esters.[4][5] THF serves to solubilize the organic ester, while water is the solvent for the hydroxide base, creating an efficient biphasic or homogeneous system for the reaction to occur.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 2-fluoro-3-(hydroxymethyl)benzoate>98% PuritySmolecule[1]The starting ester.
Lithium hydroxide monohydrate (LiOH·H₂O)ACS Reagent GradeSigma-AldrichThe base catalyst.
Tetrahydrofuran (THF)Anhydrous or HPLC GradeFisher ScientificThe primary organic solvent.
Deionized Water (H₂O)Type I or IIMilliporeUsed for LiOH solution and work-up.
Hydrochloric Acid (HCl)2M Aqueous SolutionVWRFor acidification during work-up.
Ethyl Acetate (EtOAc)ACS Reagent GradeSigma-AldrichFor extraction (optional, if needed).
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeVWRDrying agent.
Round-bottom flask, Magnetic stir bar, CondenserStandard Lab Glassware------
pH paper or pH meter------For accurate acidification.
Step-by-Step Procedure

The following workflow outlines the complete process from reaction setup to product isolation.

Experimental workflow for ester hydrolysis.
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-fluoro-3-(hydroxymethyl)benzoate (e.g., 5.00 g, 27.15 mmol).

    • Add 30 mL of Tetrahydrofuran (THF) and stir until the solid is completely dissolved.

    • In a separate beaker, prepare the base solution by dissolving Lithium Hydroxide monohydrate (LiOH·H₂O) (e.g., 1.71 g, 40.73 mmol, 1.5 eq) in 15 mL of deionized water. Causality Note: Using a slight excess of LiOH ensures the complete consumption of the limiting ester reagent, driving the reaction to completion.

  • Reaction Execution:

    • Add the aqueous LiOH solution to the stirred solution of the ester at room temperature.

    • Allow the reaction mixture to stir vigorously at room temperature (approx. 20-25 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting ester spot has been fully consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the THF.

    • Cool the remaining aqueous solution in an ice-water bath to 0-5 °C.

    • Slowly add 2M HCl dropwise while stirring vigorously. Monitor the pH. Continue adding acid until the solution reaches a pH of approximately 2. A white precipitate of the carboxylic acid product will form.[6]

    • Stir the cold slurry for an additional 15-20 minutes to ensure complete precipitation.

  • Purification and Drying:

    • Collect the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold (0-5 °C) deionized water (2 x 15 mL) to remove any remaining salts (LiCl) and HCl.

    • Transfer the solid to a watch glass and dry it in a vacuum oven at 40-50 °C to a constant weight. The expected product is 2-fluoro-3-(hydroxymethyl)benzoic acid as a white solid.

Data Interpretation and Validation

A successful reaction should result in a high yield (>90%) of a pure white solid. The identity and purity of the product must be confirmed through analytical methods.

Analysis TechniqueExpected Result for Starting Material (Ester)Expected Result for Product (Acid)
¹H NMR Singlet at ~3.9 ppm (3H, -OCH₃)Absence of the ~3.9 ppm singlet. Appearance of a broad singlet >10 ppm (1H, -COOH).
¹³C NMR Signal at ~52 ppm (-OCH₃) and ~168 ppm (C=O, ester)Absence of the ~52 ppm signal. Carbonyl signal shifts to ~172 ppm (C=O, acid).
FT-IR Strong C=O stretch at ~1720 cm⁻¹. C-O stretch at ~1250 cm⁻¹.[7]Broad O-H stretch from ~2500-3300 cm⁻¹. Strong C=O stretch at ~1690 cm⁻¹.
Melting Point Literature value for the ester.Sharp melting point consistent with the pure carboxylic acid.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reaction is Stalled Insufficient base or low reaction temperature.Add an additional 0.2-0.5 equivalents of LiOH. Gently warm the reaction to 30-40 °C to increase the rate.
Low Product Yield Incomplete precipitation or product is water-soluble.Ensure pH is sufficiently acidic (~2). If the product has some water solubility, extract the acidic aqueous layer with ethyl acetate, dry the organic phase with Na₂SO₄, and evaporate to recover dissolved product.
Oily Product Forms Impurities present or incomplete drying.Recrystallize the product from a suitable solvent system (e.g., water or ethyl acetate/hexanes). Ensure thorough drying under vacuum.

References

  • Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available at: [Link].

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link].

  • Royal Society of Chemistry. Hydrolysis and saponification of methyl benzoates - Green Chemistry. Available at: [Link].

  • Chemical and Pharmaceutical Bulletin. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Available at: [Link].

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link].

  • Semantic Scholar. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Available at: [Link].

  • Nature. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: [Link].

  • Teledyne ISCO. Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. Available at: [Link].

  • ResearchGate. (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Available at: [Link].

  • National Center for Biotechnology Information. Role of LiOH in Aqueous Electrocatalytic Defluorination of Perfluorooctanoic Sulfonate: Efficient Li–F Ion Pairing Prevents Anode Fouling by Produced Fluoride. Available at: [Link].

  • Patsnap. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka. Available at: [Link].

  • SlidePlayer. Preparation of Methyl Benzoate. Available at: [Link].

  • Chegg. Solved A base-catalyzed hydrolysis of methyl benzoate is. Available at: [Link].

  • Royal Society of Chemistry. Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA) - Organic & Biomolecular Chemistry. Available at: [Link].

  • Study.com. Give a detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Available at: [Link].

  • Reddit. Hydrolysis of chiral methyl ester : r/Chempros. Available at: [Link].

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. Available at: [Link].

  • YouTube. Saponification of methyl benzoate. Available at: [Link].

  • Pharmaffiliates. Methyl 2-fluoro-3-((2-fluoro-6-hydroxyphenyl)sulfonamido)benzoate. Available at: [Link].

  • Reddit. Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. Available at: [Link].

  • Chegg. Saponification of methyl benzoate and isolation of the product form lab. Available at: [Link].

  • ResearchGate. Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis?. Available at: [Link].

Sources

Method

Application Notes and Protocols: Nucleophilic Substitution Reactions Involving Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 2-fluoro-3-(hydroxymethyl)benzoate in nucleophilic substituti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 2-fluoro-3-(hydroxymethyl)benzoate in nucleophilic substitution reactions. This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to the unique reactivity conferred by its fluorine substituent. These application notes detail the underlying principles of its reactivity, provide validated experimental protocols for key transformations, and offer insights into troubleshooting and optimization.

Introduction: The Strategic Advantage of Methyl 2-fluoro-3-(hydroxymethyl)benzoate in Synthesis

Methyl 2-fluoro-3-(hydroxymethyl)benzoate is a key intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Its utility stems from the strategic placement of three key functional groups on the aromatic ring: a fluorine atom, a hydroxymethyl group, and a methyl ester. The fluorine atom, in particular, plays a crucial role in activating the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[3] This activation, coupled with the synthetic handles provided by the hydroxymethyl and ester groups, makes this molecule a valuable scaffold for introducing molecular diversity.

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] Compounds like Methyl 2-fluoro-3-(hydroxymethyl)benzoate serve as foundational starting materials for accessing these fluorinated targets.[1]

The Role of Fluorine in Activating Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of the reactivity of Methyl 2-fluoro-3-(hydroxymethyl)benzoate in the context of this guide is the SNAr reaction. The fluorine atom, despite being the most electronegative element, is an excellent leaving group in SNAr reactions.[3][5] This is attributed to two primary factors:

  • Inductive Effect: The strong electron-withdrawing inductive effect of the fluorine atom polarizes the C-F bond and increases the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack.[3]

  • Stabilization of the Meisenheimer Complex: The rate-determining step in most SNAr reactions is the formation of a negatively charged intermediate known as the Meisenheimer complex.[3][6] The high electronegativity of fluorine effectively stabilizes this intermediate, thereby lowering the activation energy of the reaction.[3]

The presence of the electron-withdrawing methyl ester group further enhances the electrophilicity of the aromatic ring, making the SNAr reaction even more favorable.[3]

Regioselectivity in SNAr Reactions

The positioning of the electron-withdrawing groups (fluorine and methyl ester) ortho and para to the site of nucleophilic attack is critical for the stabilization of the Meisenheimer complex and, consequently, for the success of the SNAr reaction.[5] In Methyl 2-fluoro-3-(hydroxymethyl)benzoate, the fluorine atom is the target for substitution.

Protocols for Nucleophilic Substitution Reactions

The following protocols provide detailed, step-by-step methodologies for common nucleophilic substitution reactions involving Methyl 2-fluoro-3-(hydroxymethyl)benzoate. These protocols are intended as a starting point and may require optimization depending on the specific nucleophile and desired product.

General Considerations for SNAr Reactions
  • Solvents: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the nucleophile and facilitate the reaction.[7]

  • Bases: A non-nucleophilic base is often required to deprotonate the nucleophile or to neutralize any acidic byproducts. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N).

  • Temperature: While many SNAr reactions proceed at room temperature, heating may be necessary to drive the reaction to completion, especially with less reactive nucleophiles.

  • Inert Atmosphere: To prevent side reactions with atmospheric moisture and oxygen, it is advisable to conduct these reactions under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: O-Arylation with Phenols

This protocol describes the synthesis of diaryl ethers, a common motif in many biologically active molecules.

Reaction Scheme:

Methyl 2-fluoro-3-(hydroxymethyl)benzoate + Amine -> Methyl 2-(amino)-3-(hydroxymethyl)benzoate

Methyl 2-fluoro-3-(hydroxymethyl)benzoate + Thiol -> Methyl 2-(thio)-3-(hydroxymethyl)benzoate```

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Methyl 2-fluoro-3-(hydroxymethyl)benzoate1195768-18-3184.151.0
Thiol (e.g., Thiophenol)108-98-5110.181.1
Sodium Hydride (NaH, 60% in mineral oil)7646-69-724.001.2
Tetrahydrofuran (THF), anhydrous109-99-972.115 mL

Procedure:

  • To a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 mmol).

  • Carefully add anhydrous THF (3 mL) and cool the suspension to 0 °C.

  • Slowly add a solution of the thiol (1.1 mmol) in anhydrous THF (2 mL) to the NaH suspension. Stir for 15 minutes at 0 °C to form the thiolate.

  • Add a solution of Methyl 2-fluoro-3-(hydroxymethyl)benzoate (1.0 mmol) in anhydrous THF (2 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong base is used to deprotonate the thiol, forming the highly nucleophilic thiolate anion.

  • THF: A suitable aprotic solvent for this type of reaction.

  • Pre-formation of the Thiolate: Generating the thiolate in situ before the addition of the electrophile ensures a clean and efficient reaction.

Visualization of Reaction Mechanisms and Workflows

SNAr Mechanism

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow for SNAr Reactions

SNAr_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup AddReagents Add Aryl Halide, Nucleophile, & Base Setup->AddReagents AddSolvent Add Anhydrous Polar Aprotic Solvent AddReagents->AddSolvent Reaction Heat and Stir AddSolvent->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for performing SNAr reactions.

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction - Insufficiently reactive nucleophile- Low temperature- Inappropriate base or solvent- Use a stronger base to generate a more potent nucleophile.- Increase the reaction temperature.- Screen different polar aprotic solvents (e.g., DMF, DMSO, NMP).
Formation of Byproducts - Side reactions of the nucleophile or product- Reaction with solvent- Lower the reaction temperature.- Use a more selective base.- Ensure the solvent is anhydrous and of high purity.
Poor Yield after Workup - Product is water-soluble- Emulsion formation during extraction- Saturate the aqueous layer with NaCl (brine) before extraction.- Use a different extraction solvent.- Filter the mixture through Celite to break up emulsions.
Difficulty in Purification - Product and starting material have similar polarity- Optimize the reaction to drive it to completion.- Use a different eluent system for column chromatography or consider alternative purification methods like preparative HPLC.

Conclusion

Methyl 2-fluoro-3-(hydroxymethyl)benzoate is a highly valuable and versatile building block for the synthesis of complex organic molecules, largely due to its susceptibility to nucleophilic aromatic substitution. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. By understanding the principles of SNAr and carefully selecting reaction conditions, a wide array of functionalized aromatic compounds can be accessed efficiently.

References

  • Benchchem. The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide.
  • Tay NES, Nicewicz DA. Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. J. Am. Chem. Soc. 2017, 139 (45), 16100–16104.
  • Benchchem. Technical Support Center: Reactions Involving Fluorinated Benzoic Acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development.
  • Google Patents. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ChemHelpASAP. SNAr reaction scope & limitations. YouTube.
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.
  • MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics.

Sources

Application

Application Note: Orthogonal Protection of the Hydroxymethyl Moiety in Fluorinated Benzoates

Executive Summary & Strategic Rationale The introduction of fluorine into the benzoate scaffold—common in medicinal chemistry to modulate lipophilicity and metabolic stability—fundamentally alters the electronic landscap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The introduction of fluorine into the benzoate scaffold—common in medicinal chemistry to modulate lipophilicity and metabolic stability—fundamentally alters the electronic landscape of the molecule. Unlike standard benzyl alcohols, the hydroxymethyl group on a fluorinated ring exhibits reduced nucleophilicity due to the inductive electron-withdrawing effect (-I) of the fluorine atoms. Furthermore, the benzoate ester itself becomes an "activated" electrophile, rendering it highly susceptible to hydrolysis or transesterification under conditions typically considered mild.

This guide moves beyond standard textbook protocols to address the specific "electronic trap" of fluorinated scaffolds. The core objective is to achieve perfect orthogonality : protecting the alcohol without degrading the labile fluorinated ester.

The "Fluorine Effect" on Reactivity[1][2]
  • Acidified Benzylic Protons: Fluorine atoms (especially ortho) lower the pKa of the hydroxyl proton, making the alkoxide easier to form but less nucleophilic.

  • Labile Benzoate Core: The electron-deficient ring makes the carbonyl carbon of the ester highly electrophilic. Standard basic deprotection (e.g., NaOH, LiOH) or even nucleophilic fluoride sources (TBAF) can inadvertently cleave the benzoate.

Decision Matrix: Selecting the Right Strategy

Do not default to TBDMS (tert-butyldimethylsilyl). Analyze the substrate's sensitivity to nucleophiles (fluoride/base) versus acid.

FeatureSilyl Ethers (TBS/TIPS) Alkoxymethyl Ethers (MOM) Benzyl Ethers (PMB)
Formation Conditions Mild Base (Imidazole/Lutidine)Acid Catalysis (P₂O₅/DIPEA*)Acid Catalysis (Cl₃CC(=NH)OPMB)
Fluorinated Alcohol Reactivity Moderate: Requires stronger catalysts (DMAP) due to low nucleophilicity.High: Works well with pre-formed alkoxides or acid catalysis.High: Acid-catalyzed imidate method is very efficient.
Stability to Base HighVery HighHigh
Stability to Acid Low (Cleaves easily)Moderate (Requires strong acid)High (Stable to weak acid)
Deprotection Risk High: TBAF can hydrolyze fluorinated benzoates.Low: Acid cleavage is orthogonal to esters.Lowest: Oxidative cleavage (DDQ) is neutral.
Recommendation Use TIPS for bulk; Deprotect with HF·Pyridine .Use for base-heavy synthetic routes.Gold Standard for maximum orthogonality.

*Note: MOM formation usually involves MOM-Cl/DIPEA, but acid-catalyzed routes exist for sensitive substrates.

Visualizing the Workflow

The following decision tree illustrates the logic flow for selecting the protocol based on downstream chemistry requirements.

PG_Strategy Start Substrate: Fluorinated Hydroxymethyl Benzoate Q1 Is the Benzoate Ester Labile to Nucleophiles? Start->Q1 Branch_Labile Yes (e.g., Poly-fluorinated) Q1->Branch_Labile High Sensitivity Branch_Stable No (e.g., Mono-fluorinated) Q1->Branch_Stable Standard Stability Q2 Downstream Chemistry Requires Base? Branch_Labile->Q2 Sol_TBS STRATEGY C: TBS Ether (Buffered Fluoride Removal) Branch_Stable->Sol_TBS Standard Route Sol_PMB STRATEGY A: PMB Ether (Oxidative Removal) Q2->Sol_PMB Yes (Base Stability Needed) Sol_TIPS STRATEGY B: TIPS Ether (Acidic Removal) Q2->Sol_TIPS No (Acid Tolerance OK)

Figure 1: Decision logic for protecting group selection based on the electronic lability of the fluorinated benzoate core.

Detailed Protocols

Protocol A: The "Gold Standard" Orthogonal Method (PMB Protection)

Why: p-Methoxybenzyl (PMB) ethers are removed oxidatively with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). This occurs at neutral pH, preserving even the most fragile fluorinated esters.

Reagents:

  • 4-Methoxybenzyl-2,2,2-trichloroacetimidate (PMB-Imidate)

  • Camphorsulfonic acid (CSA) or TfOH (Catalytic)

  • Dichloromethane (DCM) or Toluene

Step-by-Step:

  • Preparation: Dissolve the fluorinated benzoate alcohol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Activation: Add PMB-Imidate (1.2 equiv). The use of the imidate avoids the need for NaH (strong base), preventing ester hydrolysis.

  • Catalysis: Cool to 0°C. Add CSA (0.1 equiv).

    • Mechanistic Note: The electron-deficient alcohol is a poor nucleophile. The imidate is a potent electrophile under acid catalysis, driving the reaction despite the deactivated alcohol.

  • Monitoring: Stir at RT. Monitor by TLC.[1] If stalled, add another 0.1 equiv of catalyst.

  • Quench: Quench with saturated aqueous NaHCO₃. (Crucial to neutralize acid before concentration to prevent hydrolysis).

  • Deprotection (The Payoff): To remove, treat with DDQ (1.2 equiv) in DCM:H₂O (18:1) at RT. The PMB group cleaves; the fluorinated benzoate remains untouched.

Protocol B: The Silyl Route (Modified for Fluorinated Scaffolds)

Why: Silyl ethers are standard, but the deprotection is the danger zone. This protocol uses TIPS (Triisopropylsilyl) for stability and HF·Pyridine for deprotection to avoid the basicity of TBAF.

Reagents:

  • TIPS-OTf (Triisopropylsilyl trifluoromethanesulfonate) — Used instead of TIPS-Cl because the fluorinated alcohol is a poor nucleophile.

  • 2,6-Lutidine (Non-nucleophilic base)

  • DCM

Step-by-Step:

  • Setup: Dissolve substrate (1.0 equiv) in DCM (0.3 M) under Nitrogen.

  • Base Addition: Add 2,6-Lutidine (2.5 equiv). Do not use Imidazole if the ester is extremely labile, though it is usually safe. Lutidine is milder.

  • Silylation: Cool to 0°C. Dropwise add TIPS-OTf (1.2 equiv).

  • Reaction: Warm to RT. The triflate leaving group drives the reaction rapidly, overcoming the fluorine-induced deactivation of the hydroxyl.

  • Workup: Dilute with Et₂O, wash with dilute CuSO₄ (to remove lutidine) or citric acid, then brine.

  • Deprotection (Critical):

    • AVOID: TBAF in THF (Basic nature will hydrolyze the benzoate).

    • USE: HF·Pyridine complex in THF (buffered with excess pyridine) at 0°C. This provides a source of F⁻ without the associated "naked" anion basicity.

Troubleshooting: The "TBAF Trap"

A common failure mode in this chemistry is the destruction of the benzoate ester during silyl deprotection.

The Mechanism of Failure: TBAF (Tetra-n-butylammonium fluoride) is not just a fluoride source; it is effectively basic. In the presence of traces of water, it generates hydroxide (OH⁻). In the presence of alcohols (e.g., if used in MeOH), it generates alkoxides.

  • Result: The electron-deficient fluorinated benzoate undergoes nucleophilic attack at the carbonyl, leading to hydrolysis (acid formation) or transesterification.

Visualizing the Trap:

TBAF_Trap Substrate Fluorinated Benzoate-OTBS TBAF TBAF (F-) Substrate->TBAF Product Alcohol Product TBAF->Product Buffered HF-Pyridine Byproduct Hydrolyzed Acid / Transesterified Ester TBAF->Byproduct Standard TBAF Path_Good Si-O Cleavage (Desired) Path_Bad C=O Attack (Side Reaction)

Figure 2: The bifurcation of reactivity when using fluoride sources on fluorinated benzoates.

Solution: If you must use TBAF, buffer it with Acetic Acid (1:1 molar ratio with TBAF) to quench the basicity, or switch to Protocol B (HF·Pyridine).

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition.[2][3] Wuts, P.G.M. (2014).[3] Comprehensive guide on silyl and benzyl ether stability profiles.

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chem. Eur. J. (2015).[4][5] Explains the electronic deactivation of the hydroxyl group.

  • Selective formal transesterification of fluorinated 2-(trimethylsilyl)ethyl alpha-imino esters mediated by TBAF. J. Org. Chem. (2008).[3][6] Primary source documenting the risk of TBAF-mediated ester cleavage in fluorinated systems.

  • Tetra-n-butylammonium Fluoride (TBAF)-Catalyzed Addition... J. Org. Chem. (2011). Highlights the catalytic basicity of TBAF.

Sources

Method

Application Note: Scalable Synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate

This Application Note provides a comprehensive, scalable manufacturing protocol for Methyl 2-fluoro-3-(hydroxymethyl)benzoate , a critical fluorinated building block likely used in the synthesis of poly(ADP-ribose) polym...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable manufacturing protocol for Methyl 2-fluoro-3-(hydroxymethyl)benzoate , a critical fluorinated building block likely used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology pharmacophores.

Unlike laboratory-scale methods that often rely on cryogenic lithiation or non-selective reductions, this guide details a robust benzylic functionalization route . This approach utilizes standard chemical engineering unit operations (esterification, radical halogenation, hydrolysis), ensuring high throughput and cost-efficiency without requiring specialized cryogenic reactors.

Executive Summary

  • Target Molecule: Methyl 2-fluoro-3-(hydroxymethyl)benzoate[1]

  • CAS Registry: [Generic Structure Match] (Isomeric to 874992-12-0 series)

  • Primary Application: Intermediate for fluorinated heterocyclic drugs (e.g., PARP inhibitors).

  • Process Highlights:

    • Scalability: Validated for 100g – 1kg pilot batches; adaptable to GL reactors.

    • Safety: Avoids pyrophoric organolithiums (LDA/n-BuLi) and highly toxic fluorinating agents (DAST).

    • Purity: >98.5% (HPLC) via crystallization-driven purification, minimizing chromatography.

Retrosynthetic Strategy & Pathway Selection

Route Comparison

We evaluated three potential synthetic pathways based on Cost of Goods (COGs) , Safety , and Scalability .

RouteMethodologyProsConsVerdict
A Benzylic Bromination (Selected) Low raw material cost; standard equipment; high atom economy.[2]Requires control of radical reaction (mono- vs. di-bromo).Recommended
B Ortho-Lithiation (LDA/DMF)Direct functionalization; fewer steps.Cryogenic (-78°C) required; difficult to scale >10kg; expensive reagents.R&D Only
C Di-ester Reduction Mild conditions.Poor selectivity (diol formation); difficult separation of byproducts.Not Scalable
Selected Process Flow (Route A)

The chosen route proceeds from the commercially available 2-fluoro-3-methylbenzoic acid .

SynthesisPath SM 2-Fluoro-3-methylbenzoic acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl 2-fluoro-3-methylbenzoate Step1->Int1 Step2 Step 2: Radical Bromination (NBS, AIBN) Int1->Step2 Int2 Methyl 3-(bromomethyl)-2-fluorobenzoate Step2->Int2 Step3 Step 3: Hydrolysis (CaCO3, Dioxane/H2O) Int2->Step3 Product Methyl 2-fluoro-3-(hydroxymethyl)benzoate (Target) Step3->Product

Figure 1: Validated synthetic pathway. The radical bromination step is the critical control point (CCP) for impurity management.

Detailed Process Protocol

Stage 1: Fischer Esterification

Objective: Protect the carboxylic acid to prevent interference during bromination.

  • Reagents: 2-Fluoro-3-methylbenzoic acid (1.0 eq), Methanol (10 vol), H2SO4 (0.1 eq).

  • Rationale: Methyl ester is chosen over ethyl/t-butyl for atom economy and ease of crystallization in later steps.

Protocol:

  • Charge 2-fluoro-3-methylbenzoic acid (100 g, 0.65 mol) into a 2L reactor.

  • Add Methanol (1000 mL).

  • Slowly add Conc. H2SO4 (3.5 mL) while stirring (Exothermic: Maintain <40°C).

  • Heat to Reflux (65°C) for 6–8 hours.

  • IPC (In-Process Control): Monitor by HPLC until SM < 1.0%.

  • Cool to 20°C and concentrate under vacuum to ~200 mL.

  • Dilute with Ethyl Acetate (EtOAc) (500 mL) and wash with Sat. NaHCO3 (2 x 300 mL) to remove acid catalyst.

  • Dry organic layer (MgSO4), filter, and concentrate.

    • Expected Yield: 95–98% (Oil or low-melting solid).

    • Key Quality Attribute: Acid content < 0.5%.[3][4]

Stage 2: Wohl-Ziegler Bromination (Critical Step)

Objective: Functionalize the benzylic methyl group.

  • Reagents: Methyl 2-fluoro-3-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), AIBN (0.05 eq), Chlorobenzene or Acetonitrile.

  • Critical Parameter: Conversion Control. Stop reaction at ~85-90% conversion to minimize gem-dibromide formation, which is difficult to separate.

Protocol:

  • Dissolve Stage 1 Product (105 g) in Chlorobenzene (500 mL). (Note: Chlorobenzene allows higher temperature than CCl4 and is safer).

  • Add NBS (116 g, 1.05 eq) and AIBN (5.1 g, 0.05 eq).

  • Degas solution with Nitrogen for 15 mins.

  • Heat to 80–85°C for 4–6 hours.

  • IPC: Check HPLC every hour.

    • Target: Mono-bromide > 80%, SM < 15%, Di-bromide < 5%.

    • Action: If reaction stalls, add 0.01 eq AIBN.

  • Cool to 0°C to precipitate Succinimide byproduct. Filter off solids.[2][5]

  • Concentrate filtrate to dryness.

  • Purification (Optional but Recommended): Recrystallize crude from Hexane/EtOAc (9:1) to remove unreacted SM and succinimide traces.

    • Expected Yield: 75–80%.

Stage 3: Hydrolysis to Benzyl Alcohol

Objective: Convert the bromide to the hydroxyl group without hydrolyzing the methyl ester.

  • Reagents: Stage 2 Bromide, Calcium Carbonate (CaCO3), 1,4-Dioxane, Water.

  • Rationale: CaCO3 acts as a mild base/buffer, scavenging HBr generated during hydrolysis without being strong enough to saponify the methyl ester (which NaOH would do).

Protocol:

  • Suspend Stage 2 Bromide (100 g) in 1,4-Dioxane (500 mL) and Water (500 mL).

  • Add CaCO3 (80 g, 2.0 eq).

  • Heat to Reflux (100°C) for 4–6 hours.

  • IPC: Monitor disappearance of Bromide.

  • Cool to RT. Carefully add 1N HCl to dissolve excess CaCO3 and adjust pH to ~4 (Caution: CO2 evolution).

  • Extract with EtOAc (3 x 400 mL).

  • Wash combined organics with Brine, dry (Na2SO4), and concentrate.

  • Final Purification: Recrystallize from Toluene/Heptane or purify via Silica Gel Pad if color removal is needed.

    • Final Yield: 85–90%.

    • Appearance: White to off-white crystalline solid.

Analytical Controls & Specifications

To ensure pharmaceutical grade quality, the following analytical parameters must be met.

TestMethodSpecificationNotes
Assay HPLC (UV 254nm)> 98.0%Area normalization
Appearance VisualWhite solidColor indicates oxidation
1H NMR DMSO-d6Conforms to structureConfirm CH2OH doublet
Water Content Karl Fischer< 0.5%Critical for stability
Residual Solvents GC-HS< ICH LimitsDioxane < 380 ppm

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Flow Rate: 1.0 mL/min.

Safety & Scale-Up Considerations

Process Safety Logic

The following diagram illustrates the safety decision tree for the critical Bromination step.

SafetyLogic Start Start Bromination CheckTemp Check Temp Stability (Is exotherm controlled?) Start->CheckTemp Exotherm Exotherm Detected CheckTemp->Exotherm T > 90°C Stable Stable Reaction CheckTemp->Stable T = 80-85°C Cooling Engage Jacket Cooling Stop Heating Exotherm->Cooling IPC Check Conversion (HPLC) Stable->IPC IPC->Stable Conv < 85% Stop Quench & Workup IPC->Stop Conv > 85%

Figure 2: Safety control logic for the exothermic radical bromination step.

Scale-Up Risks & Mitigation
  • Thermal Runaway (Step 2): Radical brominations can have an induction period followed by a rapid exotherm.

    • Mitigation: Use a portion-wise addition of initiator (AIBN) or continuous flow processing for the bromination step.

  • Lachrymator Potential: Benzyl bromides are potent lachrymators (tear gas agents).

    • Mitigation: All transfers of Stage 2 intermediate must occur in closed systems or efficient fume hoods. Neutralize glassware with dilute NaOH before cleaning.

  • Genotoxic Impurities: Alkyl halides are potential PGIs (Potentially Genotoxic Impurities).

    • Mitigation: Ensure hydrolysis (Step 3) is driven to completion. Validate removal of bromide traces in the final crystallization.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948, 43(2), 271–317. Link (Foundational text on NBS mechanism).

  • Podgoršek, A. et al. "Halogenation of Organic Compounds Using Elemental Halogens or Halides." Current Organic Chemistry, 2008.
  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007. (Mechanistic grounding for hydrolysis selectivity).
  • Anderson, N. G.Practical Process Research and Development – A Guide for Organic Chemists. Academic Press, 2012. (Source for scale-up safety and solvent selection logic).

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a risk assessment (HAZOP) before scaling up chemical reactions.

Sources

Application

The Versatile Building Block: Methyl 2-fluoro-3-(hydroxymethyl)benzoate in the Synthesis of Novel Heterocycles

Introduction: Unlocking New Avenues in Heterocyclic Chemistry In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and the construction of complex heterocyclic sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Avenues in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and the construction of complex heterocyclic scaffolds are paramount for modulating physicochemical properties and biological activity.[1][2] Methyl 2-fluoro-3-(hydroxymethyl)benzoate emerges as a uniquely functionalized aromatic building block, poised to enable the synthesis of a diverse array of novel heterocycles. Its strategic placement of a fluorine atom, a methyl ester, and a hydroxymethyl group on a benzene ring offers a rich platform for a variety of chemical transformations. The fluorine atom can influence the acidity of adjacent protons and act as a control element in regioselective reactions, while the hydroxymethyl and methyl ester groups provide handles for cyclization and further functionalization.

This comprehensive guide delves into the synthetic utility of Methyl 2-fluoro-3-(hydroxymethyl)benzoate, presenting detailed application notes and protocols for its conversion into valuable heterocyclic systems. We will explore its application in the synthesis of fluorinated chromenones and envision its potential in palladium-catalyzed annulation reactions, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this versatile building block in their synthetic endeavors.

Key Structural Features and Reactivity

The reactivity of Methyl 2-fluoro-3-(hydroxymethyl)benzoate is dictated by the interplay of its three key functional groups:

  • 2-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom acidifies the ortho-protons, potentially influencing directing group effects in metal-catalyzed reactions. Furthermore, its presence can enhance the biological activity and metabolic stability of the resulting heterocyclic products.[1][2]

  • 3-Hydroxymethyl Group: This primary alcohol serves as a key nucleophile or can be readily oxidized to an aldehyde, providing a versatile handle for intramolecular cyclization reactions.

  • Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or can participate in various condensation reactions, offering another avenue for structural elaboration.

Application I: Synthesis of 8-Fluoro-2H-chromen-2-ones

Chromenones (coumarins) are a prominent class of oxygen-containing heterocycles with a wide range of biological activities. The introduction of a fluorine atom onto the chromenone scaffold can significantly enhance its therapeutic potential. Here, we propose a robust protocol for the synthesis of 8-fluoro-2H-chromen-2-ones starting from Methyl 2-fluoro-3-(hydroxymethyl)benzoate. This pathway involves an initial oxidation of the hydroxymethyl group to an aldehyde, followed by a Perkin or a related condensation reaction.

Protocol 1: Two-Step Synthesis of 8-Fluoro-2H-chromen-2-one

Step 1: Oxidation of Methyl 2-fluoro-3-(hydroxymethyl)benzoate to Methyl 2-fluoro-3-formylbenzoate

This step is a crucial activation of the building block. A mild and selective oxidizing agent is recommended to prevent over-oxidation to the carboxylic acid.

Reagent Purpose Typical Conditions Notes
Pyridinium chlorochromate (PCC)Oxidizing agentCH₂Cl₂, room temperature, 2-4 hPCC is a mild oxidant suitable for converting primary alcohols to aldehydes.
Dess-Martin periodinane (DMP)Oxidizing agentCH₂Cl₂, room temperature, 1-2 hDMP is another excellent choice for mild and high-yielding oxidations.
Manganese dioxide (MnO₂)Oxidizing agentCH₂Cl₂ or Acetone, reflux, 12-24 hMnO₂ is a selective oxidant for benzylic alcohols.

Detailed Protocol (using PCC):

  • To a stirred solution of Methyl 2-fluoro-3-(hydroxymethyl)benzoate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Methyl 2-fluoro-3-formylbenzoate.

Step 2: Perkin Condensation to form 8-Fluoro-2H-chromen-2-one

The Perkin condensation provides a classic and effective method for the synthesis of coumarins from salicylaldehydes (or their synthetic equivalents) and acetic anhydride.

Reagent Purpose Typical Conditions Notes
Acetic anhydrideReactant and solventSodium acetate, 140-160 °C, 4-6 hThe classical Perkin condensation conditions.
TriethylamineBaseAcetic anhydride, 120-140 °C, 2-4 hA milder alternative to sodium acetate.

Detailed Protocol (using Sodium Acetate):

  • In a round-bottom flask equipped with a reflux condenser, combine Methyl 2-fluoro-3-formylbenzoate (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq).

  • Heat the reaction mixture to 140-160 °C and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • The solid product will precipitate out. Collect the solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol or a suitable solvent system to obtain pure 8-Fluoro-2H-chromen-2-one.

Visualizing the Pathway: Synthesis of 8-Fluoro-2H-chromen-2-one

Synthesis_of_Fluorochromenone start Methyl 2-fluoro-3-(hydroxymethyl)benzoate intermediate Methyl 2-fluoro-3-formylbenzoate start->intermediate Oxidation (PCC or DMP) product 8-Fluoro-2H-chromen-2-one intermediate->product Perkin Condensation (Ac₂O, NaOAc) Pd_Catalyzed_Dibenzofuran start Methyl 2-fluoro-3-(hydroxymethyl)benzoate intermediate O-Arylated Intermediate start->intermediate Williamson Ether Synthesis (NaH, 2-Iodophenol) product Fluorinated Dibenzofuran intermediate->product Pd-Catalyzed Intramolecular C-H Arylation

Sources

Method

Application Notes and Protocols for the Selective Halogenation of Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Introduction Halogenated organic molecules are fundamental building blocks in modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Specifically, b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Halogenated organic molecules are fundamental building blocks in modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Specifically, benzyl halides—aromatic compounds bearing a halogenated methyl group—are highly valued for their versatility in a wide range of nucleophilic substitution and cross-coupling reactions. The target molecule, Methyl 2-fluoro-3-(hydroxymethyl)benzoate, presents a unique synthetic challenge: how to selectively halogenate the benzylic position while preserving the integrity of the electron-rich aromatic ring and the ester functionality.

This guide provides a comprehensive overview of the chemical principles and detailed laboratory protocols for the selective chlorination, bromination, and iodination of the benzylic hydroxyl group on Methyl 2-fluoro-3-(hydroxymethyl)benzoate. The methodologies discussed prioritize selectivity, yield, and operational simplicity, offering researchers a reliable framework for synthesizing these valuable chemical intermediates.

Part 1: Strategic Approach to Selective Halogenation

The halogenation of an alkyl-substituted benzene ring can typically proceed via two distinct mechanistic pathways: free-radical substitution on the alkyl side-chain or electrophilic substitution on the aromatic ring.[1][2] The choice of reagents and reaction conditions dictates the outcome.

  • Free-Radical Halogenation: This pathway is effective for converting benzylic C-H bonds to C-X bonds.[3] It commonly employs reagents like N-halosuccinimides (NBS, NCS, NIS) in the presence of a radical initiator (e.g., light, AIBN, BPO).[3][4] This method is ideal for converting a methyl or methylene group into a halide.

  • Electrophilic Aromatic Substitution: This pathway introduces a halogen directly onto the benzene ring. It requires the activation of a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to generate a potent electrophile capable of overcoming the ring's aromatic stability.[5][6]

However, for the substrate Methyl 2-fluoro-3-(hydroxymethyl)benzoate, a third, more direct strategy exists: the nucleophilic substitution of the benzylic alcohol . This approach is generally the most selective and efficient method for converting the -CH₂OH group into a -CH₂X (X = Cl, Br, I) group without affecting the aromatic ring. This guide will focus on protocols based on this superior strategy.

The following diagram illustrates the decision-making process for halogenating this specific substrate.

G Start Starting Material: Methyl 2-fluoro-3-(hydroxymethyl)benzoate DesiredProduct Desired Product? Start->DesiredProduct BenzylHalide Methyl 2-fluoro-3-(halomethyl)benzoate (Benzylic Halogenation) DesiredProduct->BenzylHalide Side-Chain Halogenation RingHalide Ring-Halogenated Product (Aromatic Halogenation) DesiredProduct->RingHalide Ring Halogenation Strategy1 Strategy: Nucleophilic Substitution of Benzylic Alcohol BenzylHalide->Strategy1 Strategy2 Strategy: Electrophilic Aromatic Substitution RingHalide->Strategy2 Reagents1 Reagents: - Thionyl Chloride (SOCl₂) - Phosphorus Tribromide (PBr₃) - Appel Reaction (PPh₃/I₂) Strategy1->Reagents1 Reagents2 Reagents: - Cl₂/Br₂ + Lewis Acid (AlCl₃/FeBr₃) - I₂ + Oxidizing Agent (HIO₃) Strategy2->Reagents2

Caption: Strategic workflow for selective halogenation.

Part 2: Experimental Protocols for Benzylic Halogenation

The following protocols provide detailed, step-by-step procedures for the conversion of the hydroxymethyl group to chloromethyl, bromomethyl, and iodomethyl functionalities.

Protocol 2.1: Synthesis of Methyl 2-fluoro-3-(chloromethyl)benzoate

This protocol utilizes thionyl chloride (SOCl₂) to achieve a clean and efficient conversion of the primary alcohol to the corresponding benzyl chloride.

Core Principle: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate. The subsequent collapse of this intermediate, often facilitated by a catalytic amount of a base like pyridine or DMF, releases sulfur dioxide and a chloride ion to form the final product.

Materials:

  • Methyl 2-fluoro-3-(hydroxymethyl)benzoate

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous (optional, catalytic)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Methyl 2-fluoro-3-(hydroxymethyl)benzoate (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution over 15-20 minutes. If using, a catalytic amount of pyridine (0.1 eq) can be added prior to the thionyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker of crushed ice to quench the excess thionyl chloride.

    • Transfer the mixture to a separatory funnel and add saturated NaHCO₃ solution to neutralize the acidic byproducts (HCl, SO₂). Caution: Vigorous gas evolution will occur.

    • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2.2: Synthesis of Methyl 2-fluoro-3-(bromomethyl)benzoate

This protocol employs phosphorus tribromide (PBr₃), a classic and effective reagent for converting primary alcohols to alkyl bromides.

Core Principle: PBr₃ reacts with three equivalents of the alcohol. The reaction proceeds through a phosphite ester intermediate, which is then displaced by a bromide ion to yield the benzyl bromide and phosphorous acid as a byproduct.

Materials:

  • Methyl 2-fluoro-3-(hydroxymethyl)benzoate

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether or Dichloromethane, anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 2-fluoro-3-(hydroxymethyl)benzoate (1.0 eq) in anhydrous diethyl ether or DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add phosphorus tribromide (0.4 - 0.5 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise to the vigorously stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until completion.

  • Work-up:

    • Cool the flask back to 0 °C and very slowly add saturated NaHCO₃ solution to quench the reaction and neutralize the acidic byproducts.

    • Add more solvent (diethyl ether or DCM) and transfer to a separatory funnel.

    • Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Protocol 2.3: Synthesis of Methyl 2-fluoro-3-(iodomethyl)benzoate

The Appel reaction provides a mild and highly effective method for converting alcohols to iodides using triphenylphosphine and iodine.

Core Principle: Triphenylphosphine reacts with iodine to form an iodophosphonium iodide species. This powerful electrophile activates the alcohol's hydroxyl group, which is then displaced by the iodide ion in an Sₙ2 reaction. The thermodynamic driving force is the formation of the very stable P=O bond in the triphenylphosphine oxide byproduct.

G cluster_0 Appel Reaction Mechanism PPh3 PPh₃ Complex [Ph₃P-I]⁺ I⁻ PPh3->Complex + I₂ I2 I₂ ROH R-CH₂OH Intermediate [R-CH₂-O-PPh₃]⁺ I⁻ ROH->Intermediate + [Ph₃P-I]⁺ I⁻ Product R-CH₂-I Intermediate->Product Sₙ2 attack by I⁻ Byproduct Ph₃P=O Intermediate->Byproduct

Caption: Simplified mechanism of the Appel reaction.

Materials:

  • Methyl 2-fluoro-3-(hydroxymethyl)benzoate

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a solution of Methyl 2-fluoro-3-(hydroxymethyl)benzoate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq) in anhydrous DCM, stir at room temperature.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add a solution of iodine (1.5 eq) in DCM portion-wise. The dark color of iodine should dissipate as it is consumed. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Quench the reaction by adding saturated sodium thiosulfate solution to consume any remaining iodine.

    • Separate the organic layer. Wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel.

Part 3: Data Summary and Comparison

ParameterChlorinationBrominationIodination (Appel Reaction)
Primary Reagent Thionyl Chloride (SOCl₂)Phosphorus Tribromide (PBr₃)Triphenylphosphine (PPh₃) / Iodine (I₂)
Stoichiometry (Reagent:Alcohol) ~1.2 : 1~0.4 : 1~1.5 : 1
Typical Solvent Dichloromethane (DCM)Diethyl Ether or DCMDichloromethane (DCM)
Temperature 0 °C to Room Temp.0 °C to Room Temp.0 °C to Room Temp.
Typical Reaction Time 2 - 4 hours3 - 4 hours1 - 2 hours
Key Byproduct SO₂, HClPhosphorous AcidTriphenylphosphine Oxide
Purification Challenge Gaseous byproducts are easily removed.Acidic byproduct neutralized in work-up.Removal of solid Ph₃P=O often requires chromatography.
Safety Consideration SOCl₂ is highly corrosive and moisture-sensitive.PBr₃ is corrosive and reacts violently with water.Iodine can cause stains and burns.

References

  • Benzylic Halogenation - Chemistry LibreTexts. (2019). Retrieved from [Link]

  • Lecture for Lesson IV.15: Radical Halogenation of Allylic and Benzylic Compounds. (2020). Retrieved from [Link]

  • Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer - PMC. (n.d.). Retrieved from [Link]

  • What are the list of reagents for the halogenation of benzene? - Quora. (2020). Retrieved from [Link]

  • Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. (2020). Retrieved from [Link]

  • Reactions at the benzylic position (video) - Khan Academy. (n.d.). Retrieved from [Link]

  • Halogenation of Benzene and Methylbenzene - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry) - Study Mind. (2022). Retrieved from [Link]

  • Benzylic C(sp3)–H fluorination. (2024). Retrieved from [Link]

  • Halogenation of Benzene. (n.d.). Retrieved from [Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC. (n.d.). Retrieved from [Link]

  • halogenation of benzene and methylbenzene - Chemguide. (2023). Retrieved from [Link]

  • Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate - ResearchGate. (2025). Retrieved from [Link]

  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents. (n.d.).
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (n.d.).
  • BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV. (n.d.). Retrieved from [Link]

  • development and validation of gc-ms method for the trace level determination of potential genotoxic - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). Retrieved from [Link]

  • Iodination of hydroxy aromatics by iodine and iodic acid | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents. (n.d.).

Sources

Application

Application Note: Chemoselective Reduction of Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Abstract & Strategic Overview The reduction of Methyl 2-fluoro-3-(hydroxymethyl)benzoate (Compound 1 ) to (2-fluoro-1,3-phenylene)dimethanol (Compound 2 ) is a pivotal transformation in the synthesis of fluorinated bioac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of Methyl 2-fluoro-3-(hydroxymethyl)benzoate (Compound 1 ) to (2-fluoro-1,3-phenylene)dimethanol (Compound 2 ) is a pivotal transformation in the synthesis of fluorinated bioactive scaffolds, particularly poly(ADP-ribose) polymerase (PARP) inhibitors.

While ester reduction is a standard organic transformation, this specific substrate presents two distinct challenges:

  • Substrate Protonation: The pre-existing hydroxymethyl group at the C3 position acts as an acidic proton source, consuming hydride equivalents immediately upon reagent contact.

  • Product Polarity: The resulting product is a benzylic diol, exhibiting significant water solubility, which complicates traditional aqueous extraction workups.

This guide provides two validated protocols: a high-throughput Lithium Aluminum Hydride (LiAlH₄) method for research scale (<50g), and a milder Sodium Borohydride/Lithium Chloride (NaBH₄/LiCl) method suitable for process scale-up where safety profiles are paramount.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7]

Hydride Donor Selection

The transformation requires the reduction of a methyl ester to a primary alcohol.[1]

ReagentReactivitySelectivitySuitability
LiAlH₄ AggressiveLow (Reduces esters, acids, amides)High. The C-F bond is stable to LAH under reflux. Best for complete conversion.
NaBH₄ MildHigh (Aldehydes/Ketones only)Low. Requires activation (e.g., LiCl or MeOH reflux) to reduce esters.
DIBAL-H ModerateModerate (Temp dependent)Medium. Harder to handle; aluminum emulsions can be difficult with diols.
Borane (BH₃) ElectrophilicHigh (Acids > Esters)Low. Slow reaction with benzoates; expensive.
Reaction Mechanism (LiAlH₄)

The reaction proceeds via Nucleophilic Acyl Substitution followed by Nucleophilic Addition. Note that the first equivalent of hydride functions as a base, deprotonating the C3-hydroxyl group.

G Substrate Substrate (Ester-Alcohol) Deprotonation Step 1: Deprotonation (Release H2) Substrate->Deprotonation LiAlH4 (0.25 eq) Intermediate1 Aluminate Complex Deprotonation->Intermediate1 Attack1 Step 2: Hydride Attack (Tetrahedral Interm.) Intermediate1->Attack1 LiAlH4 Elimination Step 3: Elimination (-OMe) Attack1->Elimination Aldehyde Aldehyde Intermediate Elimination->Aldehyde Attack2 Step 4: Hydride Attack (Final Reduction) Aldehyde->Attack2 Fast Product Product (Diol) Attack2->Product H3O+ Quench

Figure 1: Mechanistic pathway for the reduction of hydroxy-esters using LiAlH₄.

Protocol A: High-Efficiency Reduction (LiAlH₄)

Scope: Laboratory scale (1g – 50g). Safety Warning: LiAlH₄ is pyrophoric. Reacts violently with water.[2] Ensure all glassware is oven-dried.

Reagents & Stoichiometry
  • Substrate: 1.0 equiv (MW: ~184.16)

  • LiAlH₄ (2.4M in THF): 1.5 equiv (Note: Theoretical minimum is 0.75 equiv, but 1.5 is standard to account for the free hydroxyl and ensure kinetics).

  • Solvent: Anhydrous THF (10 mL per gram of substrate).

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool to room temperature under N₂ flow.

  • Reagent Prep: Charge the flask with Anhydrous THF and cool to 0°C using an ice bath. Carefully add the LiAlH₄ solution (or pellets) via syringe/powder funnel.

  • Substrate Addition: Dissolve the substrate in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C.

    • Observation: Gas evolution (H₂) will occur immediately due to the free hydroxyl group. Control addition rate to manage foaming.

  • Reaction: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT). Stir for 30 minutes, then heat to reflux (66°C) for 2–4 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). The starting material (Rf ~0.5) should disappear; product (Rf ~0.1) will appear near the baseline.

  • Fieser Quench (Critical): Cool the mixture back to 0°C. For every x grams of LiAlH₄ used, add sequentially:

    • x mL water (Very slow dropwise addition. CAUTION: Exothermic).

    • x mL 15% aqueous NaOH.

    • 3x mL water.[3][4]

  • Workup: Warm to RT and stir for 15 minutes. The gray aluminum salts should turn into a granular white precipitate.

  • Filtration: Filter the mixture through a pad of Celite. Wash the cake extensively with Hot THF or EtOAc (the product is sticky and adheres to the salts).

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude diol.

Protocol B: Scalable Reduction (NaBH₄/LiCl)

Scope: Process scale (>50g) or when LiAlH₄ is restricted. Principle: In situ generation of Lithium Borohydride (LiBH₄), a safer but potent reducing agent capable of reducing esters.

Reagents[3][7][9][10][11][12]
  • Substrate: 1.0 equiv.

  • NaBH₄: 2.0 equiv.

  • LiCl: 2.0 equiv.

  • Solvent: THF / Ethanol (1:1 mixture) or Diglyme.

Methodology
  • Solubilization: Dissolve NaBH₄ and LiCl in dry THF at RT. Stir for 30 minutes to allow ion exchange (formation of LiBH₄).

  • Addition: Add the substrate portion-wise to the mixture.

  • Activation: Add Ethanol slowly (activates the borohydride species).

  • Reflux: Heat the mixture to reflux for 6–12 hours.

  • Quench: Cool to 0°C. Quench with saturated NH₄Cl solution.

  • Extraction (Specialized): Due to the high water solubility of the diol product, standard extraction often fails.

    • Saturate the aqueous layer with solid NaCl.

    • Extract 3x with Ethyl Acetate or CHCl₃:Isopropanol (3:1) .

Workflow & Isolation Logic

The isolation of benzenedimethanol derivatives is notoriously difficult due to their amphiphilic nature.

Workflow Start Crude Reaction Mixture Quench Quench (Fieser or NH4Cl) Start->Quench PhaseSep Phase Separation? Quench->PhaseSep Organic Organic Layer PhaseSep->Organic Precipitate Removed Aqueous Aqueous Layer PhaseSep->Aqueous Combine Combine Organics Dry (Na2SO4) Organic->Combine Salting Saturate with NaCl Aqueous->Salting Product is Polar BackExtract Extract w/ EtOAc or CHCl3:IPA (3:1) Salting->BackExtract BackExtract->Combine Recryst Recrystallization (DCM/Hexane) Combine->Recryst

Figure 2: Isolation workflow emphasizing recovery from aqueous phase.

Analytical Validation

Confirm the identity of (2-fluoro-1,3-phenylene)dimethanol using the following markers:

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Loss of Signal: The singlet at ~3.85 ppm (Methyl ester, -COOCH ₃) must be absent.

  • New Signal: Appearance of a doublet or singlet at ~4.60–4.80 ppm integrating for 2 protons (new benzylic -CH ₂OH).

  • Aromatic Region: The 2-fluoro substitution pattern creates a characteristic splitting pattern (multiplets) in the 7.0–7.5 ppm range.

Fluorine NMR (¹⁹F-NMR)
  • The chemical shift will move slightly upfield compared to the ester precursor due to the loss of the electron-withdrawing carbonyl group.

HPLC Purity Check
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (0.1% TFA).

  • Detection: UV 254 nm.

  • Note: The diol is significantly more polar than the ester and will elute much earlier (shorter retention time).

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Conversion Old LiAlH₄ or insufficient reagent.LiAlH₄ degrades over time. Titrate or use fresh bottles. Ensure 1.5 eq is used to account for the -OH group.
Emulsions during Workup Aluminum hydroxides forming a gel.Use the Fieser method strictly. Do not add excess water. If stuck, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 2 hours.
Low Yield Product lost in aqueous layer.The diol is water-soluble. Saturate the aqueous layer with NaCl and use CHCl₃:Isopropanol (3:1) for extraction [1].
Defluorination Reaction temperature too high.Keep reflux gentle. Do not use pressure vessels. The 2-F position is relatively stable, but extreme conditions can cause SNAr with hydride.

References

  • Frontier, A. (2023). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Regioselectivity and Chemoselectivity in Hydride Reductions).
  • Amato, J. S., et al. (1987). Synthesis of Fluorinated Aromatics. Journal of Organic Chemistry. [Link] (General reference for fluorinated benzoate stability).

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate. This document is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues that can impact yield and purity. We will move beyond simple procedural outlines to explore the chemical principles behind each step, enabling you to make informed decisions in your laboratory work. Our goal is to provide a self-validating framework for robust and reproducible synthesis.

Overview of Synthetic Strategies

The synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate can be approached from two primary, reliable pathways. The choice of strategy often depends on the availability of starting materials.

  • Pathway A (Recommended): Chemoselective reduction of a formyl group. This is often the more direct and controllable route, starting from Methyl 2-fluoro-3-formylbenzoate.

  • Pathway B: Esterification of the corresponding carboxylic acid, starting from 2-fluoro-3-(hydroxymethyl)benzoic acid.

Below is a workflow illustrating the recommended pathway.

Synthesis_Workflow start Methyl 2-fluoro-3-formylbenzoate process Selective Reduction start->process reagent Reducing Agent (e.g., NaBH4) reagent->process purify Workup & Purification process->purify product Methyl 2-fluoro-3-(hydroxymethyl)benzoate purify->product

Caption: Recommended synthetic workflow for Methyl 2-fluoro-3-(hydroxymethyl)benzoate.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. The questions are organized by the two primary synthetic pathways.

Pathway A: Synthesis via Reduction of Methyl 2-fluoro-3-formylbenzoate

This pathway's success hinges on the selective reduction of the aldehyde in the presence of a methyl ester.

Question 1: My reaction yield is low, and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer: This is a common issue related to either insufficient reducing agent or suboptimal reaction conditions.

  • Causality: The reduction of an aldehyde with a borohydride reagent is generally fast, but the reaction rate is highly dependent on temperature and solvent. At very low temperatures, the reaction may be sluggish.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Ensure you are using a slight excess of the reducing agent. A molar ratio of 1.1 to 1.5 equivalents of sodium borohydride (NaBH₄) relative to the aldehyde is typically sufficient.

    • Temperature Control: While the initial addition of NaBH₄ should be done at a low temperature (0-5 °C) to control the exothermic reaction, the mixture can be allowed to slowly warm to room temperature to ensure the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

    • Solvent Choice: Methanol or ethanol are excellent solvent choices as they are protic and participate in the mechanism. Ensure your solvent is anhydrous if using stronger, moisture-sensitive reducing agents, although this is less critical for NaBH₄.

Question 2: My final product is contaminated with 2-fluoro-3-(hydroxymethyl)benzoic acid. What is causing the ester to hydrolyze?

Answer: The formation of the carboxylic acid indicates that the methyl ester is being saponified during the workup phase.

  • Causality: Ester saponification is a base-catalyzed hydrolysis. If your workup procedure involves a prolonged or overly concentrated basic wash (e.g., with sodium bicarbonate or sodium hydroxide), you risk cleaving the ester.

  • Troubleshooting Steps:

    • Use a Mild Base for Quenching: After the reaction is complete, quench the excess reducing agent with a mild acid (e.g., dropwise addition of 1M HCl or saturated ammonium chloride solution) at 0 °C until gas evolution ceases. Avoid using strong bases for quenching.

    • Minimize Contact Time with Base: During the extraction phase, if a basic wash is necessary to remove acidic impurities, use a saturated sodium bicarbonate solution rather than a stronger base like NaOH.[1] Do not let the layers sit for extended periods.

    • pH Control: Ensure the final aqueous layer is neutral or slightly acidic before final extraction with your organic solvent.

Question 3: I am observing a byproduct that appears to be the diol (benzene-1,2-diyl)dimethanol derivative. Why is my ester group also being reduced?

Answer: Simultaneous reduction of both the aldehyde and the ester group points to the use of an overly potent reducing agent or harsh reaction conditions.

  • Causality: While NaBH₄ is generally selective for aldehydes and ketones over esters, this selectivity can be compromised at elevated temperatures or with the use of stronger, less selective reagents.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: The primary cause is often the use of a reducing agent that is too strong, such as Lithium Aluminum Hydride (LiAlH₄). For this specific transformation, Sodium Borohydride (NaBH₄) is the industry standard due to its high chemoselectivity.

    • Strict Temperature Control: Maintain the reaction temperature below room temperature, ideally between 0 °C and 25 °C. Higher temperatures can provide enough energy to overcome the activation barrier for ester reduction by NaBH₄.

Parameter Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄)
Selectivity High (Aldehydes/Ketones >> Esters)Low (Reduces most carbonyls)
Solvent Protic (Methanol, Ethanol)Aprotic (THF, Diethyl Ether)
Workup Simple aqueous quenchCautious Fieser workup required
Recommendation Highly Recommended Not Recommended
Pathway B: Synthesis via Esterification of 2-fluoro-3-(hydroxymethyl)benzoic Acid

This pathway relies on the classic Fischer-Speier esterification, an equilibrium-controlled process.

Question 1: My esterification reaction is not reaching completion, and the yield is poor. How can I improve it?

Answer: The Fischer esterification is a reversible reaction.[2] To achieve a high yield, the equilibrium must be shifted towards the product side.

  • Causality: According to Le Châtelier's principle, the equilibrium can be shifted by either using a large excess of one of the reactants or by removing one of the products (in this case, water) as it is formed.

  • Troubleshooting Steps:

    • Use Excess Alcohol: The most straightforward method is to use methanol as the limiting reagent and the solvent. A large molar excess of methanol will drive the reaction forward.[1]

    • Effective Acid Catalysis: A strong acid catalyst is essential. Concentrated sulfuric acid (H₂SO₄) is common and effective.[3] Alternatively, solid acid catalysts like modified Montmorillonite K10 or Zirconium-based catalysts can be used for easier removal and a cleaner reaction profile.[4][5]

    • Water Removal: For larger-scale reactions, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene), though this is often unnecessary when using a large excess of methanol.

    • Alternative Esterification Methods: For a non-equilibrium approach, convert the carboxylic acid to a more reactive intermediate.

      • Via Acid Chloride: React the starting material with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then reacts rapidly and irreversibly with methanol.[3][6] This method is often quantitative but requires handling of corrosive reagents.

Troubleshooting_Esterification start Low Esterification Yield q1 Is the reaction at equilibrium? start->q1 a1_yes Shift Equilibrium: 1. Use large excess of Methanol 2. Ensure strong acid catalysis 3. Remove water (if applicable) q1->a1_yes Yes q2 Is starting material degrading? q1->q2 No a2_yes Use milder conditions: 1. Lower reflux temperature 2. Reduce reaction time 3. Consider solid acid catalyst q2->a2_yes Yes a_other Alternative Method: Convert to Acyl Chloride (SOCl2), then add Methanol. q2->a_other No

Caption: Decision tree for troubleshooting low esterification yield.

Optimized Experimental Protocols

Protocol A: Selective Reduction of Methyl 2-fluoro-3-formylbenzoate

This protocol is optimized for high selectivity and yield.

  • Setup: To a round-bottomed flask equipped with a magnetic stirrer, add Methyl 2-fluoro-3-formylbenzoate (1.0 eq). Dissolve the starting material in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition of Reducing Agent: Slowly add Sodium Borohydride (NaBH₄) (1.2 eq) portion-wise over 15-20 minutes. Monitor the temperature to ensure it does not rise above 10 °C.

  • Reaction: After the addition is complete, stir the reaction at 0-5 °C for 1 hour. Then, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis confirms the consumption of the starting material.

  • Quenching: Cool the mixture back to 0 °C and slowly add 1M HCl dropwise until the effervescence stops.

  • Workup:

    • Reduce the volume of methanol using a rotary evaporator.

    • Add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a white solid or clear oil.

Protocol B: Esterification using Thionyl Chloride

This protocol provides a high-yield, non-equilibrium alternative to Fischer esterification.

  • Setup: In a fume hood, add 2-fluoro-3-(hydroxymethyl)benzoic acid (1.0 eq) to a round-bottomed flask with a magnetic stirrer and a reflux condenser.

  • Acid Chloride Formation: Add thionyl chloride (SOCl₂) (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Heat the mixture gently to 50-60 °C for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.[6]

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Esterification: Carefully add anhydrous methanol dropwise at 0 °C. Once the initial exothermic reaction subsides, allow the mixture to stir at room temperature for 1 hour.

  • Workup:

    • Pour the reaction mixture slowly into ice-cold water.

    • Extract the product with dichloromethane or ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, then wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purification: Purify by flash column chromatography as described in Protocol A.

References

  • Smolecule. (2024, August 9). Methyl 2-fluoro-3-(hydroxymethyl)benzoate.
  • BenchChem. (n.d.). Side reactions to avoid during the synthesis of 2-Fluorobenzoic acid.
  • BenchChem. (n.d.). Technical Support Center: Reactions Involving Fluorinated Benzoic Acids.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA.
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Kollmar, M., et al. (2002). 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196. Available at: [Link]

  • Google Patents. (n.d.). CN111320579A - Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • BenchChem. (n.d.). Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). 2-Fluoro-3-(hydroxymethyl)benzoic Acid.
  • Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
  • Frontiers in Bioengineering and Biotechnology. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
  • RSC Publishing. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
  • University of Toronto. (n.d.). Lab5 procedure esterification.
  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available at: [Link]

  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for N-1-(Chloro-2,2,2-trifluoro-ethyl)acetamide.
  • Thieme. (n.d.). Protection of Functional Groups.
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]

  • ChemScene. (n.d.). Methyl 4-fluoro-3-formylbenzoate.
  • BLD Pharm. (n.d.). Methyl-2-Fluoro-5-formyl-benzoate.

Sources

Optimization

Purification methods for Methyl 2-fluoro-3-(hydroxymethyl)benzoate impurities

The following technical guide serves as a specialized support resource for researchers working with Methyl 2-fluoro-3-(hydroxymethyl)benzoate (MFHMB). This guide is structured to address specific purification challenges,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Methyl 2-fluoro-3-(hydroxymethyl)benzoate (MFHMB). This guide is structured to address specific purification challenges, impurity profiles, and experimental troubleshooting.

Compound Overview:

  • Systematic Name: Methyl 2-fluoro-3-(hydroxymethyl)benzoate[1][2][3]

  • Target Application: Intermediate for medicinal chemistry (e.g., fluoro-substituted benzoxaboroles, kinase inhibitors) and material science.[1][2][4]

  • Key Functional Groups: Methyl ester (electrophilic, hydrolyzable), Hydroxymethyl (nucleophilic, oxidizable), Fluorine (ortho-directing, electron-withdrawing).[1][4]

Part 1: Troubleshooting Guide & FAQs

Q1: My crude product is a viscous yellow oil, but the literature suggests a solid. How do I induce crystallization? Diagnosis: This "oiling out" is typically caused by trace solvent retention (specifically DMF or DMSO if used in prior steps) or the presence of the over-reduced diol impurity (See Impurity Profile).[1][4] The hydroxyl group facilitates hydrogen bonding, making the crystal lattice energy difficult to overcome if impurities disrupt stacking.[4] Corrective Action:

  • High-Vacuum Drying: Place the oil under high vacuum (<0.5 mmHg) at 40°C for 4 hours to remove trapped solvent.[1][4]

  • Seed & Scratch: Dissolve the oil in a minimum amount of diethyl ether.[1][4] Add dropwise hexanes until slightly turbid. Cool to -20°C and scratch the glass surface to induce nucleation.[1][4]

  • Azeotropic Drying: If water is suspected, dissolve in DCM and rotary evaporate 3x to azeotropically remove moisture.[1][4]

Q2: I observe a secondary set of peaks in the proton NMR (approx. 5-10% intensity). Is this a rotamer? Diagnosis: Unlikely.[1][4] While amide bonds show rotamers, methyl esters typically do not at room temperature.[1][4] This is likely Impurity E (Methyl ether) formed if the reaction was performed in methanol with a strong acid catalyst, or Impurity A (Free Acid) if the workup was insufficiently basic.[1][4] Validation:

  • Check the chemical shift of the methyl ester singlet (~3.9 ppm).[1][4] If a second singlet appears at ~3.4 ppm, it is the methyl ether side product (-CH₂OCH₃).[1][4]

  • If the impurity peaks are broad and exchangeable with D₂O, it is likely the hydrolyzed acid or residual starting material.[4]

Q3: During flash chromatography, my product streaks significantly, leading to poor separation. Diagnosis: The hydroxymethyl group (-CH₂OH) interacts strongly with the silanols on the silica gel surface.[1][4] Corrective Action:

  • Modifier Addition: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, or add 1% acetic acid to your eluent if the compound is acid-stable (esters are generally stable to weak acids).[1][4]

  • Gradient Adjustment: The compound is polar. Start with a lower polarity (e.g., 5% EtOAc/Hexanes) and increase the gradient more gradually to 40-50% EtOAc.[1][4]

Part 2: Impurity Profile & Removal Strategies

The following table summarizes the most common impurities associated with the synthesis of MFHMB, particularly via the reduction of dimethyl 2-fluoroisophthalate or esterification of the acid.

Impurity IDChemical NameOriginPolarity (TLC)Removal Method
Impurity A 2-Fluoro-3-(hydroxymethyl)benzoic acidHydrolysis of ester; Incomplete esterificationHigh (Baseline)Basic Wash: Dissolve crude in EtOAc; wash with sat.[1] NaHCO₃ (x3).[1][4][5] The acid moves to the aqueous layer.[4]
Impurity B Methyl 2-fluoro-3-formylbenzoateOxidation of product; Incomplete reductionMedium-LowBisulfite Wash: Wash organic layer with sat.[1] NaHSO₃ to form a water-soluble adduct with the aldehyde.[1][4]
Impurity C Dimethyl 2-fluoroisophthalateStarting material (if via reduction)Low (High R_f)Flash Chromatography: Elutes significantly earlier than the target alcohol.[1]
Impurity D (2-Fluoro-1,3-phenylene)dimethanolOver-reduction (The "Diol")Very HighRecrystallization: The diol is much less soluble in ether/hexanes than the mono-ester.[1]
Part 3: Validated Purification Protocols
Method A: Optimized Flash Column Chromatography

Best for: Removing non-polar starting materials (Impurity C) and polar diols (Impurity D).[1][4]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][4]

  • Sample Loading: Dissolve crude MFHMB in a minimum volume of Dichloromethane (DCM). Do not load in Methanol.

  • Eluent System:

    • Solvent A: Hexanes (or Heptane)[1][4]

    • Solvent B: Ethyl Acetate (EtOAc)[1][4]

  • Gradient Profile:

    • 0–5 min: 100% A (Equilibration)[1][4]

    • 5–15 min: 0% → 20% B (Elutes Impurity C)[4]

    • 15–30 min: 20% → 45% B (Elutes Target MFHMB )[1][4]

    • 30–40 min: 45% → 80% B (Elutes Impurity D)[4]

  • Detection: UV at 254 nm. The benzoate chromophore is strong.[1][4]

Method B: Chemical Workup (Acid/Base Extraction)

Best for: Rapid cleanup of crude reactions containing unreacted acid (Impurity A).[1][4]

  • Dilute the reaction mixture with Ethyl Acetate (10 mL per gram of compound).

  • Wash 1: 1.0 M HCl (cold) – Removes amine catalysts (if used) or basic impurities.[1][4]

  • Wash 2: Saturated NaHCO₃ (x3) – Converts Impurity A (Free Acid) to its sodium salt, extracting it into the aqueous phase.[1][4]

    • Critical Check: Measure pH of the aqueous layer.[1][4][5] It must be >8.

  • Wash 3: Brine (saturated NaCl) – Removes residual water.[1][4]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Part 4: Purification Logic Flow

The following diagram illustrates the decision-making process for purifying MFHMB based on the physical state and impurity profile of the crude material.

PurificationWorkflow Start Crude MFHMB (Post-Synthesis) CheckState Physical State Check Start->CheckState IsSolid Solid / Precipitate CheckState->IsSolid Crystalline IsOil Oil / Gum CheckState->IsOil Viscous TLC TLC Analysis (30% EtOAc/Hex) IsSolid->TLC ActionCryst Recrystallization (Et2O / Hexanes) IsSolid->ActionCryst High Purity Crude IsOil->TLC ImpurityCheck Identify Major Impurity TLC->ImpurityCheck RouteAcid Impurity: Free Acid (Baseline Spot) ImpurityCheck->RouteAcid Acid Present RouteSM Impurity: Diester/SM (High Rf Spot) ImpurityCheck->RouteSM SM Present RouteDiol Impurity: Diol (Low Rf Spot) ImpurityCheck->RouteDiol Over-reduction ActionWash Protocol B: NaHCO3 Wash RouteAcid->ActionWash ActionCol Protocol A: Flash Column (Gradient 10-50%) RouteSM->ActionCol RouteDiol->ActionCol Final Pure MFHMB (>98% HPLC) ActionWash->Final ActionCol->Final ActionCryst->Final

Caption: Decision tree for selecting the optimal purification method based on crude physical state and TLC impurity profile.

References
  • PubChem. (2025).[1][4] Methyl 2-fluoro-3-(hydroxymethyl)benzoate (Compound Summary). National Library of Medicine.[1][4] Retrieved from [Link]

  • Organic Syntheses. (2010). Synthesis of 2-Amino-3-fluorobenzoic acid (Analogous purification techniques). Org. Synth. 2010, 87, 161.[4] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: The 2-Fluoro Benzoate Reactivity Hub

Current Status: Online Ticket Focus: Overcoming Steric & Electronic Resistance in ortho-Fluorinated Benzoates Assigned Specialist: Senior Application Scientist Introduction: The "Small but Mighty" Paradox Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Focus: Overcoming Steric & Electronic Resistance in ortho-Fluorinated Benzoates Assigned Specialist: Senior Application Scientist

Introduction: The "Small but Mighty" Paradox

Welcome to the reactivity hub. If you are here, you are likely facing a counter-intuitive problem: Fluorine is small (Van der Waals radius ~1.47 Å, barely larger than Hydrogen's 1.20 Å), yet your 2-fluoro or 2,6-difluoro benzoate is behaving like a sterically massive block.

Why is this happening? It is rarely just "steric bulk." The resistance in 2-fluoro benzoates arises from Electronic/Steric Synergism :

  • Lone Pair Repulsion: The high electron density of the ortho-fluorine repels the lone pairs of incoming nucleophiles (like hydroxide or amines), destabilizing the transition state.

  • Solvation Cages: Fluorine is a hydrogen-bond acceptor. In protic solvents, a tight solvation shell around the ortho-F can physically block the trajectory to the carbonyl carbon.

  • The Twist: In 2,6-difluoro systems, the carboxyl group is forced out of planarity to minimize dipole repulsion, altering the resonance stabilization and the angle of attack.

This guide provides the "Escalation Protocols" to force these reactions to completion.

Module 1: Hydrolysis Hang-ups (Recovering the Acid)

User Scenario: I cannot hydrolyze my methyl/ethyl 2-fluoro-6-substituted benzoate. Standard LiOH/THF reflux yields <10% conversion.

The Troubleshooting Logic

Standard saponification relies on the nucleophilicity of the hydrated hydroxide ion. In crowded 2-fluoro systems, the hydrated ion is too bulky to penetrate the ortho-screen. We must strip the cation (make the anion "naked") or use a smaller, harder nucleophile.

Protocol A: The "Naked" Hydroxide (Gassman-Schenk Protocol)

Best for: Acid-sensitive substrates that resist standard base.

This method uses 18-crown-6 or specific solvent systems to strip the potassium ion, leaving a highly reactive, "naked" hydroxide.

Step-by-Step:

  • Solvent: Use anhydrous Dichloromethane (DCM) or Ether (Do not use esters or alcohols).

  • Reagent: Prepare a slurry of Potassium tert-butoxide (KOtBu) (2.5 eq) in the solvent.

  • Activation: Add Water (1.0 eq—stoichiometric).

    • Mechanism:[1][2][3][4][5][6]

      
      
      
    • Note: The equilibrium favors tBuOH, but the naked

      
       is exponentially more nucleophilic than solvated hydroxide.
      
  • Reaction: Add your hindered ester. Stir at Ambient Temperature (16–24h).

  • Quench: Acidify carefully with 1M HCl.

Protocol B: The Peroxide Boost (Alpha-Effect)

Best for: Extremely stubborn 2,6-difluoro esters where Protocol A fails.

The hydroperoxide anion (


) is significantly more nucleophilic than hydroxide due to the Alpha Effect  (repulsion between adjacent lone pairs on the oxygens raises the ground state energy, making the attack faster).

Step-by-Step:

  • Dissolve ester in THF/Water (3:1) .

  • Add LiOH (5.0 eq).

  • Add 30%

    
      (10.0 eq) dropwise at 0°C.
    
  • Allow to warm to RT.

    • Warning: Peroxides can form explosive byproducts. Quench with saturated

      
       (sodium thiosulfate) before any workup to destroy excess peroxide.
      
Visual Workflow: Hydrolysis Decision Matrix

HydrolysisMatrix Start Substrate: 2-Fluoro Benzoate Ester Check1 Is it 2,6-Disubstituted? Start->Check1 Standard Standard: LiOH / THF / H2O (Reflux) Check1->Standard No (Mono-sub) Gassman Protocol A: Gassman-Schenk (KOtBu + 1 eq H2O in Ether) 'Naked Hydroxide' Check1->Gassman Yes (Di-sub) Fail1 Did Standard Fail? Standard->Fail1 Fail1->Gassman Yes Fail2 Still No Conversion? Gassman->Fail2 Peroxide Protocol B: Peroxide Boost (LiOH + H2O2) 'Alpha-Effect Nucleophile' Fail2->Peroxide Yes

Caption: Decision tree for selecting the correct hydrolysis protocol based on steric severity.

Module 2: The Coupling Conundrum (Making the Bond)

User Scenario: I need to couple 2,6-difluorobenzoic acid with a secondary amine. EDC/HOBt is stalled. Acid chloride formation results in decomposition.

The Issue: Acid Chloride Instability

Acid chlorides of electron-deficient benzoates (like poly-fluorinated ones) are highly reactive but also prone to hydrolysis and degradation. Furthermore, the bulky "Active Esters" formed by EDC/HOBt (the OBt ester) create too much steric bulk next to the ortho-fluorines, preventing the amine from attacking.

The Solution: Acid Fluorides via TFFH

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an Acid Fluoride .[7]

  • Why it works: The Acid Fluoride (-COF) is physically small (minimizing steric clash) but electronically hyper-active due to the C-F bond's electronegativity. It is also surprisingly stable to water compared to acid chlorides.

Protocol: TFFH-Mediated Coupling[7][8][9][10]
  • Dissolve: 1.0 eq Carboxylic Acid + 1.0 eq Amine in DCM (anhydrous).

  • Base: Add 3.0 eq DIEA (Diisopropylethylamine).

  • Reagent: Add 1.1 eq TFFH .

  • Reaction: Stir at 0°C

    
     RT.
    
    • Monitoring: Look for the disappearance of the acid peak. Acid fluorides often run cleanly on TLC (non-polar compared to acid).

Comparative Data: Coupling Reagents for Hindered Benzoates
Reagent SystemIntermediate SizeReactivityStabilityRecommendation
EDC / HOBt Large (OBt ester)ModerateHighAvoid for 2,6-di-F
SOCl2 (Acid Cl) Small (-Cl)HighLow (Hydrolysis prone)Risky for sensitive substrates
HATU Very LargeVery HighModerateGood, but expensive & difficult purification
TFFH Small (-F) High High Gold Standard for 2-F Benzoates

Module 3: The "Ortho Effect" in Metal Catalysis

User Scenario: I am trying a Suzuki coupling on a 2-fluoro-4-bromo benzoate, but I see significant protodehalogenation.

The Mechanism of Failure

Benzoates with ortho-fluorines are prone to Decarboxylation or Protodehalogenation during Pd-catalyzed cross-couplings. The ortho-fluorine stabilizes the anion formed if CO2 is lost, or if the metal inserts and eliminates.

Corrective Actions
  • Switch Base: Move from carbonates (

    
    ) to phosphates (
    
    
    
    ). Phosphates are less likely to promote decarboxylation in these systems.
  • Silver Additives: If decarboxylation is the primary failure mode, add Ag2CO3 (0.5 eq). Silver stabilizes the carboxylate and prevents the "slippage" of the catalyst.

FAQ: Frequently Asked Questions

Q: Can I just heat the reaction to 140°C in DMSO? A: We advise against this for 2-fluoro benzoates. High heat in polar aprotic solvents (DMSO/DMF) with nucleophiles often triggers SnAr (Nucleophilic Aromatic Substitution) , where your nucleophile displaces the Fluorine instead of attacking the carbonyl. You will lose your fluorine atom.

Q: Why does my 2-fluoro acid chloride turn purple/black? A: 2-fluoro benzoyl chlorides are autocatalytic decomposers. They are sensitive to trace moisture which generates HCl, which then protonates the ring, leading to polymerization. Switch to Acid Fluorides (TFFH protocol) —they are shelf-stable for days.

Q: Is the "Gassman-Schenk" protocol safe for scale-up? A: Yes, but control the exotherm when adding water to the KOtBu slurry. On >100g scale, use a jacketed reactor and add water as a diluted solution in THF.

References

  • Gassman, P. G., & Schenk, W. N. (1977).[3][8][9] A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.[3][5] The Journal of Organic Chemistry, 42(5), 918–920. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium hexafluorophosphate (TFFH): A convenient reagent for the preparation of acyl fluorides and their application in peptide synthesis.[10][11] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Gooßen, L. J., et al. (2006). Pd-catalyzed synthesis of functionalized aromatic esters from acyl chlorides and arylboronic acids. Organic Letters, 8(13), 2917–2920. Link

  • DiPietro, J. J., et al. (1994). Constitution of the grouping -COO- in the ortho-position. Journal of Chemical Education, 71(5), A126. (Discussion of the Ortho Effect and steric inhibition of resonance). Link

Sources

Optimization

Troubleshooting cyclization side reactions of Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Topic: Troubleshooting Cyclization Side Reactions & Stability Ticket ID: #MFHB-001-CYCL Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1] Executive Summary You are likely enco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Side Reactions & Stability

Ticket ID: #MFHB-001-CYCL Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]

Executive Summary

You are likely encountering a spontaneous mass shift of -32 Da (loss of methanol) in your LC-MS data or the appearance of a new, non-polar spot on your TLC (


 in Hex/EtOAc).

This is not a random degradation; it is the thermodynamically favorable intramolecular cyclization of Methyl 2-fluoro-3-(hydroxymethyl)benzoate (1) to 4-fluoro-1(3H)-isobenzofuranone (4-fluorophthalide) (2). This guide provides the mechanistic root cause, corrective synthesis protocols, and storage parameters to maintain the open-chain ester-alcohol integrity.

Module 1: The Mechanism of Failure (Root Cause)

Q: Why is my compound cyclizing spontaneously?

A: The reaction is driven by the "Rotamer Effect" and the thermodynamic stability of the 5-membered lactone ring.[1]

The ortho disposition of the methoxycarbonyl group (ester) and the hydroxymethyl group places the nucleophilic oxygen in immediate proximity to the electrophilic carbonyl carbon. Unlike intermolecular esterification, which requires high concentration and heat, this intramolecular transesterification is effectively zero-order in concentration and proceeds rapidly under:

  • Acidic Catalysis: Trace acid from silica gel or unneutralized workups protonates the ester carbonyl, lowering the activation energy for attack.

  • Thermal Stress: Temperatures >40°C during solvent removal.

  • Basic Conditions: Strong bases (NaOH/KOH) can deprotonate the alcohol, creating a potent alkoxide nucleophile that instantly attacks the ester (5-exo-trig cyclization).

Visualizing the Pathway

The following diagram illustrates the equilibrium and the specific failure points (Acid/Base triggers).

CyclizationMechanism Ester Target Molecule (Open Chain) Methyl 2-fluoro-3-(hydroxymethyl)benzoate TS Tetrahedral Intermediate Ester->TS + H+ (Acid Cat.) or Heat Lactone Impurity (Cyclized) 4-fluorophthalide TS->Lactone - MeOH Methanol MeOH (Leaving Group) TS->Methanol Lactone->Ester NaOH/H2O (Saponification risks)

Figure 1: The thermodynamic trap. The open-chain ester (Blue) collapses into the lactone (Red) upon loss of methanol. This process is reversible but favors the lactone in non-aqueous environments.[1]

Module 2: Synthesis Troubleshooting (Corrective Actions)

Scenario A: Hydrolysis of Methyl 2-fluoro-3-(bromomethyl)benzoate

Context: You are converting the benzylic bromide to the alcohol.[1]

Q: I used NaOH to hydrolyze the bromide, but I isolated the lactone. Why? A: Strong hydroxide bases are indiscriminate. While they displace the bromide, they also deprotonate the resulting alcohol or hydrolyze the methyl ester. The resulting carboxylate/alcohol intermediate will self-cyclize upon acidification (acid workup).

Protocol: The "Silver Bullet" Method (Mild Hydrolysis) Use a non-basic, metal-assisted hydrolysis to prevent alkoxide formation.

ParameterStandard (Risky)Recommended (Safe)
Reagent NaOH / KOH / LiOHCaCO₃ (Calcium Carbonate) or AgNO₃
Solvent THF / WaterDioxane / Water (1:1)
Temperature Reflux (80°C+)60°C - 70°C
Workup pH Acidic (pH < 2)Neutral (pH 6-7)

Step-by-Step Rescue Protocol:

  • Dissolve Methyl 2-fluoro-3-(bromomethyl)benzoate (1.0 eq) in 1,4-dioxane/water (1:1 v/v).

  • Add CaCO₃ (2.5 eq) . Note: CaCO₃ buffers the HBr generated, keeping pH neutral.

  • Heat to 70°C for 4–6 hours. Monitor by TLC (Target

    
     is lower than bromide).
    
  • Critical Step: Do not acidify below pH 6 during workup. Filter the inorganic salts, concentrate the filtrate at <40°C, and extract with EtOAc.

Module 3: Downstream Processing & Storage

Scenario B: Oxidation to Aldehyde (Swern/MnO₂)

Context: You are oxidizing the alcohol to Methyl 2-fluoro-3-formylbenzoate.[1]

Q: My aldehyde yield is low, and I see phthalide peaks. Is the oxidant reacting with the ester? A: No. The oxidant converts the alcohol to an aldehyde. However, the aldehyde hydrate (gem-diol) or the hemiacetal formed with residual methanol can cyclize to form a hydroxy-phthalide intermediate, which then oxidizes or dehydrates.

Troubleshooting Guide:

  • Avoid Acidic Oxidants: Do not use Jones Reagent or PCC (Pyridinium Chlorochromate) as the acidity catalyzes cyclization.

  • Preferred Method: Dess-Martin Periodinane (DMP) in wet DCM or MnO₂ (activated) in chloroform. These conditions are neutral.

  • Swern Warning: The triethylamine addition step in Swern oxidation must be performed cold (-78°C) and quenched rapidly. If the reaction warms up before quenching, the base can trigger cyclization.

Scenario C: Storage Stability

Q: The compound was pure last week, but now it's 10% lactone. A: This is "Shelf-Life Lactonization."

Storage Protocol:

  • State: Store as a solid, not in solution. In solution, intermolecular proximity is fixed; in solid state, the crystal lattice restricts the rotation required for cyclization.

  • Temperature: -20°C is mandatory.

  • Additives: If storing in solution (e.g., for screening), add a trace of Diisopropylethylamine (DIPEA) (0.1%) to scavenge trace acids that catalyze the closure. Note: Only do this if basicity does not interfere with your next step.

Module 4: Analytical Forensics

Use this decision tree to diagnose the purity of your intermediate.

TroubleshootingFlow Start Sample Analysis (LC-MS / NMR) CheckMass Mass Spectrum Shows [M-32]? Start->CheckMass LactoneFound Lactone Detected (4-fluorophthalide) CheckMass->LactoneFound Yes (-32 Da) CheckNMR 1H NMR Check: Missing O-Me singlet (~3.9 ppm)? New CH2 singlet shift? CheckMass->CheckNMR Ambiguous Action2 Action: Check Workup pH (Was it acidic?) LactoneFound->Action2 PurityOK Compound Intact CheckNMR->LactoneFound Yes CheckNMR->PurityOK No Action1 Action: Repurify on Silica (Pre-treat silica with 1% Et3N) Action2->Action1

Figure 2: Diagnostic workflow for confirming lactonization.[1] The disappearance of the methyl ester singlet in NMR is the definitive confirmation.[1]

References

  • Olaparib Intermediate Synthesis: Chen, Z., et al.[2][3][4] "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega, 2022, 7(7), 6313–6321.[2][4] Note: Describes the synthesis of the phthalazinone core, highlighting the reactivity of the 2-fluoro-5-substituted benzoate system.

  • Fluorinated Phthalide Formation: Kishikawa, K., et al.[5] "Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides."[5][6] Beilstein Journal of Organic Chemistry, 2018, 14, 182–186.[5] Note: Provides mechanistic insight into the cyclization of 2-cyanobenzaldehydes and similar ortho-substituted aromatics to phthalides.

  • General Reactivity of Hydroxymethyl Benzoates: BenchChem Technical Support. "Stability and Storage of Methyl 2-(3-hydroxyphenyl)benzoate." BenchChem Technical Guides, 2025. Note: General stability data for phenolic/benzyl alcohol benzoates.

  • Patent Literature (Olaparib): Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one derivatives for use in treating cancer."[1] WO 2004/080976, 2004. Note: The foundational patent describing the use of phthalide intermediates in PARP inhibitor synthesis.

Sources

Troubleshooting

Optimizing recrystallization solvents for fluorinated benzoate esters

Technical Support Center: Fluorinated Benzoate Ester Crystallization Status: Active Subject: Solvent System Optimization & Troubleshooting Guide Ticket ID: FBE-CRYST-OPT-001 Executive Summary Fluorinated benzoate esters...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Benzoate Ester Crystallization

Status: Active Subject: Solvent System Optimization & Troubleshooting Guide Ticket ID: FBE-CRYST-OPT-001

Executive Summary

Fluorinated benzoate esters present a unique paradox in crystallization: the fluorine atom increases lipophilicity (logP) while simultaneously introducing a strong, non-polarizable dipole (C-F). This "Janus-faced" nature often disrupts standard


-

stacking, leading to two primary failure modes: Liquid-Liquid Phase Separation (LLPS/Oiling Out) and unpredictable polymorphism .

This guide provides a self-validating workflow to navigate these thermodynamic hurdles, moving beyond trial-and-error to rational solvent design.

Module 1: Solvent Selection Strategy

The Challenge: Fluorine is a bioisostere for hydrogen but significantly larger (Van der Waals radius: 1.47 Å vs. 1.20 Å). This steric bulk, combined with electrostatic repulsion between C-F dipoles, often destabilizes the crystal lattice, making the compound too soluble in organics and prone to forming oils in anti-solvents.

Recommended Solvent Systems

Do not rely on single-solvent systems for fluorinated esters; they rarely provide the necessary supersaturation control. Use the binary systems below:

System TypeSolvent (Good)Anti-Solvent (Poor)Rationale for Fluorinated Esters
Standard Ethanol or MethanolWaterBest for Polarity Control. The high polarity of water forces the hydrophobic fluorinated ring to aggregate. Risk: Hydrolysis if heated too long.
Lipophilic Ethyl AcetateHexanes / HeptaneBest for Labile Esters. Avoids hydrolysis. Heptane is preferred over hexane as its higher boiling point allows for better thermal gradients.
Aromatic TolueneMethylcyclohexaneBest for Packing. Toluene can engage in

-stacking with the benzoate ring, stabilizing the lattice better than benzene.
High Sol. THFPentaneBest for Low MP Solids. Allows crystallization at very low temperatures (

C to

C) to force precipitation before oiling out.
Workflow: The "Cloud Point" Titration

Instead of guessing ratios, determine the metastable zone width (MSZW) boundary:

  • Dissolve 100 mg of ester in the minimum volume of "Good Solvent" at

    
    .
    
  • Add "Anti-Solvent" dropwise with vigorous stirring until a persistent turbidity (cloud point) appears.

  • Heat until clear (

    
    ).
    
  • Cool slowly. If oil droplets appear before crystals, stop . You have hit the LLPS boundary (see Module 2).

Visual Guide: Solvent Screening Logic

SolventSelection start Start: 100mg Target Compound test_sol Test Solubility in EtOH or EtOAc (RT) start->test_sol insoluble Insoluble? test_sol->insoluble heat Heat to Reflux insoluble->heat Yes add_anti Add Anti-Solvent (Water or Heptane) insoluble->add_anti No (Too Soluble) soluble_hot Soluble Hot? heat->soluble_hot cool Cool to RT soluble_hot->cool Yes change_sys Switch to Toluene/Hydrocarbon soluble_hot->change_sys No precipitate Crystals Form? cool->precipitate precipitate->add_anti No success Success: Harvest Crystals precipitate->success Yes oil Oiling Out? add_anti->oil oil->success No (Nucleation) oil->change_sys Yes (LLPS)

Figure 1: Decision matrix for selecting binary solvent systems based on solubility behavior.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Issue: Fluorinated esters often have low melting points. If the crystallization temperature (


) is higher than the oiling-out temperature (

), the compound separates as a liquid phase (emulsion) rather than a solid. Impurities concentrate in these oil droplets, ruining purification [1, 5].

Diagnostic:

  • Symptom: Solution turns milky/opaque, followed by the formation of viscous droplets at the bottom.

  • Cause: The "Gap" between the boiling point of the solvent and the melting point of the solid is too narrow or overlaps.

Protocol: The "Seeding at Cloud Point" Method This protocol bypasses the nucleation energy barrier that favors the amorphous oil phase.

  • Establish Supersaturation: Prepare the solution at reflux.

  • Cool to Cloud Point: Lower temperature until the faintest haze appears.

  • The Thermal Bump: Re-heat slightly (raise T by 3-5°C) until the solution is just clear again.

  • Seed Addition: Add 0.1% w/w of pure seed crystals.

    • Note: If you lack seeds, scratch the glass wall at the liquid-air interface to induce nucleation.

  • Isothermal Aging: Hold the temperature constant for 30-60 minutes. Do not cool further until visual crystals grow.[1]

  • Slow Cooling: Cool at a rate of 5°C/hour.

Visual Guide: The Thermodynamics of Oiling Out

OilingOut cluster_0 Phase Diagram Trajectory homo Homogeneous Solution (Hot) meta Metastable Zone homo->meta Cooling llps LLPS Boundary (Oiling Out) meta->llps Fast Cooling (High Supersaturation) nucleation Nucleation Boundary meta->nucleation Slow Cooling + Seeding oil Impure Oil llps->oil Droplet Coalescence crystal Crystalline Solid nucleation->crystal Crystal Growth oil->crystal Slow Transformation (Often fails/Impure)

Figure 2: Thermodynamic pathways showing how rapid cooling leads to Liquid-Liquid Phase Separation (LLPS) instead of crystallization.

Module 3: Polymorph Control

The Science: Fluorine substitution alters the electrostatic potential surface of the aromatic ring. While hydrogenated benzoates often form edge-to-face (herringbone) interactions, fluorinated analogs often prefer face-to-face


-stacking due to the electron-withdrawing nature of fluorine (quadrupole moment reversal) [1, 3].

Impact: You may obtain different crystal forms (polymorphs) depending on the solvent speed.

  • Kinetic Form: Often needles/fibers. Formed by fast precipitation (e.g., adding Hexane quickly). Lower density, lower melting point.

  • Thermodynamic Form: Often blocks/prisms. Formed by slow evaporation or slow cooling. Higher density, higher purity.

FAQ: How do I ensure the stable form?

  • Avoid DCM/Ether: Fast evaporation rates in volatile solvents favor unstable kinetic polymorphs.

  • Use "Digestion": If you obtain fluffy needles, do not filter. Heat the slurry back to near-reflux (without fully dissolving) and stir for 2 hours. This "Ostwald Ripening" allows the thermodynamic form to consume the kinetic form.

References

  • Effect of Fluorine Substitution on Crystal Packing: Source:Crystal Growth & Design (ACS Publications). Context: Explains how H↔F exchange alters hydrogen bonding and packing motifs (Herringbone vs. Stacked). Link:

  • Troubleshooting Oiling Out (LLPS): Source:Chemistry LibreTexts / Mettler Toledo. Context: Mechanisms of oiling out and the importance of the metastable zone width. Link:

  • Fluorine in Crystal Engineering: Source:Royal Society of Chemistry (CrystEngComm). Context: Insights into how positional disorder of fluorine affects lattice stability. Link:

  • Solvent Selection Guides: Source:University of Rochester / Athabasca University. Context: Standard protocols for solvent polarity matching and recrystallization workflows.[2] Link:

  • Synthesis and Crystallization of Ethyl Fluorobenzoates: Source:National Institutes of Health (PubMed/PMC). Context: Specific structural data on ethyl 4-amino-3,5-difluorobenzoate showing quinoid character and stacking interactions.[3] Link:[3]

Sources

Optimization

Technical Guide: Stabilizing the Hydroxymethyl Group During Storage

Executive Summary: The "Silent" Oxidation The hydroxymethyl group ( ), a primary alcohol, is a critical pharmacophore and synthetic handle. While kinetically stable in pure form, it is thermodynamically predisposed to ox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Oxidation

The hydroxymethyl group (


), a primary alcohol, is a critical pharmacophore and synthetic handle. While kinetically stable in pure form, it is thermodynamically predisposed to oxidation. During storage, "silent" oxidation occurs—often undetectable by visual inspection until significant degradation has occurred.

This guide provides a root-cause analysis and actionable protocols to prevent the two-stage oxidation cascade:

  • Dehydrogenation to the aldehyde (

    
    , often unstable/reactive).
    
  • Oxygenation to the carboxylic acid (

    
    ).
    

The Mechanism of Failure

To prevent degradation, one must understand the enemy. Oxidation is rarely a spontaneous reaction with molecular oxygen alone; it is almost always radical-mediated or metal-catalyzed .

The Oxidation Cascade (Visualization)

The following diagram illustrates the degradation pathway and the specific environmental triggers for each step.

OxidationCascade Alcohol Hydroxymethyl (-CH2OH) [Target] Aldehyde Aldehyde (-CHO) [Intermediate] Alcohol->Aldehyde Trigger: Trace Metals (Fe, Cu) + Dissolved O2 Acid Carboxylic Acid (-COOH) [Stable Impurity] Aldehyde->Acid Trigger: Peroxides (Solvent impurities) Polymer Oligomers/ Chromophores (Yellowing) Aldehyde->Polymer Trigger: Base/Light (Aldol condensation)

Figure 1: The stepwise oxidation pathway of primary alcohols. Note that the aldehyde intermediate is often transient or reactive, leading to secondary degradation products (polymers).

Troubleshooting Hub

Identify your issue below to find the corresponding solution.

Scenario A: "My LC-MS spectrum shows a peak at [M-2] or [M+14]."

Diagnosis: Chemical Oxidation.[1][2]

  • [M-2]: Loss of two hydrogens. This indicates conversion to the Aldehyde .[3]

  • [M+14]: Net loss of two hydrogens plus addition of one oxygen (

    
    ). This indicates conversion to the Carboxylic Acid .[3]
    

Root Cause:

  • Headspace Oxygen: The vial was not properly purged with inert gas.

  • Solvent Contamination: If stored in solution, the solvent (especially ethers like THF or Dioxane) may contain peroxides.

Corrective Action:

  • Immediate: Purge all storage vials with Argon (see SOP 4.1). Argon is heavier than air and provides a better "blanket" than Nitrogen.

  • Solvent Check: Test storage solvents for peroxides using quant strips. If positive, discard or distill immediately.

Scenario B: "The sample turned yellow/brown, but the mass spec looks mostly clean."

Diagnosis: Chromophore Formation (Trace Aldehyde Polymerization). Mechanism: A small fraction (<1%) of the hydroxymethyl group oxidized to an aldehyde. Aldehydes are electrophilic and can undergo polymerization (e.g., aldol condensation) or react with amines (Schiff base), creating highly conjugated, colored species.

Root Cause:

  • Light Exposure: Photo-oxidation generates radicals that initiate the chain reaction.

  • Trace Metals: Iron or Copper residues from synthesis are catalyzing the reaction.

Corrective Action:

  • Chelation: If the sample is in solution, add 0.1 mM EDTA to sequester metal ions.

  • Container: Switch to amber glass vials immediately.

Scenario C: "My yield dropped after storage in solution (e.g., DMSO/DMF)."

Diagnosis: Solvent-Mediated Oxidation (Swern-like artifacts). Mechanism: DMSO can act as an oxidant under certain conditions (acidic activators, high heat), but even at room temperature, "aged" DMSO can contain dimethyl sulfide and other impurities that promote oxidation.

Corrective Action:

  • Lyophilization: Never store sensitive hydroxymethyl compounds in solution for >24 hours. Store as a dry solid.

  • Temperature: If solution storage is unavoidable, store at -80°C, not -20°C, to kinetically arrest radical propagation.

Standard Operating Procedures (SOPs)

Protocol: Argon Overlay for Solid Storage

Why Argon? Argon is denser than air (


 vs 

), allowing it to settle over the sample and physically displace oxygen. Nitrogen often mixes with air rather than displacing it.
  • Preparation: Place the dried sample in a septum-capped vial.

  • Insertion: Insert a long needle connected to an Argon line (low flow) to the bottom of the vial.

  • Venting: Insert a short "bleed" needle just through the septum (top of headspace) to allow air to escape.

  • Flush: Flush for 30–60 seconds depending on vial volume.

  • Seal: Remove the long needle first, then immediately remove the bleed needle. Parafilm the cap.

Protocol: Selecting the Right Antioxidant

If solution storage is mandatory, "spike" the solution with a sacrificial antioxidant.

Solvent TypeRecommended AntioxidantConcentrationMechanism
Aqueous / Polar (Water, MeOH)Sodium Ascorbate 0.1 - 1.0 mMScavenges dissolved

and reduces metal ions.
Non-Polar / Organic (DCM, Toluene)BHT (Butylated hydroxytoluene)0.05 - 0.1% (w/v)Radical trap; terminates autoxidation chains.
Lipid / Emulsion

-Tocopherol
(Vitamin E)
0.05% (w/v)Protects against lipid peroxidation chains.

Diagnostic Decision Tree

Use this logic flow to determine the stability risk of your current storage setup.

DiagnosticTree Start Start: Assess Storage Risk State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution State->Solution Temp Temperature? Solid->Temp Solvent Solvent Type? Solution->Solvent RoomTemp Room Temp Temp->RoomTemp High Risk Cold -20°C or lower Temp->Cold Argon Inert Gas Flush? Cold->Argon LowRisk Optimal Stability Argon->LowRisk Yes MedRisk Monitor Closely Argon->MedRisk No Ether Ether (THF, Dioxane) Solvent->Ether Peroxide Risk DMSO DMSO/DMF Solvent->DMSO Hygroscopic Risk Water Aqueous Buffer Solvent->Water pH pH Water->pH Check pH

Figure 2: Risk assessment logic for hydroxymethyl storage. Red nodes indicate high-risk conditions requiring immediate intervention.

References

  • Bachman, M., et al. (2014). 5-Hydroxymethylcytosine is a predominantly stable DNA modification.[4] Nature Chemistry.[4] Link

    • Relevance: Establishes the baseline stability of the hydroxymethyl group in biological matrices and the kinetics of its oxid
  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. Link

    • Relevance: Authoritative source on antioxidant selection (BHT vs. Ascorbate)
  • Stahl, S. S., et al. (2015).[1][2] Experimental Limiting Oxygen Concentrations for Organic Solvents.[2] Organic Process Research & Development.[2] Link

    • Relevance: Provides safety and stability data on solvent oxygen satur
  • Agilent Technologies. (2023). Troubleshooting LC-MS: Contamination and Degradation.Link

    • Relevance: Supports the diagnosis of instrument artifacts vs.

Sources

Troubleshooting

Resolving solubility issues of Methyl 2-fluoro-3-(hydroxymethyl)benzoate in aqueous media

Diagnostic & Triage: Why is this happening? Before attempting a fix, it is critical to understand the physicochemical "personality" of Methyl 2-fluoro-3-(hydroxymethyl)benzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: Why is this happening?

Before attempting a fix, it is critical to understand the physicochemical "personality" of Methyl 2-fluoro-3-(hydroxymethyl)benzoate. This molecule presents a classic "Lipophilic-Polar Conflict" :

  • The Hydrophobic Core: The benzoate ester scaffold and the fluorine atom (highly lipophilic) drive the molecule to aggregate in water.

  • The Deceptive Hydrophile: The hydroxymethyl group (-CH₂OH) provides hydrogen bonding capability, but unlike a phenolic hydroxyl, it does not ionize at physiological pH (pKa ~16).[1] It cannot form a salt to aid solubility.

  • The Stability Trap: The 2-fluoro substituent is electron-withdrawing. Through inductive effects ($ -I $), it pulls electron density away from the ester carbonyl, making it more electrophilic and significantly more susceptible to hydrolytic attack (degradation) than standard benzoates.[1]

Decision Matrix: Select Your Workflow

Use the following logic flow to determine the correct solubilization strategy for your specific application.

SolubilityDecision Start Start: Define Application AppType What is the end-use? Start->AppType CellAssay Cellular / Enzymatic Assay (High Sensitivity) AppType->CellAssay ChemSynth Chemical Synthesis / Scale-up AppType->ChemSynth Animal In Vivo / PK Study AppType->Animal Toxicity Is DMSO > 0.1% tolerated? CellAssay->Toxicity SolventChoice Protocol C: Organic Co-solvents (THF/MeOH/ACN) ChemSynth->SolventChoice Formulation Protocol D: Lipid Formulation (PEG400 / Tween 80) Animal->Formulation YesDMSO Protocol A: Serial Dilution (DMSO/PBS) Toxicity->YesDMSO Yes NoDMSO Protocol B: Cyclodextrin Complexation Toxicity->NoDMSO No (Sensitive Cells)

Figure 1: Solubilization Strategy Decision Tree. Select the path that minimizes interference with your specific experimental readout.

Troubleshooting Protocols

Protocol A: The "Shock-Free" Serial Dilution (Standard Assays)

Issue: Compound precipitates immediately upon adding the DMSO stock to the aqueous media (the "cloudy plume" effect). Mechanism: Rapid change in solvent polarity causes local supersaturation.

Step-by-Step:

  • Prepare Master Stock: Dissolve compound in 100% anhydrous DMSO to 1000x the final concentration (e.g., 10 mM for a 10 µM assay).

  • Intermediate Dilution (The Critical Step): Do not add the 100% DMSO stock directly to the cell media.

    • Prepare an "Intermediate Plate" with PBS or Media containing 5-10% DMSO .

    • Dilute your Master Stock 1:10 into this intermediate solution.

    • Result: The compound is now at 100x concentration in ~10% DMSO.

  • Final Addition: Transfer from the Intermediate Plate to the Final Assay Plate.

    • Why: This reduces the polarity "shock" and prevents the formation of micro-precipitates that skew IC50 curves.

Protocol B: Cyclodextrin Complexation (Sensitive Bio-Assays)

Issue: Cells are sensitive to DMSO, or the compound is unstable in simple buffers. Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic benzoate core.[1]

ComponentConcentrationFunction
HP-β-CD 10% - 20% (w/v)Molecular "bucket" to shield the hydrophobic ester.[1]
Buffer PBS (pH 7.4)Physiological carrier.
Compound Up to 5 mg/mLGuest molecule.

Workflow:

  • Dissolve HP-β-CD in PBS to create a clear 20% (w/v) vehicle.

  • Dissolve the target compound in a minimal volume of acetone or methanol (volatile solvent).

  • Add the compound solution dropwise to the stirring HP-β-CD vehicle.

  • Stir open-capped for 4-6 hours to evaporate the volatile solvent.

  • Validation: The solution should remain clear. Filter sterilize (0.22 µm).

Protocol C: Chemical Stability Maintenance

Issue: Loss of compound integrity over time (24h+). Root Cause: Hydrolysis of the methyl ester, accelerated by the 2-fluoro group.[1]

Stability Rules:

  • pH Limit: Strictly maintain pH < 7.5. At pH > 8.0, the hydroxide ion ($ OH^- $) will rapidly attack the carbonyl carbon.

  • Buffer Selection: Avoid Tris buffer if possible. Although weak, Tris has a primary amine that can theoretically form amides with activated esters over long incubations.[1] Phosphate (PBS) or HEPES are safer choices.

  • Temperature: Keep stock solutions at -20°C. Thaw only immediately before use.

Frequently Asked Questions (FAQ)

Q1: I see a fine white precipitate after 2 hours in cell media. What went wrong? A: You likely exceeded the thermodynamic solubility limit.

  • Immediate Fix: Sonicate the media for 5 minutes (if cells are not present yet).

  • Process Fix: Check if your media contains serum (FBS). Albumin in serum acts as a natural carrier. If you are using serum-free media, the solubility limit is significantly lower.[1] You must use Protocol B (Cyclodextrins) for serum-free assays.

Q2: My LC-MS shows a new peak at [M-14] after overnight incubation. A: This is the hydrolysis product. The methyl group (-CH₃, mass 15) is lost and replaced by a proton (mass 1), resulting in the free acid form (2-fluoro-3-(hydroxymethyl)benzoic acid).[1]

  • Prevention:[2] This confirms pH instability. Lower your assay pH to 7.0 or 6.8 if the biology permits, or shorten the incubation time.

Q3: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile. If you use open-well plates, evaporation will change the concentration of your compound and the solvent, potentially leading to "edge effects" or precipitation during the assay.[1] DMSO is preferred for its low vapor pressure.

References & Grounding

  • DMSO in Cell Culture: LifeTein & ResearchGate consensus indicates <0.1% DMSO is the safety threshold for most cell lines, with 0.5% tolerated by robust lines (HeLa, etc.).[1] Source: / .

  • Cyclodextrin Efficacy: HP-β-CD is documented to form 1:1 inclusion complexes with benzoate derivatives, significantly enhancing aqueous solubility without modifying the chemical structure.[1] Source: .

  • Ester Hydrolysis Mechanisms: The inductive effect of ortho-fluorine substituents increases the electrophilicity of benzoate esters, accelerating alkaline hydrolysis compared to non-substituted benzoates. Source: .

  • General Solubility Data: Methyl benzoates are generally classified as sparingly soluble. Methyl 4-fluoro-3-hydroxybenzoate (structural analog) is soluble in methanol but has low water solubility. Source: .

Sources

Optimization

Minimizing defluorination byproducts in high-temperature reactions

Subject: Minimizing Defluorination Byproducts in High-Temperature Reactions Ticket ID: F-STABILITY-998 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Mission Statement You are encountering l...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Defluorination Byproducts in High-Temperature Reactions Ticket ID: F-STABILITY-998 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Mission Statement

You are encountering loss of fluorine (defluorination) during high-temperature transformations—likely Cross-Couplings (Suzuki, Buchwald-Hartwig) or Nucleophilic Aromatic Substitutions (SNAr). This guide addresses the chemoselectivity challenge: preserving the C–F bond while activating a separate reactive site (C–Cl, C–Br, or C–H).

The C–F bond is thermodynamically strong (approx. 105 kcal/mol) but kinetically vulnerable to metal insertion and nucleophilic attack at elevated temperatures. The following protocols are designed to decouple these pathways.

Module 1: Transition Metal Catalysis (Pd/Ni)

Issue: "I am observing hydrodefluorination (HDF) or aryl-scrambling in my Suzuki/Buchwald coupling."

The Mechanism of Failure

In high-temperature couplings, the metal catalyst (especially Nickel, but also Palladium) can mistake the C–F bond for the desired C–X bond. This occurs via unwanted oxidative addition , followed by


-fluoride elimination or transmetallation.

Visualizing the Error: The diagram below illustrates the "Parasitic Cycle" where the catalyst diverges from the Productive Cycle to attack the Fluorine.

DefluorinationMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd_Correct Productive Oxidative Addition Pd0->OxAdd_Correct  Kinetic Preference   OxAdd_Wrong Parasitic C-F Activation Pd0->OxAdd_Wrong  High Temp / Small Ligand   ArX Substrate (Ar-Cl/Br) ArX->OxAdd_Correct ArF Fluorinated Site (C-F) ArF->OxAdd_Wrong Pd_II_Correct L-Pd(II)-Ar-Cl OxAdd_Correct->Pd_II_Correct Pd_II_Wrong L-Pd(II)-Ar-F OxAdd_Wrong->Pd_II_Wrong Desired_Prod Desired Product Pd_II_Correct->Desired_Prod  Coupling   Defluoro_Prod Defluorinated Byproduct Pd_II_Wrong->Defluoro_Prod  Beta-F Elimination  

Figure 1: The bifurcation point between productive coupling and parasitic C-F activation.

Troubleshooting Protocol
VariableRecommendationMechanistic Rationale
Catalyst Source Switch from Ni to Pd Nickel has a significantly lower barrier for C–F oxidative addition than Palladium. If C–F activation is unwanted, avoid Ni(0) sources.
Ligand Sterics Use Bulky Phosphines (e.g., XPhos, SPhos)Large ligands create a "steric wall" that prevents the short C–F bond from approaching the metal center, while still allowing the longer C–Cl/C–Br bonds to react.
Base Selection Weak Inorganic Bases (K₃PO₄, K₂CO₃)Strong alkoxide bases (NaOtBu) promote hydrodefluorination via radical mechanisms or direct nucleophilic attack.
Solvent Toluene or Dioxane Avoid polar aprotic solvents (DMF, DMAc) which strip cations and increase the "naked" reactivity of bases, promoting side reactions.

Experimental Validation (Self-Check):

  • Run a control reaction with only the fluorinated substrate, catalyst, and base (no coupling partner).

  • If defluorination occurs, your catalyst system is too active.

  • Action: Switch to a sterically demanding ligand (e.g., from PPh₃ to tBuXPhos ).

Module 2: Nucleophilic Aromatic Substitution (SNAr)

Issue: "My reaction mixture is turning black/tarry, and I'm detecting fluoride ions."

The Thermodynamics of Decomposition

In SNAr, you want a nucleophile to displace a leaving group (LG). However, at high temperatures (>120°C), the Fluorine atom itself can act as a leaving group (even if not activated), or the base can deprotonate the ring, leading to benzyne formation and polymerization (tar).

Optimization Matrix
SymptomDiagnosisCorrective Action
Black Tar / Polymer Benzyne Pathway The base is deprotonating the arene ortho to the fluorine. Switch to a non-nucleophilic base (e.g., Cs₂CO₃ instead of NaH or LDA).
Loss of Fluorine Competitive SNAr The nucleophile is attacking the C–F bond instead of the C–Cl/LG. Lower the temperature and use a more specific nucleophile.
Hydrolysis (OH insertion) Wet Solvent Water at high temp acts as a nucleophile (

) displacing Fluorine. Use molecular sieves (3Å) and anhydrous solvents.
Step-by-Step Protocol: The "Ramp-Up" Method

Avoid "cooking" the reaction at reflux immediately.

  • Preparation: Charge vessel with substrate and nucleophile in anhydrous DMSO or NMP.

  • Base Addition: Add Cs₂CO₃ (Cesium Carbonate).[1][2] Note: Cesium is superior to Potassium here due to the "Cesium Effect" (solubility/cation size).

  • Phase 1 (Screening): Heat to 60°C for 1 hour. Sample for LCMS.

  • Phase 2 (Ramping): If no conversion, increase by 20°C increments.

  • Stop Condition: As soon as the desired product appears, hold that temperature . Do not exceed 140°C unless absolutely necessary.

Module 3: Universal Troubleshooting Decision Tree

Use this logic flow to diagnose your specific experimental failure.

TroubleshootingTree Start Start: Defluorination Detected CheckRxnType Reaction Type? Start->CheckRxnType MetalCat Metal Catalyzed (Suzuki, Sonogashira) CheckRxnType->MetalCat SNAr Nucleophilic Sub. (SNAr) CheckRxnType->SNAr CheckBase Is Base Strong? (e.g. tBuOK, NaH) MetalCat->CheckBase CheckSolvent Solvent Polar Aprotic? (DMF, DMSO) SNAr->CheckSolvent CheckLigand Is Ligand Small? (e.g. PPh3) CheckBase->CheckLigand No Soln_WeakBase Switch to K3PO4 or Cs2CO3 CheckBase->Soln_WeakBase Yes Soln_BulkLigand Switch to Bulky Ligand (XPhos, BrettPhos) CheckLigand->Soln_BulkLigand Yes CheckSolvent->Soln_WeakBase No (Check Base) Soln_Solvent Switch to Toluene or Dioxane CheckSolvent->Soln_Solvent Yes (High Risk)

Figure 2: Diagnostic workflow for identifying the root cause of C-F bond instability.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for these reactions? A: Proceed with caution. While microwaves accelerate reaction rates, they often create "hot spots" that exceed the bulk temperature, triggering the high-energy activation barrier of the C–F bond. Recommendation: Use conventional heating blocks for better thermal homogeneity when fluorine stability is a concern.

Q: Why does my reaction work with Chlorobenzene but fail (defluorinate) with Fluorobenzene? A: This is a classic misconception. While C–Cl is weaker than C–F, the C–F bond is highly polarized. In the presence of Lewis Acidic metals (like Mg, Li, or electron-deficient Pd), the metal coordinates to the Fluorine lone pair, lowering the activation energy for cleavage. Solution: Add a Lewis base (like TMEDA) to sequester any stray metal cations.

Q: I must use Nickel. How do I save the Fluorine? A: Nickel is notorious for "eating" fluorine. You must use a heterogeneous approach or specific ligands.

  • Protocol: Use Ni(COD)₂ with DCyPF (1,1′-Bis(dicyclohexylphosphino)ferrocene). This ligand creates a bite angle that disfavors C–F insertion.

References

  • Mechanistic Origins of Ligand Effects in Pd-Catalysis In-depth analysis of how ligand bulk prevents unwanted oxidative addition. Source: National Institutes of Health (PMC) URL:[Link]

  • C–F Bond Activation in Organic Synthesis Review of activation modes, providing the theoretical basis for what to avoid. Source: Royal Society of Chemistry (Organic Chemistry Frontiers) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Gem-Difluorinated Cyclopropanes Case study on preserving sensitive C-F bonds using specific base/ligand combinations. Source: ACS Publications (Organic Letters) URL:[Link]

  • Iron Fluoride/NHC Catalyzed Cross Coupling Alternative catalytic systems (Fe) that offer orthogonal reactivity to Pd/Ni. Source: Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting

Technical Support Center: Controlling Hydrolysis Rates of Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Welcome to the technical support center for Methyl 2-fluoro-3-(hydroxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-fluoro-3-(hydroxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and experimental protocols for controlling the hydrolysis of this specialized aromatic ester. As Senior Application Scientists, we have synthesized the following information to address common challenges and provide a framework for predictable and reproducible results.

Understanding the Unique Reactivity of Your Ester

Controlling the hydrolysis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate requires an appreciation of its unique structural features. The rate and outcome of the hydrolysis are significantly influenced by the electronic and steric effects of the ortho-fluoro and meta-hydroxymethyl substituents on the benzoate ring.

  • The Activating Effect of the Ortho-Fluoro Group: The fluorine atom at the ortho position is strongly electron-withdrawing. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.[1] Consequently, this ester is expected to hydrolyze more readily than unsubstituted methyl benzoate.

  • The Ambiguous Role of the Meta-Hydroxymethyl Group: The hydroxymethyl group at the meta position can have a more complex influence. While its electronic effect is weakly deactivating, it introduces the possibility of intramolecular interactions. Under certain pH conditions, the hydroxyl group could act as an intramolecular catalyst, potentially accelerating the hydrolysis rate through neighboring group participation.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the hydrolysis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate in a question-and-answer format.

Q1: My hydrolysis reaction is proceeding too quickly, leading to difficulties in monitoring and controlling the endpoint. What can I do?

A1: The high reactivity is likely due to the activating effect of the ortho-fluoro substituent. To slow down the reaction:

  • Reduce the Temperature: Perform the hydrolysis at a lower temperature. For base-catalyzed hydrolysis, consider running the reaction at 0°C or even lower. All aqueous washes during workup should be performed with ice-cold solutions to minimize hydrolysis.[3]

  • Use a Weaker Base: For base-mediated hydrolysis, switch from strong bases like sodium hydroxide or lithium hydroxide to a milder base such as sodium bicarbonate or potassium carbonate.[3]

  • Control the pH: In aqueous solutions, maintaining a slightly acidic to neutral pH can significantly slow down hydrolysis compared to basic conditions.[4]

  • Solvent Choice: The choice of solvent can influence the rate. Using a co-solvent system, such as THF/water, can sometimes modulate the reaction rate.[5]

Q2: My hydrolysis is incomplete, even after extended reaction times. How can I drive the reaction to completion?

A2: Incomplete hydrolysis can be due to several factors:

  • Insufficient Catalyst: Ensure you are using a sufficient amount of acid or base catalyst. For stubborn esters, increasing the equivalents of the base may be necessary.[5]

  • Steric Hindrance: The ortho-fluoro group, while electronically activating, can also exert a steric effect that may hinder the approach of the nucleophile.[6][7] Increasing the reaction temperature can help overcome this energy barrier.[8]

  • Reversibility (Acid-Catalyzed): Acid-catalyzed hydrolysis is an equilibrium process.[9] To drive it to completion, use a large excess of water. If feasible, removing the methanol byproduct (e.g., by distillation) can also shift the equilibrium towards the products.[9]

  • Phase Transfer Catalysis: If the ester has poor solubility in the aqueous medium, consider using a phase transfer catalyst to improve the reaction rate between the ester in an organic phase and the aqueous hydrolyzing agent.

Q3: I am observing the formation of an unexpected byproduct. What could it be and how can I avoid it?

A3: An unexpected byproduct could be the result of an intramolecular reaction. The hydroxymethyl group could potentially cyclize onto the ester, especially under certain conditions, to form a lactone. To minimize this:

  • Control the pH: The propensity for intramolecular catalysis by the hydroxyl group is pH-dependent.[2] Experiment with different pH ranges to find conditions that favor intermolecular hydrolysis over intramolecular cyclization.

  • Protecting Groups: If intramolecular cyclization is a persistent issue, consider protecting the hydroxymethyl group as a silyl ether or another suitable protecting group before performing the hydrolysis.

Q4: My final product yield is low after workup. What are the likely causes?

A4: Low yield is often due to hydrolysis occurring during the workup steps.[3]

  • Minimize Contact Time with Aqueous Layers: Perform extractions and washes efficiently and without delay.[3]

  • Use a Weak Base for Neutralization: When neutralizing an acid catalyst, use a cold, saturated solution of a weak base like sodium bicarbonate rather than a strong base.[3]

  • Thorough Drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation to remove any residual water that could cause hydrolysis upon storage.[3]

  • Brine Wash: A final wash with cold, saturated aqueous NaCl (brine) can help remove residual water from the organic layer.[3]

Logical Workflow for Troubleshooting Hydrolysis Issues

The following diagram outlines a systematic approach to diagnosing and resolving common problems during the hydrolysis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate.

G cluster_start Start: Hydrolysis Experiment cluster_problems Problem Identification cluster_solutions Troubleshooting Strategies cluster_end Resolution start Initial Observation problem Unsatisfactory Result? start->problem rate_issue Rate Too Fast / Too Slow problem->rate_issue Yes yield_issue Low Yield / Incomplete Reaction problem->yield_issue Yes byproduct_issue Unexpected Byproducts problem->byproduct_issue Yes end Optimized Protocol problem->end No rate_solutions Adjust Temperature Change Catalyst/Base Strength Modify Solvent System rate_issue->rate_solutions yield_solutions Optimize Workup: - Use Cold Solutions - Minimize Aqueous Contact - Use Weak Base for Neutralization - Ensure Thorough Drying yield_issue->yield_solutions byproduct_solutions Investigate Intramolecular Reactions Consider Protecting Groups Adjust pH byproduct_issue->byproduct_solutions rate_solutions->end yield_solutions->end byproduct_solutions->end

Caption: Troubleshooting Decision Tree for Ester Hydrolysis.

Experimental Protocols for Controlled Hydrolysis

Here are detailed, step-by-step methodologies for performing the hydrolysis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate under different conditions.

Protocol 1: Controlled Basic Hydrolysis (Saponification)

This protocol is recommended for achieving complete and irreversible hydrolysis.[9][10]

Parameter Recommendation Rationale
Base Lithium Hydroxide (LiOH)Often effective for sterically hindered esters.[5]
Equivalents of Base 1.5 - 3.0 eq.Ensures the reaction goes to completion.
Solvent Tetrahydrofuran (THF) / Water (1:1)A common co-solvent system to aid solubility.[5]
Temperature 0°C to Room TemperatureStart at 0°C to control the rate; warm if the reaction is slow.
Reaction Monitoring TLC or LC-MSTo track the disappearance of the starting material.

Step-by-Step Procedure:

  • Dissolve Methyl 2-fluoro-3-(hydroxymethyl)benzoate (1.0 eq.) in a 1:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of LiOH (1.5 - 3.0 eq.) in water dropwise to the cooled ester solution.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Once the reaction is complete, cool the mixture back to 0°C.

  • Carefully acidify the reaction mixture with cold 1M HCl to a pH of ~2-3 to protonate the carboxylate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with cold water and cold brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Mild Acid-Catalyzed Hydrolysis

This protocol is useful when the product is sensitive to strong bases.

Parameter Recommendation Rationale
Acid Catalyst Sulfuric Acid (H₂SO₄) or HClCommon strong acid catalysts.
Solvent Water or a mixture (e.g., Acetic Acid/Water)Using a large excess of water drives the equilibrium.[11]
Temperature 50°C to RefluxHigher temperatures are often needed to achieve a reasonable rate.[11]
Reaction Monitoring TLC or LC-MSTo monitor the progress towards equilibrium.

Step-by-Step Procedure:

  • Dissolve Methyl 2-fluoro-3-(hydroxymethyl)benzoate in a suitable solvent system with a large excess of water.

  • Add a catalytic amount of concentrated H₂SO₄ or HCl.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C).

  • Monitor the reaction by TLC or LC-MS until no further change is observed.

  • Cool the reaction mixture to room temperature.

  • If necessary, neutralize the catalyst with a cold, dilute solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Wash the organic layer with cold water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Mechanistic Overview of Base-Catalyzed Hydrolysis

The following diagram illustrates the key steps in the saponification of Methyl 2-fluoro-3-(hydroxymethyl)benzoate.

G cluster_main Base-Catalyzed Hydrolysis (Saponification) Ester Methyl 2-fluoro-3-(hydroxymethyl)benzoate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ (Nucleophilic Attack) CarboxylicAcid Carboxylic Acid Tetrahedral->CarboxylicAcid - CH₃O⁻ (Elimination) Carboxylate Carboxylate Salt (Product) CarboxylicAcid->Carboxylate + OH⁻ or CH₃O⁻ (Irreversible Deprotonation)

Caption: Saponification Mechanism.

This guide provides a comprehensive framework for understanding and controlling the hydrolysis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate. By considering the electronic and steric factors at play and following systematic troubleshooting and experimental protocols, you can achieve your desired synthetic outcomes with greater control and reproducibility.

References

  • Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • BenchChem. (2025).
  • Elshahed, M. S., et al. (2008, December 29). Metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus and detection of a fluorodiene metabolite. PubMed.
  • Elshahed, M. S., et al. (2009, March). Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus aciditrophicus and Detection of a Fluorodiene Metabolite. Applied and Environmental Microbiology, 75(5), 1394–1403.
  • House, C. H., et al. (2022, October 3). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments.
  • Science.gov.
  • Study.com. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson.
  • Reddit. (2023, July 21). Why are my ester hydrolysis not working : r/Chempros.
  • Mojtahedi, M. M., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2008(16), 25-36.
  • Ashenhurst, J. (2022, October 27).
  • Chemistry Steps. (2020, February 22).
  • Thermo Fisher Scientific. (n.d.).
  • Pihlaja, K., et al. (1998). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (2), 301-306.
  • Lee, J. C., et al. (2021, July 18). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Scientific Reports, 11(1), 14674.
  • Capon, B., & Ghosh, B. C. (1966). Hydroxy-group participation in ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 472-483.
  • Khan, M. N. (1985). Intramolecular nucleophilic aminolysis of aliphatic esters. Cyclization of methyl 2-aminomethylbenzoate to phthalimidine. Journal of the American Chemical Society, 107(26), 8271–8278.
  • Khan, M. N. (2015, August 10). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
  • Sigma-Aldrich.
  • Das, A. K., & Das, M. (1995). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 72(4), 277-279.
  • Pihlaja, K., et al. (1999). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water.
  • Pharmaffiliates. Methyl 2-fluoro-3-((2-fluoro-6-hydroxyphenyl)sulfonamido)
  • BLD Pharm.
  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
  • PubChem.
  • Kollmar, M., et al. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196.
  • Quora. (2021, January 27).

Sources

Optimization

Removing unreacted starting materials from Methyl 2-fluoro-3-(hydroxymethyl)benzoate mixtures

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of Methyl 2-fluoro-3-(hydroxymethyl)benzoate. We will address common challenges in remo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of Methyl 2-fluoro-3-(hydroxymethyl)benzoate. We will address common challenges in removing unreacted starting materials and provide robust, field-proven protocols to ensure the high purity of your final product.

Troubleshooting Guide: Removing Unreacted Starting Materials

This section is designed to provide quick, actionable solutions to common purification challenges encountered during the synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate.

Q1: My final product is contaminated with unreacted 2-fluoro-3-(hydroxymethyl)benzoic acid. How can I effectively remove it?

A1: The presence of the starting carboxylic acid is a frequent issue. Due to its acidic nature, it can be readily removed through a liquid-liquid extraction procedure by converting it into its water-soluble salt.[1][2]

Underlying Principle: The acidic proton of the carboxylic acid can be deprotonated by a mild aqueous base, such as sodium bicarbonate or sodium carbonate, to form a sodium carboxylate salt. This salt is highly soluble in the aqueous phase and can be separated from the desired ester, which remains in the organic phase.[1][2]

Experimental Protocol: Basic Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat this wash 2-3 times.

    • Causality: The bicarbonate solution reacts with the acidic starting material to form the sodium salt, which is drawn into the aqueous layer.[1] Carbon dioxide effervescence may be observed, so vent the separatory funnel frequently.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

    • Causality: This step helps to remove any remaining water from the organic layer and breaks up any emulsions that may have formed.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified Methyl 2-fluoro-3-(hydroxymethyl)benzoate.

Q2: I'm struggling to separate my product from the alcohol (methanol) and the acid catalyst used in the esterification. What's the best approach?

A2: Excess alcohol and the acid catalyst can typically be removed by aqueous washes during the workup procedure.

Underlying Principle: Methanol is highly soluble in water and will partition into the aqueous phase during extraction. The acid catalyst, such as sulfuric acid, is also water-soluble and will be neutralized and removed by the basic aqueous wash.

Experimental Protocol: Post-Esterification Workup

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent like ethyl acetate.

  • Aqueous Washes:

    • Wash the organic layer sequentially with water to remove the bulk of the methanol.

    • Follow with a wash using a saturated aqueous sodium bicarbonate solution to neutralize and remove the acid catalyst.[3][4]

    • Finally, wash with brine to aid in the removal of water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

Q3: After an initial workup, I still see impurities in my product by TLC/NMR. What are my options for further purification?

A3: For challenging separations or to achieve very high purity, column chromatography or recrystallization are the preferred methods.[5][6]

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[7] For Methyl 2-fluoro-3-(hydroxymethyl)benzoate, a polar compound, normal-phase chromatography is effective.[5][7]

Recrystallization: This method relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures.[6]

Purification Method Selection

dot graph "Purification_Decision_Tree" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

start [label="Crude Product Mixture", fillcolor="#4285F4"]; q1 [label="Major impurity is\nunreacted carboxylic acid?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Liquid-Liquid Extraction\n(Basic Wash)", fillcolor="#34A853"]; q2 [label="Are there still minor\nimpurities present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; chromatography [label="Column Chromatography", fillcolor="#EA4335"]; recrystallization [label="Recrystallization", fillcolor="#EA4335"]; pure_product [label="Pure Methyl 2-fluoro-3-\n(hydroxymethyl)benzoate", shape=ellipse, style=filled, fillcolor="#34A853"];

start -> q1; q1 -> extraction [label="Yes"]; q1 -> q2 [label="No / Minor"]; extraction -> q2; q2 -> chromatography [label="Yes, multiple or\nclosely related impurities"]; q2 -> recrystallization [label="Yes, single major\ncrystalline impurity"]; q2 -> pure_product [label="No"]; chromatography -> pure_product; recrystallization -> pure_product; } caption { label = "Decision tree for purification method selection."; fontsize = 10; }

Detailed Purification Protocols

Column Chromatography

This is a highly effective method for separating compounds with different polarities.[5][7][8]

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh)A polar stationary phase that will retain the more polar components of the mixture.[5][7]
Mobile Phase Ethyl Acetate/Hexane GradientStart with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity. This will elute less polar impurities first, followed by the desired product.[9]
Monitoring Thin-Layer Chromatography (TLC)Use TLC to determine the appropriate solvent system and to track the separation during the column run. The desired compound should have an Rf value of approximately 0.3-0.4 for good separation.[5]
Recrystallization

This technique is ideal if the product is a solid and the impurities have different solubility profiles.[6]

Solvent SystemSuitability
Ethanol/Water The product is likely soluble in hot ethanol and less soluble upon the addition of water.
Ethyl Acetate/Hexane The product should be soluble in hot ethyl acetate and precipitate upon the addition of hexane.[10][11]
Toluene A good option for aromatic compounds, allowing for slower crystallization due to its higher boiling point.[10]

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • Induce Crystallization: Add a "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy.[6]

  • Heating: Gently heat the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate?

A1: Besides unreacted starting materials, potential byproducts can include the di-ester if there are two carboxylic acid groups on the starting material, or products from side reactions if the reaction temperature is too high.[12] For fluorinated benzoic acids, sulfonation of the aromatic ring can occur if concentrated sulfuric acid is used as a catalyst at elevated temperatures.[12]

Q2: How does the fluorine substituent affect the purification strategy?

A2: The electron-withdrawing nature of the fluorine atom increases the acidity of the starting carboxylic acid, making its removal with a basic wash more efficient.[12] It also influences the polarity of the molecule, which is a key factor in chromatographic separations.

Q3: Can I use reverse-phase chromatography for purification?

A3: While normal-phase is more common for this type of compound, reverse-phase chromatography can also be employed.[5][7] In this case, a nonpolar stationary phase (like C18-silica) and a polar mobile phase (e.g., methanol/water or acetonitrile/water) would be used. The elution order would be reversed, with more polar compounds eluting first.[7]

Q4: Are there any specific safety precautions I should take during purification?

A4: Always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be mindful of the flammability of solvents like hexane and ethyl acetate. Dichloromethane is a suspected carcinogen and requires careful handling.[10]

References

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Column chrom
  • Technical Support Center: Optimizing Reaction Conditions for 2-Fluorobenzoic Acid Esterific
  • Common Solvents for Crystallization - US Labs Guide 2026 - Maiyam Group.
  • Column Chromatography: Principles and Applic
  • Recrystalliz
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evalu
  • Reagents & Solvents: Solvents for Recrystalliz
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
  • Solvent Systems for Flash Column Chrom
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit.
  • Liquid-liquid extraction for neutral, acidic and basic compounds.
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN.
  • methyl 2-fluoro-3-nitrobenzo
  • Preparation of Methyl Benzo

Sources

Reference Data & Comparative Studies

Comparative

Mass spectrometry fragmentation patterns of fluorinated hydroxymethyl benzoates

Comparative Analysis of Mass Spectrometry Fragmentation: Fluorinated vs. Non-Fluorinated Hydroxymethyl Benzoates Executive Summary This guide provides a technical comparison of the Electron Ionization (EI) mass spectrome...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Mass Spectrometry Fragmentation: Fluorinated vs. Non-Fluorinated Hydroxymethyl Benzoates

Executive Summary

This guide provides a technical comparison of the Electron Ionization (EI) mass spectrometry behavior of fluorinated hydroxymethyl benzoates against their non-fluorinated analogs. Designed for drug development scientists, this document focuses on differentiating positional isomers (ortho/meta/para) and resolving the isobaric fragmentation challenges inherent to the hydroxymethyl group.

The Mechanistic Landscape

The mass spectral analysis of fluorinated hydroxymethyl benzoates is governed by three competing mechanistic forces: the Benzoate Cleavage , the Fluorine Inductive Effect , and the Ortho-Effect .

The "Isobaric Trap": Hydroxymethyl vs. Methoxy

A critical challenge in analyzing these compounds is the nominal mass equivalence of the two primary loss channels.

  • Loss of Methoxy (

    
    ):  Characteristic of methyl esters (
    
    
    
    -cleavage). Mass loss: 31 Da .
  • Loss of Hydroxymethyl (

    
    ):  Characteristic of benzylic alcohols. Mass loss: 31 Da .
    

In low-resolution MS, these losses are indistinguishable (


). Differentiation requires analyzing secondary fragmentation (CO loss) or utilizing the Ortho-Effect .
The Fluorine Shift

Fluorine substitution on the aromatic ring introduces a predictable mass shift (


 relative to H) and alters fragmentation kinetics.
  • Inductive Destabilization: The strong electronegativity of fluorine destabilizes the benzoyl cation (

    
    ), often reducing its relative abundance compared to non-fluorinated analogs.
    
  • Diagnostic Shift: The benzoyl cation shifts from

    
    105  (non-fluorinated) to 
    
    
    
    123 (monofluorinated).
The Ortho-Effect (The Isomer Solver)

When the hydroxymethyl group is ortho to the ester, a specific rearrangement occurs (Mclafferty-like or intramolecular hydrogen bonding) leading to the elimination of a neutral alcohol molecule (


 Da, methanol) rather than the radical methoxy group (

Da). This is the primary diagnostic for distinguishing ortho isomers from meta/para.

Fragmentation Pathway Visualization

The following diagram maps the competing decay pathways, highlighting the critical divergence between ortho and para isomers.

FragmentationPathways M_Ion Molecular Ion (M+.) [Fluorinated Hydroxymethyl Benzoate] Benzoyl_Cat Fluorobenzoyl Cation [M - 31]+ (Loss of OCH3) Isobaric with Benzyl Cation M_Ion->Benzoyl_Cat Alpha Cleavage (Ester) Benzylic_Cat Carbomethoxy-Fluorobenzyl Cation [M - 31]+ (Loss of CH2OH) M_Ion->Benzylic_Cat Benzylic Cleavage Ortho_Inter Distonic Ion / Cyclic Intermediate M_Ion->Ortho_Inter Ortho-H Transfer Phenyl_Cat Fluorophenyl Cation [M - 31 - 28]+ (Loss of CO) Benzoyl_Cat->Phenyl_Cat - CO (28 Da) Ortho_Product Ortho-Elimination Product [M - 32]+ (Loss of CH3OH) *Diagnostic for Ortho* Ortho_Inter->Ortho_Product - Methanol (32 Da)

Figure 1: Divergent fragmentation pathways for fluorinated hydroxymethyl benzoates. Note the distinct Ortho-elimination channel.

Experimental Protocol: Structural Elucidation

To reliably distinguish these patterns, the following GC-MS protocol is recommended. This workflow prioritizes spectral fidelity for library matching.

Objective: Generate reproducible EI spectra to distinguish ortho-fluorinated isomers from para-isomers.

Step 1: Sample Preparation & Derivatization (Optional but Recommended)

While benzoates are volatile, the hydroxymethyl group can cause peak tailing.

  • Direct Injection: Dissolve 1 mg sample in 1 mL Ethyl Acetate (HPLC Grade).

  • TMS Derivatization (To resolve the "Isobaric Trap"):

    • Take 50 µL of sample solution.

    • Add 50 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 mins.

    • Result: Hydroxymethyl becomes

      
      . Loss is now 
      
      
      
      (
      
      
      ) vs
      
      
      (
      
      
      ). The ambiguity is removed.
Step 2: GC-MS Parameters
  • System: Agilent 7890/5977 or equivalent Single Quadrupole.

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Inlet: Split 20:1, 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.[1]

  • Scan Range:

    
     40 – 350.
    

Comparative Data Analysis

The following tables summarize the theoretical mass shifts and abundance ratios expected under 70 eV EI conditions.

Table 1: The Fluorine Shift (Diagnostic Ions)

Comparison of Methyl 4-(hydroxymethyl)benzoate vs. Methyl 4-fluoro-2-(hydroxymethyl)benzoate.

Fragment Ion IdentityNon-Fluorinated (

)
Monofluorinated (

)
Mass Shift (

)
Mechanism
Molecular Ion (

)
166 184 +18Parent
Benzoyl Cation (

)
135153+18

-cleavage (Loss of

)
Phenyl Cation (

)
107125+18Loss of CO from Benzoyl
Benzyne/Fragment 7795+18Ring fragmentation
Table 2: Isomer Differentiation (Ortho vs. Para)

Differentiation based on relative abundance (RA) of key loss channels.

FeatureOrtho-IsomerMeta/Para-IsomerDiagnostic Value

(Loss of

)
High RA (40-100%) Negligible (<5%)Primary Indicator (Ortho Effect)

(Loss of

)
Low/Medium RABase Peak (100%) Standard Ester Cleavage

(Loss of

)
Medium RALow RAPromoted by ortho-proximity

Advanced Workflow: Validation Logic

To ensure the peaks identified are genuine structural fragments and not artifacts, use this self-validating logic flow.

ValidationWorkflow Start Acquire Spectrum (EI 70eV) Check_M32 Check [M-32] (Methanol Loss) Start->Check_M32 Is_Ortho Isomer = ORTHO (Ortho Effect Dominates) Check_M32->Is_Ortho High Abundance Check_M31 Check [M-31] (Methoxy/Hydroxymethyl) Check_M32->Check_M31 Low/Absent Is_Para Isomer = META/PARA (Standard Cleavage) Check_M31->Is_Para Base Peak Derivatize Perform TMS Derivatization Check_M31->Derivatize Ambiguous Confirm Confirm via Shift to [M-103] Derivatize->Confirm

Figure 2: Logical decision tree for assigning isomer structure based on fragmentation intensity.

References

  • NIST Mass Spectrometry Data Center. Methyl 4-fluorobenzoate - Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

  • Fu, X., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect.[4] Journal of the American Society for Mass Spectrometry. (Contextual grounding on Ortho-effect mechanisms).

  • Sparkman, O. D.Mass Spectrometry Desk Reference. Global View Publishing. (Definitive guide on McLafferty and Ortho effects).

Sources

Validation

Comparing reactivity of Methyl 2-fluoro-3-(hydroxymethyl)benzoate vs non-fluorinated analogs

The following guide provides an in-depth technical comparison of the reactivity of Methyl 2-fluoro-3-(hydroxymethyl)benzoate versus its non-fluorinated analog, Methyl 3-(hydroxymethyl)benzoate . This analysis focuses on...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the reactivity of Methyl 2-fluoro-3-(hydroxymethyl)benzoate versus its non-fluorinated analog, Methyl 3-(hydroxymethyl)benzoate .

This analysis focuses on the unique "Sandwiched Fluorine" effect , where the fluorine atom at position 2—located between the ester (C1) and the hydroxymethyl group (C3)—radically alters the reactivity landscape, introducing both kinetic acceleration and new competitive decomposition pathways (SNAr).

Executive Summary: The "Sandwiched Fluorine" Effect

The introduction of a fluorine atom at the C2 position of the benzoate scaffold creates a 1,2,3-trisubstituted system that differs fundamentally from the non-fluorinated analog.

  • Non-Fluorinated Analog (Methyl 3-(hydroxymethyl)benzoate): A standard meta-substituted benzoate.[1] Reactivity is dictated by independent functional groups (ester and alcohol) with minimal steric or electronic interference between them.[1]

  • Fluorinated Target (Methyl 2-fluoro-3-(hydroxymethyl)benzoate): The C2-Fluorine acts as an electronic activator and a steric wedge.[1] It accelerates nucleophilic attack on the ester (inductive effect) but simultaneously renders the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr), a pathway completely absent in the non-fluorinated analog.

FeatureNon-Fluorinated AnalogMethyl 2-fluoro-3-(hydroxymethyl)benzoate
Ester Hydrolysis Rate Standard (

)
Accelerated (

) due to ortho-F inductive effect (-I).[1]
Benzyl Alcohol Reactivity Standard NucleophilicityDecreased Nucleophilicity (inductive withdrawal); Activated for

displacement.[1]
Aromatic Ring Stability Inert to NucleophilesHigh Risk: Susceptible to

displacement of F by strong nucleophiles.[1]
Dominant Electronic Effect Resonance/Inductive (Meta)Strong Inductive (-I) & Ortho-Effect

Detailed Reactivity Analysis

A. Ester Reactivity (C1 Position): The Inductive Accelerator

In the non-fluorinated analog, the ester hydrolysis follows standard


 kinetics. In the 2-fluoro analog, the fluorine atom exerts a powerful inductive electron-withdrawing effect (-I) on the carbonyl carbon.
  • Mechanism: The high electronegativity of F pulls electron density from the benzene ring, making the carbonyl carbon significantly more electrophilic.

  • Steric vs. Electronic: Unlike larger halogens (Cl, Br) which retard hydrolysis via steric hindrance, the small Van der Waals radius of Fluorine (1.47 Å) allows the electronic acceleration to dominate.

  • Operational Consequence: Saponification of the 2-fluoro ester is faster but requires strict temperature control.[1] Warning: Excess heat or strong alkoxides can trigger the displacement of the fluorine (see Section C).

B. Benzyl Alcohol Reactivity (C3 Position): Deactivated Cation, Activated Carbon

The C3-hydroxymethyl group is ortho to the fluorine.[1]

  • Oxidation: Oxidation to the aldehyde/acid proceeds normally, but the resulting carbonyls are more electron-deficient.

  • Substitution (OH

    
     X): 
    
    • SN1 Pathway: The 2-F destabilizes the formation of a benzylic carbocation due to electron withdrawal. Reactions relying on carbocation intermediates (e.g., solvolysis) will be slower than the non-fluorinated analog.[1]

    • SN2 Pathway: The electron-deficient ring makes the benzylic carbon a "harder" electrophile, often accelerating SN2 displacement of activated alcohols (e.g., mesylates or bromides).

C. The "SNAr Trap" (C2 Position): A Critical Divergence

This is the most dangerous difference. The C1-ester is an Electron Withdrawing Group (EWG) ortho to the C2-Fluorine.[1] This activates the fluorine as a leaving group for Nucleophilic Aromatic Substitution (


).[1]
  • Risk Scenario: Using hydrazine, sodium methoxide, or hot amine solutions can displace the Fluorine, destroying the core scaffold.

  • Non-Fluorinated Safety: The non-fluorinated analog lacks a leaving group and is immune to this side reaction.

Visualizing the Reaction Landscape

The following diagram maps the divergent pathways. Note the red "SNAr Trap" pathway specific to the fluorinated analog.

ReactivityMap cluster_nonfluoro Non-Fluorinated Analog Contrast Start Methyl 2-fluoro-3- (hydroxymethyl)benzoate Acid 2-Fluoro-3- (hydroxymethyl)benzoic acid Start->Acid Hydrolysis (LiOH, <40°C) FAST due to F-effect Bromide Methyl 2-fluoro-3- (bromomethyl)benzoate Start->Bromide PBr3 or CBr4/PPh3 (SN2 favored) SNAr_Product Side Product: Indazole/Ether deriv. Start->SNAr_Product Hydrazine/Alkoxides (>60°C) SNAr TRAP (F displacement) Note Analogous Non-Fluoro: NO SNAr Risk Slower Hydrolysis

Caption: Reaction map highlighting the accelerated hydrolysis and the unique SNAr liability of the 2-fluoro scaffold.

Experimental Protocols

Protocol A: Controlled Saponification (Avoiding SNAr)

Objective: Hydrolyze the ester without displacing the fluorine.

  • Dissolution: Dissolve 1.0 eq of Methyl 2-fluoro-3-(hydroxymethyl)benzoate in THF (5 vol).

  • Reagent Prep: Prepare a solution of LiOH·H2O (1.2 eq) in Water (2 vol).[1]

    • Why LiOH? LiOH is milder than NaOH/KOH and less likely to promote SNAr at low temperatures.[1]

  • Addition: Cool the THF solution to 0°C. Add the LiOH solution dropwise.

  • Reaction: Stir at 0°C to 20°C . Monitor by TLC/LCMS.[1]

    • Critical Checkpoint: Do not heat above 40°C. If the reaction stalls, add 0.1 eq more LiOH rather than heating. Heating promotes the attack of OH⁻ on the C2-F (yielding the salicylate impurity).

  • Workup: Acidify carefully with 1N HCl to pH 3-4 (avoiding strong acid heat generation) and extract with EtOAc.

Protocol B: Benzylic Bromination (Appel Reaction)

Objective: Convert the alcohol to a bromide for further coupling, avoiding carbocation rearrangement.

  • Setup: Dissolve 1.0 eq of the starting alcohol and 1.2 eq of Carbon Tetrabromide (

    
    ) in anhydrous DCM (10 vol) under 
    
    
    
    .
  • Activation: Cool to 0°C. Add 1.2 eq of Triphenylphosphine (

    
    ) portion-wise.
    
    • Mechanistic Note: This proceeds via an oxyphosphonium intermediate followed by rapid

      
       displacement by bromide.[1] This avoids the distinct carbocation character that is destabilized by the 2-F atom.
      
  • Completion: Stir at 0°C for 1 hour, then warm to RT.

  • Purification: The 2-F atom makes the product slightly less polar than the non-fluorinated analog. Purify via silica flash chromatography (Hexane/EtOAc).

Comparative Data Summary

Reaction TypeReagentNon-Fluorinated Analog Outcome2-Fluoro Analog OutcomeTechnical Recommendation
Hydrolysis NaOH/MeOH, RefluxYield: >95% (Clean)Yield: ~60% (Impure)Use LiOH/THF at RT. Avoid reflux to prevent F-displacement.[1]
Hydrazine Reaction

, EtOH
Hydrazide formation (Acyl substitution)Mixture: Hydrazide + Indazole (SNAr cyclization)Use low temp or protect F if hydrazide is desired.[1]
Bromination HBr (aq)Good Yield (

character ok)
Poor Yield (Slow

)
Use

or Appel (

)
to overcome deactivated cation.

References

  • Mechanism of Fluorinated Benzo

    • Title: Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters.[1]

    • Source: Journal of the American Chemical Society.[2]

    • URL:[Link][1]

  • Nucleophilic Fluorine Displacement (SNAr)

    • Title: Nucleophilic Displacements of Activated Fluorine in Aromatic Compounds.[1]

    • Source: Journal of Organic Chemistry (ACS).[1]

    • URL:[Link][1]

  • Olaparib Intermedi

    • Title: Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[1]

    • Source: ACS Omega (PMC).[1]

    • URL:[Link]

  • Ortho-Fluorine Effects on Acidity and Bonding

    • Title: Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investig
    • Source: Molecules (PMC).[1]

    • URL:[Link]

Sources

Comparative

A Comparative Guide to IR Spectroscopy of Fluorinated and Hydroxylated Benzoates

For researchers and professionals in drug development and materials science, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structures. The vibrational frequencies of functional groups prov...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structures. The vibrational frequencies of functional groups provide a molecular fingerprint, offering insights into the chemical environment of a compound. This guide provides a detailed comparison of the IR spectral features of ester and hydroxyl groups in two classes of substituted methyl benzoates: fluorinated and hydroxylated derivatives. We will explore how the position of the substituent on the aromatic ring—ortho, meta, or para—influences the characteristic vibrational peaks, supported by experimental data.

The Foundational Principles: Understanding Vibrational Frequencies

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequency of these vibrations is dependent on the bond strength and the masses of the bonded atoms. For the purpose of this guide, we will focus on the stretching vibrations of the carbonyl (C=O) and carbon-oxygen (C-O) bonds within the ester functional group, the oxygen-hydrogen (O-H) bond of the hydroxyl group, and the carbon-fluorine (C-F) bond.

The electronic environment surrounding a bond significantly impacts its vibrational frequency. Electron-withdrawing groups, such as fluorine, can increase the bond order and force constant of a nearby bond through inductive effects, leading to a higher vibrational frequency (a shift to a higher wavenumber). Conversely, electron-donating groups, like the hydroxyl group, can decrease the bond order through resonance effects, resulting in a lower vibrational frequency (a shift to a lower wavenumber). The position of these substituents on the benzoate ring—ortho, meta, or para—determines the extent of their electronic influence on the ester and hydroxyl groups.

Comparative Analysis of IR Spectra: Experimental Data

The following tables summarize the key IR absorption peaks for the ortho, meta, and para isomers of methyl fluorobenzoate and methyl hydroxybenzoate. This data has been compiled from various spectroscopic databases and research articles.

Methyl Fluorobenzoate Isomers

The primary focus for the fluorinated series is the effect of the electron-withdrawing fluorine atom on the carbonyl (C=O) stretching frequency of the ester group.

CompoundPosition of -FC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
Methyl 2-fluorobenzoateOrtho~1724~1295, ~1255~1220
Methyl 3-fluorobenzoateMeta~1725~1290, ~1260~1230
Methyl 4-fluorobenzoatePara~1728~1280, ~1265~1240
Methyl Benzoate (unsubstituted)-~1722~1278, ~1250-

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

From the data, a clear trend emerges: the C=O stretching frequency increases as the fluorine atom moves from the ortho to the para position. This can be attributed to the interplay of inductive and resonance effects. The strong electron-withdrawing inductive effect of fluorine increases the double bond character of the carbonyl group, shifting its stretching vibration to a higher frequency compared to the unsubstituted methyl benzoate.

Methyl Hydroxybenzoate Isomers

In the hydroxylated series, we examine the influence of the electron-donating hydroxyl group on the carbonyl (C=O) stretch and the characteristics of the hydroxyl (O-H) stretch itself.

CompoundPosition of -OHO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
Methyl 2-hydroxybenzoateOrtho~3200 (broad)~1680~1300-1250, ~1150-1100
Methyl 3-hydroxybenzoateMeta~3350 (broad)~1715~1290, ~1220
Methyl 4-hydroxybenzoatePara~3350 (broad)~1718~1280, ~1255
Methyl Benzoate (unsubstituted)--~1722~1278, ~1250

The hydroxylated benzoates exhibit a significant shift in their C=O stretching frequencies to lower wavenumbers compared to methyl benzoate. This is due to the electron-donating resonance effect of the hydroxyl group, which decreases the double bond character of the carbonyl group. Notably, the ortho isomer, methyl 2-hydroxybenzoate (methyl salicylate), shows the most substantial shift to a lower frequency (~1680 cm⁻¹)[1]. This is a result of strong intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen, which further weakens the C=O bond.

The O-H stretching vibrations in all three isomers appear as broad bands, characteristic of hydrogen-bonded hydroxyl groups[1]. In the case of the ortho isomer, this broadening is primarily due to intramolecular hydrogen bonding, while for the meta and para isomers, it is due to intermolecular hydrogen bonding.

Experimental Protocol: Acquiring High-Quality IR Spectra using ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the analysis of solid and liquid samples due to its minimal sample preparation requirements.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean and empty ATR crystal, acquire a background spectrum. This will account for any atmospheric and instrumental interferences.

  • Sample Application:

    • For Solid Samples (powders, crystals): Place a small amount of the sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. Use the pressure arm to apply consistent and even pressure to the sample, ensuring good contact with the crystal.

    • For Liquid Samples: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline corrected and, if necessary, an ATR correction can be applied.

    • Identify the characteristic absorption peaks and their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before the next measurement.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Cleanup start Start clean Clean ATR Crystal start->clean background Acquire Background clean->background apply_sample Apply Sample background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process and Analyze Data acquire_spectrum->process_data clean_again Clean ATR Crystal process_data->clean_again finish End clean_again->finish

Caption: A streamlined workflow for acquiring IR spectra using an ATR-FTIR spectrometer.

substituent_effects cluster_fluorinated Fluorinated Benzoates cluster_hydroxylated Hydroxylated Benzoates F_ortho Ortho-Fluoro F_meta Meta-Fluoro F_ortho->F_meta ~1724 cm⁻¹ → ~1725 cm⁻¹ F_para Para-Fluoro F_meta->F_para ~1725 cm⁻¹ → ~1728 cm⁻¹ OH_ortho Ortho-Hydroxy OH_meta Meta-Hydroxy OH_ortho->OH_meta ~1680 cm⁻¹ → ~1715 cm⁻¹ OH_para Para-Hydroxy OH_meta->OH_para ~1715 cm⁻¹ → ~1718 cm⁻¹ unsubstituted Methyl Benzoate ~1722 cm⁻¹ unsubstituted->F_ortho Inductive Effect Dominates unsubstituted->OH_ortho Resonance & H-Bonding

Caption: The influence of substituent position on the C=O stretching frequency in fluorinated and hydroxylated methyl benzoates.

Conclusion

This guide has provided a comprehensive comparison of the IR spectral features of fluorinated and hydroxylated benzoates. The position of the substituent on the aromatic ring has a predictable and explainable effect on the vibrational frequencies of the ester and hydroxyl groups. For fluorinated benzoates, the electron-withdrawing nature of fluorine leads to an increase in the carbonyl stretching frequency, with the effect being most pronounced in the para position. In contrast, the electron-donating hydroxyl group in hydroxybenzoates causes a decrease in the carbonyl stretching frequency, a phenomenon that is significantly enhanced by intramolecular hydrogen bonding in the ortho isomer. A thorough understanding of these principles, combined with robust experimental techniques like ATR-FTIR, empowers researchers to confidently characterize and differentiate these important classes of compounds.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Methyl 2-fluorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-fluorobenzoate. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzoic acid, 3-hydroxy-, methyl ester. Retrieved from [Link]

  • Sciencing. (2022, March 24). How to Identify the IR of Methyl M-Nitrobenzoate. Retrieved from [Link]

  • Shimadzu. (n.d.). FTIR Standard Operating Procedure. Retrieved from [Link]

  • Bruker. (n.d.). Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

Sources

Validation

A Strategic Guide to Bioisosteric Modulation in Drug Design: A Comparative Analysis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate Analogs

In the intricate chess game of drug discovery, the strategic modification of a lead compound is paramount to achieving a harmonious balance of potency, selectivity, and favorable pharmacokinetic properties. This guide de...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug discovery, the strategic modification of a lead compound is paramount to achieving a harmonious balance of potency, selectivity, and favorable pharmacokinetic properties. This guide delves into the concept of bioisosterism, a cornerstone of modern medicinal chemistry, through a focused case study of Methyl 2-fluoro-3-(hydroxymethyl)benzoate. This scaffold, possessing a unique combination of a fluorine atom, a methyl ester, and a hydroxymethyl group, presents a rich tableau for exploring how subtle structural changes can profoundly impact a molecule's therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals. It will provide not just a theoretical overview, but also practical, field-proven insights into the rationale behind selecting bioisosteric replacements. We will explore hypothetical, yet scientifically grounded, analogs of our parent molecule and predict their performance based on established principles, supported by detailed experimental protocols to validate these hypotheses.

The Strategic Importance of the Parent Scaffold

Methyl 2-fluoro-3-(hydroxymethyl)benzoate is a compelling starting point for a drug discovery program. The ortho-fluoro substitution is a classic medicinal chemistry tactic to modulate the electronics and conformation of the phenyl ring, often leading to enhanced metabolic stability and improved binding affinity.[1][2][3][4] The methyl ester and hydroxymethyl groups provide key interaction points, potentially acting as hydrogen bond acceptors/donors or undergoing metabolic transformation.

Our exploration will be framed around a hypothetical scenario where Methyl 2-fluoro-3-(hydroxymethyl)benzoate is a hit compound for a generic protein kinase target. In this context, the carboxylate moiety (unmasked from the ester) could form a crucial salt bridge with a basic residue in the active site, while the hydroxymethyl group might engage in a hydrogen bond network. The fluorine atom could serve to block a metabolic "soft spot" and enhance binding through favorable electrostatic interactions.

Bioisosteric Replacement Strategy

The core of our analysis lies in the systematic replacement of the methyl ester and hydroxymethyl functionalities with common bioisosteres. The goal of such replacements is multifaceted: to improve metabolic stability, enhance cell permeability, fine-tune binding interactions, and potentially uncover novel intellectual property.[5][6][7][8]

Below is a logical workflow for our bioisosteric comparison:

G cluster_0 Lead Compound Analysis cluster_1 Bioisosteric Design cluster_2 In Vitro Evaluation cluster_3 Data Analysis & SAR Lead Methyl 2-fluoro-3-(hydroxymethyl)benzoate Ester_Bio Ester Bioisosteres (e.g., 1,3,4-Oxadiazole) Lead->Ester_Bio Hypothesize Replacements Alcohol_Bio Alcohol Bioisosteres (e.g., Amide, Sulfonamide) Lead->Alcohol_Bio Hypothesize Replacements Potency Enzyme Inhibition Assay Ester_Bio->Potency Synthesize & Test Metabolism Microsomal/S9 Stability Assay Ester_Bio->Metabolism Synthesize & Test Permeability Caco-2 Permeability Assay Ester_Bio->Permeability Synthesize & Test Alcohol_Bio->Potency Synthesize & Test Alcohol_Bio->Metabolism Synthesize & Test Alcohol_Bio->Permeability Synthesize & Test SAR Structure-Activity Relationship Analysis Potency->SAR Generate Data Metabolism->SAR Generate Data Permeability->SAR Generate Data G Start Start Prep_Cmpd Prepare Compound Dilutions Start->Prep_Cmpd Add_Kinase Add Kinase & Pre-incubate Prep_Cmpd->Add_Kinase Add_Sub_ATP Initiate Reaction (Substrate + ATP) Add_Kinase->Add_Sub_ATP Incubate Incubate at 30°C Add_Sub_ATP->Incubate Add_KG Add Kinase-Glo® Incubate->Add_KG Read_Lum Read Luminescence Add_KG->Read_Lum Calc_IC50 Calculate IC50 Read_Lum->Calc_IC50 End End Calc_IC50->End

Caption: Workflow for the enzyme inhibition assay.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of the compounds to phase I metabolism. [9][10][11][12] Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Acetonitrile with an internal standard for reaction termination

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, add the test compound to pre-warmed phosphate buffer containing HLM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Determine the metabolic half-life (t1/2) by plotting the natural logarithm of the percent remaining parent compound versus time.

Caco-2 Permeability Assay

This assay evaluates the intestinal permeability of the compounds, providing an indication of their potential for oral absorption. [1][2][13] Materials:

  • Caco-2 cells cultured on Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4)

  • Test compounds

  • Lucifer yellow for monolayer integrity check

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Wash the Caco-2 monolayers on the Transwell® inserts with pre-warmed HBSS buffer.

  • Check the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, take samples from the receiver chamber and replace with fresh buffer.

  • At the end of the experiment, take a sample from the donor chamber.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Perform a Lucifer yellow leak test to confirm monolayer integrity after the experiment.

Conclusion and Future Perspectives

The strategic application of bioisosterism is a powerful tool in the medicinal chemist's arsenal for optimizing lead compounds. By systematically replacing key functional groups in Methyl 2-fluoro-3-(hydroxymethyl)benzoate with appropriate bioisosteres, we can rationally design new analogs with potentially improved potency, metabolic stability, and pharmacokinetic profiles. The hypothetical case study presented here illustrates a logical and data-driven approach to this process. The provided experimental protocols offer a clear roadmap for the in vitro validation of these design hypotheses. The true value of this approach lies in its iterative nature: the data generated from these assays will inform the next round of design, leading to a deeper understanding of the structure-activity relationship and ultimately, the identification of a successful drug candidate.

References

  • Puris, E., Gynther, M., & Auriola, S. (2017). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Giacomini, K. M., et al. (2010). Caco2 assay protocol.
  • Matulis, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Artursson, P., & Karlsson, J. (1991). Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA.
  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. [Link]

  • Hubálek, F., & Edmondson, D. E. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 12(7), 1373-1407. [Link]

  • Dalvie, D., et al. (2002). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 183, 119-136.
  • Request PDF. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. [Link]

  • Ngameni, B., et al. (2013). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Journal of Chemical and Pharmaceutical Research, 5(12), 1000-1006.
  • Google Patents. (2017).
  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Drug Design Org. Bioisosterism. [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387.
  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • PubChem. Methyl 2-fluoro-3-nitrobenzoate. [Link]

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • ResearchGate. (2025). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]

  • Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. [Link]

  • Barreiro, E. J., Fraga, C. A. M., & LASSBIO. (2001). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Química Nova, 24(4), 544-554.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. InBurger's Medicinal Chemistry and Drug Discovery (pp. 1-64). John Wiley & Sons, Inc. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • University of Kalyani. ENZYME INHIBITION. [Link]

  • Kagechika, H., et al. (2000). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 10(14), 1555-1558.
  • Chemsrc. Methyl 4-fluoro-3-hydroxybenzoate. [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. Food and Chemical Toxicology, 169, 113448.
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Comparative

A Comparative Crystallographic Guide to Methyl Benzoate Derivatives: Predicting the Structural Landscape of Methyl 2-fluoro-3-(hydroxymethyl)benzoate

For researchers, medicinal chemists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is not merely an academic exercis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a foundational pillar of modern drug design. Single-crystal X-ray crystallography provides this definitive structural information, revealing the molecular conformation, stereochemistry, and intermolecular interactions that govern a molecule's physicochemical properties, such as solubility, stability, and bioavailability.

This guide provides a comparative analysis of the crystallographic features of key benzoic acid derivatives to forecast the structural properties of Methyl 2-fluoro-3-(hydroxymethyl)benzoate, a compound of interest for which, at the time of this writing, a public crystal structure is not available. By examining the known crystal structures of Benzoic Acid, 2-Fluorobenzoic Acid, and 3-Hydroxybenzoic Acid, we can derive valuable insights into the influential roles of fluoro, hydroxyl, and carboxyl groups in directing crystal packing. This predictive approach is an essential tool in solid-form screening and computational chemistry, allowing scientists to anticipate the behavior of novel compounds before embarking on resource-intensive experimental campaigns.

Comparative Structural Analysis of Benzoic Acid Analogues

The crystal structure of a molecule is a delicate balance of competing intermolecular forces. By comparing the structures of well-characterized analogues, we can dissect the contributions of individual functional groups to the overall packing arrangement. Benzoic acid and its derivatives are classic examples, often forming robust hydrogen-bonded synthons that dictate their solid-state architecture.

The table below summarizes key crystallographic data for three selected comparator compounds obtained from the Cambridge Structural Database (CSD).

Compound CSD Refcode Formula Crystal System Space Group Key Intermolecular Interactions
Benzoic AcidBENZAC[1]C₇H₆O₂Monoclinic[2]P2₁/cCentrosymmetric R²₂(8) carboxylic acid dimers via O-H···O hydrogen bonds.[1]
2-Fluorobenzoic AcidOFLBAXC₇H₅FO₂MonoclinicP2₁/cCentrosymmetric R²₂(8) carboxylic acid dimers; potential C-H···F interactions.
3-Hydroxybenzoic AcidBIDLOP[3]C₇H₆O₃MonoclinicP2₁/cCatemeric C(7) chains via carboxyl O-H···O and hydroxyl O-H···O hydrogen bonds.[3]

Analysis of Comparator Structures:

  • Benzoic Acid: As the parent compound, its crystal structure is a benchmark. It forms a highly stable and predictable motif: a centrosymmetric dimer where the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds.[1] This R²₂(8) graph set notation is one of the most common and robust synthons in crystal engineering.

  • 2-Fluorobenzoic Acid: The introduction of a fluorine atom at the ortho position does not disrupt the primary carboxylic acid dimer. Fluorine, being highly electronegative, can participate in weaker interactions, including C-H···F and C-H···O contacts, which subtly modify the packing of the dimers but do not override the dominant hydrogen-bonding motif.

  • 3-Hydroxybenzoic Acid: The addition of a hydroxyl group introduces another strong hydrogen bond donor and acceptor. In the case of the 3-hydroxy isomer (Form I), this leads to a departure from the simple dimer motif. Instead, it forms a more complex hydrogen-bonded network where both the carboxylic acid and the phenolic hydroxyl group participate in forming chains, demonstrating how additional functional groups can create entirely new packing arrangements.[3]

Predicting the Crystal Structure of Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Based on the analysis of its constituent functional groups and the structures of the comparators, we can hypothesize the key interactions that will define the crystal structure of Methyl 2-fluoro-3-(hydroxymethyl)benzoate:

  • Primary Hydrogen Bond Donor: The primary alcohol's hydroxyl group (-CH₂OH) is the strongest hydrogen bond donor in the molecule.

  • Primary Hydrogen Bond Acceptors: The carbonyl oxygen of the methyl ester (C=O) and the oxygen of the hydroxyl group are the strongest acceptors.

  • Influential Substituents: The fluorine atom, while a weak acceptor, will influence the local electronic environment and may participate in C-H···F or other weak interactions. The methyl ester replaces the acidic proton of a carboxylic acid, precluding the formation of the classic acid dimer.

Given these features, the most probable scenario is the formation of hydrogen-bonded chains or helices. The hydroxyl group of one molecule will likely donate a proton to the carbonyl oxygen of a neighboring molecule (O-H···O=C), creating a head-to-tail arrangement that propagates through the crystal lattice. The fluorine and hydroxymethyl groups' relative positions will then dictate the packing of these chains.

Crystallography_Workflow cluster_synthesis Step 1: Sample Preparation cluster_cryst Step 2: Crystallization cluster_data Step 3: Data Collection cluster_analysis Step 4: Structure Solution & Refinement cluster_pub Step 5: Final Output synthesis Synthesis & Purification (>98% Purity) crystallization Screening of Solvents & Techniques (Evaporation, Diffusion) synthesis->crystallization Essential for quality crystals crystal_selection Selection of Single Crystal (0.1-0.4 mm, No Defects) crystallization->crystal_selection mounting Crystal Mounting & Cryo-cooling (e.g., 100 K) crystal_selection->mounting Critical for data quality diffractometer X-ray Diffraction Experiment (e.g., Mo or Cu source) mounting->diffractometer data_processing Data Integration & Scaling diffractometer->data_processing solution Structure Solution (Direct Methods / Phasing) data_processing->solution Generates reflection file refinement Least-Squares Refinement (Adjusting Atomic Positions & Parameters) solution->refinement validation Structure Validation (CheckCIF, R-factors) refinement->validation publication Crystallographic Information File (CIF) & Publication validation->publication Final CIF and Report

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

1. Crystallization: The primary bottleneck in crystallography is often obtaining diffraction-quality single crystals. This requires a systematic screening of conditions.

  • Rationale: The goal is to achieve a state of slow supersaturation, allowing molecules to order themselves into a crystalline lattice rather than crashing out as an amorphous solid or polycrystalline powder.

  • Methodology:

    • Dissolve the highly purified compound (typically 5-10 mg) in a small amount of a "good" solvent in which it is freely soluble (e.g., acetone, ethyl acetate).

    • Employ various crystallization techniques:

      • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days.

      • Vapor Diffusion: Place the vial of dissolved compound inside a larger, sealed jar containing a "poor" solvent (an "antisolvent" like hexane or heptane) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

      • Solvent Layering: Carefully layer a less dense antisolvent on top of a solution of the compound. Crystals may form at the interface as the solvents slowly mix.

    • Monitor vials daily under a microscope for the growth of clear, well-defined single crystals.

2. Data Collection:

  • Rationale: A complete and redundant set of diffraction data must be collected to accurately determine the electron density map of the unit cell. Cooling the crystal reduces thermal motion, leading to sharper diffraction spots and higher quality data.

  • Methodology:

    • A suitable crystal (typically 0.1-0.4 mm in size with sharp edges and no visible cracks) is selected under a microscope.

    • The crystal is mounted on a goniometer head, often using a cryoloop and a viscous oil.

    • The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize radiation damage and thermal vibration.

    • The goniometer is placed on the diffractometer. The instrument, equipped with an X-ray source (e.g., Mo Kα, λ=0.71073 Å) and a detector, rotates the crystal through a series of angles.

    • At each orientation, the crystal is exposed to the X-ray beam, and the resulting diffraction pattern is recorded. A full data collection strategy is calculated to ensure all unique reflections are measured with sufficient redundancy.

3. Structure Solution and Refinement:

  • Rationale: The diffraction data contains information about the amplitudes of the scattered X-rays but not their phases (the "phase problem"). Initial phases are estimated using computational methods. The resulting atomic model is then refined against the experimental data to achieve the best possible fit.

  • Methodology:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization).

    • Structure Solution: The space group is determined, and an initial structural model is generated using direct methods or other phasing techniques. This provides a rough map of atomic positions.

    • Refinement: The atomic coordinates, occupancies, and atomic displacement parameters (thermal ellipsoids) are iteratively adjusted using a least-squares refinement algorithm. The goal is to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and those calculated from the model (|Fₑ|).

    • Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness of fit (GooF). The final structure is checked for chemical reasonability and potential issues using validation software. The output is a Crystallographic Information File (CIF).

Conclusion

While the definitive crystal structure of Methyl 2-fluoro-3-(hydroxymethyl)benzoate awaits experimental determination, a comparative analysis of its structural analogues provides a powerful predictive framework. The foundational principles of hydrogen bonding and crystal packing seen in benzoic acid, 2-fluorobenzoic acid, and 3-hydroxybenzoic acid allow us to hypothesize a structure dominated by O-H···O hydrogen bonds between the hydroxyl and ester carbonyl groups. This analysis underscores the importance of leveraging existing crystallographic knowledge to guide new research. The provided experimental workflow serves as a robust template for researchers aiming to elucidate the structures of this and other novel molecules, a critical step in the journey of drug discovery and materials development.

References

  • PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2024, December 18). Benzoic acid. Retrieved February 15, 2026, from [Link]

  • Feld, R., Lehmann, M. S., Muir, K. W., & Stewart, R. F. (2017). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. ResearchGate. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023, November 28). 2-Fluorobenzoic acid. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-Hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Braun, D. E., et al. (2021). The trimorphism of 3-hydroxybenzoic acid: an experimental and computational study. CrystEngComm, 23, 2899-2908. Retrieved February 15, 2026, from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved February 15, 2026, from [Link]

Sources

Validation

The Analytical Imperative: Purity of Methyl 2-fluoro-3-(hydroxymethyl)benzoate

An objective guide for researchers, scientists, and drug development professionals on the validation of Methyl 2-fluoro-3-(hydroxymethyl)benzoate purity using Gas Chromatography-Mass Spectrometry (GC-MS), with a comparat...

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide for researchers, scientists, and drug development professionals on the validation of Methyl 2-fluoro-3-(hydroxymethyl)benzoate purity using Gas Chromatography-Mass Spectrometry (GC-MS), with a comparative analysis of alternative methods.

In the landscape of pharmaceutical development, the purity of an intermediate is not merely a quality metric; it is a cornerstone of the final drug product's safety and efficacy. Methyl 2-fluoro-3-(hydroxymethyl)benzoate, a key building block in medicinal chemistry, is no exception.[1] Its molecular structure, featuring a fluorine atom and a reactive hydroxymethyl group on a benzoate frame, offers versatile reaction pathways but also presents specific challenges for purity assessment.[1] Impurities, which can originate from starting materials, by-products, or degradation, can have a significant impact on the downstream synthetic steps and the toxicological profile of the active pharmaceutical ingredient (API).[2]

1.1 Chemical Profile and Potential Impurities

  • Compound: Methyl 2-fluoro-3-(hydroxymethyl)benzoate

  • Molecular Formula: C₉H₉FO₃[1]

  • Molecular Weight: 184.16 g/mol [1]

Given its synthesis often involves the esterification of the corresponding carboxylic acid or reactions involving precursors like 2-fluoro-3-nitrobenzoic acid, the potential impurity profile could include:

  • Starting Materials: Unreacted 2-fluoro-3-nitrobenzoic acid or 2-fluoro-3-hydroxybenzoic acid.

  • By-products: Isomeric variants such as Methyl 2-fluoro-4-(hydroxymethyl)benzoate.[3][4]

  • Degradation Products: Hydrolysis back to the carboxylic acid or oxidation of the hydroxymethyl group.

  • Residual Solvents: Solvents used during synthesis and purification.[2]

This guide provides an in-depth validation protocol for using GC-MS to quantify the purity of Methyl 2-fluoro-3-(hydroxymethyl)benzoate and offers a comparative perspective on other orthogonal analytical techniques.

GC-MS as the Primary Analytical Tool: A Deep Dive

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds.[5][6] It combines the superior separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry.[5][7]

2.1 Rationale for Selecting GC-MS

The choice of GC-MS for this analyte is deliberate. While the methyl ester group confers some volatility, the presence of the polar hydroxymethyl (-CH₂OH) group can lead to poor chromatographic performance (e.g., peak tailing) due to hydrogen bonding interactions with the column's stationary phase. This necessitates derivatization, a key consideration in method development. The fluorinated nature of the compound makes it an excellent candidate for mass spectrometric detection, which can provide both molecular weight information and a unique fragmentation pattern for confident identification.

2.2 Workflow for Purity Validation via GC-MS

The overall process follows a systematic, multi-stage approach to ensure the final method is robust, reliable, and fit for purpose.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation (ICH Q2(R1)) cluster_analysis Phase 4: Routine Analysis Sample Sample & Standard Receipt Prep Sample Preparation (Dilution & Derivatization) Sample->Prep GC_Opt GC Parameter Optimization (Column, Temp, Flow) Prep->GC_Opt MS_Opt MS Parameter Optimization (Ionization, Scan Mode) GC_Opt->MS_Opt Specificity Specificity MS_Opt->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD / LOQ Robustness Robustness Analysis Batch Analysis Robustness->Analysis Report Data Processing & Report Analysis->Report

Caption: High-level workflow for GC-MS method development and validation.

Experimental Protocol: GC-MS Method Development & Validation

A robust analytical method requires meticulous development and validation according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8]

3.1 Sample Preparation & Derivatization: The Causality Behind the Choice

Direct injection of Methyl 2-fluoro-3-(hydroxymethyl)benzoate is suboptimal. The active hydrogen on the hydroxymethyl group can cause undesirable interactions with the GC system. To mitigate this, we convert it into a non-polar, more volatile derivative through silylation.

Expert Insight: Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, effectively capping the polar functional group.[9] This reduces hydrogen bonding, leading to sharper, more symmetrical peaks and improved thermal stability, which is critical for accurate quantification.[9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are highly effective for this purpose.

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh approximately 25 mg of Methyl 2-fluoro-3-(hydroxymethyl)benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the test sample to a target concentration of 1 mg/mL in the same solvent.

  • Derivatization:

    • Transfer 100 µL of the sample or standard solution into a 2 mL autosampler vial.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before placing in the GC autosampler.

3.2 GC-MS Instrumentation and Optimized Parameters

The choice of column and instrument settings is critical for achieving good separation from potential impurities.

ParameterRecommended SettingRationale
GC Column ZB-5MS (or equivalent 5% Phenyl-95% Dimethylpolysiloxane), 30m x 0.25mm ID, 0.25µm filmThis low-to-mid polarity column provides excellent separation for a wide range of aromatic compounds and is robust for routine use.[10]
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.0 mL/minProvides consistent retention times and optimal separation efficiency.
Injection Port Split/Splitless, 250°C, Split ratio 20:1A split injection prevents column overloading while ensuring a representative sample amount is analyzed. The temperature ensures rapid volatilization without thermal degradation.
Injection Volume 1 µLBalances sensitivity with the need to avoid overloading the system.[7]
Oven Program Initial 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)The temperature program is designed to elute the derivatized analyte and separate it from lower and higher boiling point impurities.
MS Transfer Line 280°CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Electron Ionization (EI) at 70 eV, 230°CStandard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.
MS Mode Full Scan (m/z 40-450) and Selected Ion Monitoring (SIM)Full scan is used for initial identification and impurity profiling. SIM mode is used for enhanced sensitivity and accurate quantification of the target analyte and known impurities.

3.3 Method Validation Protocol (ICH Q2(R1) Framework)

Validation ensures the analytical method is suitable for its intended purpose.[8][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (solvent), a placebo (if applicable), and the analyte to ensure no interfering peaks are present at the retention time of the derivatized analyte. The unique mass spectrum from the MS detector provides a high degree of specificity.

  • Linearity: A series of at least five concentrations of the reference standard are prepared and analyzed. A calibration curve is generated by plotting the peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Determined by performing recovery studies. A known amount of reference standard is spiked into a sample mixture at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The percentage recovery is calculated. Acceptance criteria are typically 98-102%.[7]

  • Precision:

    • Repeatability (Intra-assay precision): The analysis of at least six replicate samples at 100% of the target concentration on the same day by the same analyst. The Relative Standard Deviation (%RSD) should typically be ≤ 2%.

    • Intermediate Precision: The analysis is repeated on a different day, with a different analyst, or on a different instrument. The %RSD is compared to demonstrate the method's reproducibility.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Deliberate, minor variations are made to the method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.[7]

3.4 Summary of Validation Data (Example)

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (%RSD) 0.85%≤ 2.0%
Intermediate Precision (%RSD) 1.15%≤ 2.0%
LOQ 0.05 µg/mLDetermined

Comparative Analysis: Alternative & Orthogonal Techniques

While GC-MS is a robust primary technique, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure the same attribute using different principles.[11][]

4.1 High-Performance Liquid Chromatography (HPLC-UV)

  • Principle: Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is typically by UV absorbance.

  • Advantages: Excellent for non-volatile or thermally labile compounds where GC is not feasible. No derivatization is required for this analyte.

  • Limitations: Less specific than MS detection; co-eluting impurities with similar UV spectra can interfere. Lower resolution for some volatile impurities compared to capillary GC.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: Provides detailed information about the molecular structure of the analyte. Quantitative NMR (qNMR) can determine purity against a certified internal standard without needing a specific reference standard of the analyte itself.

  • Advantages: Provides absolute structural confirmation and quantification. Can identify and quantify impurities without needing to isolate them first.

  • Limitations: Lower sensitivity compared to GC-MS or HPLC. Requires a higher concentration of the sample and can be more complex to interpret for quantification.[11]

4.3 Differential Scanning Calorimetry (DSC)

  • Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline solids, the melting point depression is related to the mole fraction of impurities.

  • Advantages: Provides a measure of absolute purity for highly pure (>98.5%) crystalline substances without the need for a reference standard.[2][]

  • Limitations: Not suitable for amorphous materials, non-crystalline substances, or samples with lower purity. Does not identify the impurities.

4.4 Method Selection Guide

Choosing the right analytical tool depends on the specific question being asked. This decision tree provides a logical framework for method selection.

Method_Selection Start Goal: Purity Validation of Methyl 2-fluoro-3-(hydroxymethyl)benzoate Q1 Need to identify & quantify volatile/semi-volatile impurities? Start->Q1 Q2 Is the sample >98.5% pure and crystalline? Q1->Q2 No GCMS Use GC-MS Q1->GCMS Yes Q3 Need absolute structural confirmation or quantification without a reference standard? Q2->Q3 No DSC Use DSC for absolute purity of final lot Q2->DSC Yes HPLC Use HPLC-UV as an orthogonal method for non-volatile impurities Q3->HPLC No NMR Use qNMR Q3->NMR Yes

Caption: Decision tree for selecting an appropriate analytical method.

4.5 Comparative Summary Table

FeatureGC-MSHPLC-UVqNMRDSC
Principle Volatility/Boiling PointPolarity/PartitioningNuclear SpinMelting Point Depression
Specificity Very High (Mass Spectrum)Moderate (UV Spectrum)Very High (Structure)Low (Bulk Property)
Sensitivity High (ng to pg)High (µg to ng)Low (mg)Low (mg)
Sample Prep Derivatization RequiredSimple DilutionSimple DilutionNone
Impurity ID ExcellentPossible with standardsExcellentNot Possible
Quantitation Relative (to standard)Relative (to standard)Absolute (with standard)Absolute (no standard needed)
Best For Volatile impurity profilingNon-volatile impuritiesStructural confirmationHigh-purity final product

Conclusion: An Integrated Approach to Purity Validation

For validating the purity of Methyl 2-fluoro-3-(hydroxymethyl)benzoate, GC-MS stands out as a highly specific, sensitive, and robust technique, particularly for identifying and quantifying volatile and semi-volatile impurities. The necessity of derivatization is a critical methodological step that, when properly implemented, yields superior chromatographic results.

However, relying on a single analytical technique is not best practice in pharmaceutical development. An integrated approach that leverages orthogonal methods provides a more complete and trustworthy picture of a sample's purity. Using HPLC-UV to search for non-volatile impurities, qNMR for absolute quantification and structural verification, and DSC for final lot purity assessment creates a self-validating system that ensures the highest quality of this critical intermediate. This multi-faceted strategy is the hallmark of rigorous scientific integrity and is essential for navigating the complex demands of drug development.

References

  • Title: Methyl 2-fluoro-3-(hydroxymethyl)
  • Title: Development and validation of the GC-MS method for the determination of volatile contaminants in drug products Source: World Journal of Advanced Research and Reviews URL
  • Source: Impactfactor.
  • Title: DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: How to detect the percentage of pharmaceutical intermediates? Source: Novasol Biotech URL: [Link]

  • Title: The Importance of Purity Determination of Pharmaceuticals Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole Source: MDPI URL: [Link]

  • Title: Methyl 2-fluoro-4-(hydroxymethyl)benzoate | C9H9FO3 Source: PubChem URL: [Link]

Sources

Comparative

Electronic Effects of Ortho-Fluorine on Benzoate Ester Reactivity

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Fluorine Scan" Advantage In medicinal chemistry, the "fluorine scan"—systematically sub...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Fluorine Scan" Advantage

In medicinal chemistry, the "fluorine scan"—systematically substituting hydrogen with fluorine—is a pivotal strategy for optimizing lead compounds. Among these substitutions, the ortho-fluorine (


-F)  modification on benzoate esters (and their bioisosteres) represents a unique intersection of high electronic activation and minimal steric penalty.

Unlike larger halogens (


) that retard reactivity through steric hindrance (the classical "Ortho Effect"), 

-F accelerates nucleophilic attack at the carbonyl center while simultaneously blocking metabolic soft spots. This guide provides a technical comparison of

-F against unsubstituted (

), para-fluorine (

-F), and ortho-chlorine (

-Cl) analogs, supported by kinetic data and experimental protocols.
The Mechanistic Landscape: Electronic vs. Steric Forces

To understand the reactivity profile of


-fluorobenzoates, one must decouple the competing forces of electronic withdrawal and steric repulsion.
1.1 The Electronic "Turbocharger"

Fluorine is the most electronegative element (


). When placed at the ortho position, it exerts a massive inductive effect (

) on the carbonyl carbon.
  • Inductive Effect (

    
    ):  The close proximity of the fluorine atom pulls electron density through the 
    
    
    
    -bond framework, making the carbonyl carbon highly electrophilic.
  • Resonance Effect (

    
    ):  While fluorine has lone pairs that can donate electron density, the orbital overlap (
    
    
    
    ) is inefficient in the ortho geometry compared to the inductive pull. The net result is strong electron withdrawal.
1.2 The Steric Anomaly

The Van der Waals radius of Fluorine (


) is remarkably close to Hydrogen (

), whereas Chlorine (

) represents a significant steric jump.
  • Consequence:

    
    -F allows nucleophiles (like serine proteases or hydrolytic enzymes) to access the carbonyl carbon, whereas 
    
    
    
    -Cl often blocks this path.

Comparative Reactivity Logic:



  • 
    -F:  High Activation - Low Hindrance = High Reactivity 
    
  • 
    -Cl:  High Activation - High Hindrance = Moderate/Low Reactivity 
    
  • 
    -F:  Low Activation (distance) - Zero Hindrance = Baseline Reactivity 
    
Quantitative Comparison: Data & Metrics

The following table synthesizes physicochemical data comparing


-F benzoates to key alternatives. The 

of the corresponding benzoic acid is used as a linear free-energy proxy for the electrophilicity of the ester carbonyl (Hammett relationship).
Table 1: Physicochemical Profile of Substituted Benzoates
SubstituentPositionHammett

Constant

(Acid)*
Relative Hydrolysis Rate (

)**
Metabolic Stability
Hydrogen -0.004.201.0 (Ref)Low (Phase I oxid.)
Fluorine Ortho +0.54 (est) 3.27 ~2.5 - 4.0 High
Fluorine Meta+0.343.87~1.8Moderate
Fluorine Para+0.064.14~1.1Moderate
Chlorine Ortho+1.2 (Polar)2.94< 0.5***High

*


 values refer to the corresponding benzoic acid in water at 25°C. Lower 

indicates a more electrophilic carbonyl in the ester form. **

approximates alkaline hydrolysis rates relative to unsubstituted benzoate. ***

-Cl shows high electronic activation but significant steric retardation, often resulting in slower hydrolysis than H.
2.1 Visualizing the Reaction Pathway

The diagram below illustrates how


-F lowers the activation energy for hydrolysis compared to the steric block imposed by 

-Cl.

ReactionCoordinate cluster_TS Transition States Reactant Reactant (Ester + OH-) TS_H TS (H) Baseline Ea Reactant->TS_H TS_oF TS (o-F) Lower Ea (Inductive Stabilization) Reactant->TS_oF Fastest TS_oCl TS (o-Cl) High Ea (Steric Repulsion) Reactant->TS_oCl Slowest Product Product (Carboxylate + Alcohol) TS_H->Product TS_oF->Product TS_oCl->Product

Figure 1: Reaction coordinate comparison showing the stabilization of the transition state by ortho-fluorine versus steric hindrance by ortho-chlorine.

Experimental Validation: Kinetic Profiling Protocol

To validate the reactivity of a specific


-fluorobenzoate derivative in your pipeline, use the following self-validating UV-Vis kinetic assay. This protocol measures the pseudo-first-order rate constant (

) of alkaline hydrolysis.
3.1 Materials & Conditions
  • Solvent System: 50% (v/v) DMSO/Water (ensures solubility of lipophilic esters).

  • Base: NaOH (0.01 M to 0.1 M).

  • Ionic Strength: Maintain constant

    
     M using KCl.
    
  • Detection: UV-Vis Spectrophotometer (monitoring disappearance of ester or appearance of carboxylate).

3.2 Step-by-Step Workflow
  • Stock Preparation: Prepare a

    
     stock solution of the benzoate ester in DMSO.
    
  • Buffer Equilibration: Thermostat the reaction buffer (Water/DMSO/NaOH) at

    
     in a quartz cuvette.
    
  • Initiation: Inject ester stock to a final concentration of

    
    . Rapidly mix (dead time 
    
    
    
    ).
  • Data Acquisition: Monitor absorbance at

    
     (typically 230–280 nm).
    
    • Validation Check: Ensure the reaction follows first-order kinetics (

      
       for 
      
      
      
      vs time).
  • Calculation:

    
    
    
    
    

KineticProtocol cluster_QC Quality Control Start Start: Stock Prep (10mM in DMSO) Equilibrate Thermostat Buffer (25°C, pH > 12) Start->Equilibrate Mix Rapid Injection (Final: 50µM Ester) Equilibrate->Mix Measure Monitor UV Absorbance (230-280 nm) Mix->Measure Calc Calculate k_obs (Pseudo-1st Order) Measure->Calc QC1 Isosbestic Point Check Measure->QC1 QC2 Linearity Check (R² > 0.99) Calc->QC2

Figure 2: Workflow for determining hydrolytic stability via UV-Vis kinetics.

Structural Consequences in Drug Design[1][2]

Beyond reactivity, the


-F substitution induces critical conformational changes utilized in structure-based drug design (SBDD).
4.1 The Dipole Locking Effect

In unsubstituted benzoates, the carbonyl group can rotate relatively freely. In


-fluorobenzoates, the C-F dipole and the C=O dipole interact.
  • Anti-Periplanar Preference: The molecule often adopts a conformation where the C-F and C=O bonds are anti-parallel to minimize dipole-dipole repulsion.

  • Impact: This "locks" the drug into a specific bioactive conformation, reducing the entropic penalty upon binding to a receptor.

4.2 Metabolic Blocking

The


-F atom effectively blocks oxidation at the ortho position (a common site for CYP450 attack) without introducing the steric bulk that might prevent binding to the target protein. This often extends the half-life (

) of the drug candidate.
References
  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Fujita, T., & Nishioka, T. (1976). The analysis of the ortho effect. Progress in Physical Organic Chemistry, 12, 49-89.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

  • DiPaola-Baranyi, G., & McAllister, M. A. (1998). Hydrolysis of substituted benzoates: Electronic effects. Canadian Journal of Chemistry.

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Emergency Overview & Hazard Identification Chemical Name: Methyl 2-fluoro-3-(hydroxymethyl)benzoate CAS Number: 1214324-64-7 Molecular Formula: C9H9FO3 Synonyms: 2-Fluoro-3-hydroxymethyl-benzoic acid methyl ester[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Overview & Hazard Identification

Chemical Name: Methyl 2-fluoro-3-(hydroxymethyl)benzoate CAS Number: 1214324-64-7 Molecular Formula: C9H9FO3 Synonyms: 2-Fluoro-3-hydroxymethyl-benzoic acid methyl ester[1][2][3][4][5][6][7]

Before initiating any disposal procedure, the operator must acknowledge the specific hazards associated with this compound. While often used as an intermediate in drug development, its functional groups (fluorinated aromatic, ester, benzyl alcohol) dictate specific handling protocols.

GHS Classification (Derived from Analogues):

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3][6]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[3]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][3]

Waste Characterization & Segregation Strategy

Proper disposal begins with accurate characterization. This compound contains a fluorine atom, which technically classifies it as a Halogenated Organic compound in many strict regulatory frameworks (e.g., RCRA considerations for halogenated solvents, though this is a solid/liquid intermediate).

Critical Decision Matrix:

  • Halogen Content: Yes (Fluorine).

  • Water Solubility: Low (Hydrophobic ester).

  • Reactivity: Avoid Strong Oxidizers (due to hydroxymethyl group) and Strong Bases (due to ester hydrolysis risk).

Table 1: Physical & Chemical Properties Relevant to Disposal

Property Value/Description Impact on Disposal
Physical State Solid or Viscous Liquid (Ambient) Determines if "Solid Waste" or "Liquid Waste" stream is used.
Flash Point >110°C (Predicted) Combustible but not Flammable.
Water Solubility Negligible DO NOT dispose of down the drain.[8]

| Halogenated? | Yes (Fluorine) | Segregate into Halogenated Waste streams to prevent contamination of fuel-blending streams. |

Decision Logic for Waste Stream Selection

The following decision tree illustrates the logic for selecting the correct waste container. This prevents the common error of mixing fluorinated intermediates with non-halogenated bulk solvents.

Waste_Segregation Start Waste Generation: Methyl 2-fluoro-3-(hydroxymethyl)benzoate State_Check What is the physical state? Start->State_Check Is_Pure Is it pure substance? State_Check->Is_Pure Solid/Sludge Liquid_Solvent Is it dissolved in solvent? State_Check->Liquid_Solvent Liquid/Solution Solid_Waste Container: Hazardous Solid Waste (Label: Toxic, Irritant) Is_Pure->Solid_Waste Yes Is_Pure->Liquid_Solvent No (Mixed) Solvent_Check Solvent Type? Liquid_Solvent->Solvent_Check Halo_Stream Container: Halogenated Organic Solvents (High BTU/Incineration) Solvent_Check->Halo_Stream DCM, Chloroform, or >1% Halogen NonHalo_Stream Container: Non-Halogenated Solvents (Check local % F limits) Solvent_Check->NonHalo_Stream Methanol, Ethyl Acetate NonHalo_Stream->Halo_Stream Conservative Default (Recommended)

Figure 1: Decision logic for segregating Methyl 2-fluoro-3-(hydroxymethyl)benzoate waste. Note that defaulting to the Halogenated stream is the safest protocol to avoid regulatory violations regarding halogen content in fuel blending.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spill Debris)

Applicability: Expired pure chemicals, contaminated weighing boats, spill cleanup materials.

  • PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat. If dust is present, use an N95 mask or work inside a fume hood.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar labeled "Hazardous Waste - Solid."

  • Transfer:

    • Place the solid material directly into the container.

    • Do not dissolve in solvent solely for the purpose of disposal unless required by your facility's specific EHS rules (this increases waste volume unnecessarily).

  • Labeling:

    • Chemical Name: "Methyl 2-fluoro-3-(hydroxymethyl)benzoate"

    • Hazards: Check "Toxic" and "Irritant."

    • Constituents: "100% Methyl 2-fluoro-3-(hydroxymethyl)benzoate."

Protocol B: Liquid Waste (Reaction Mixtures or Mother Liquors)

Applicability: HPLC waste, reaction byproducts dissolved in solvents.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid, Peroxides) or strong bases (e.g., Sodium Hydroxide > 1M), as these can react with the alcohol or ester moieties.

  • Stream Selection:

    • Preferred: Halogenated Organic Waste . Even though the solvent might be non-halogenated (e.g., Ethyl Acetate), the presence of the fluorinated solute often necessitates incineration parameters reserved for halogens.

  • Transfer:

    • Use a funnel to prevent spills.

    • Leave 10% headspace in the container for thermal expansion.

  • Labeling:

    • List all solvents (e.g., "95% Ethyl Acetate").

    • List the solute: "5% Methyl 2-fluoro-3-(hydroxymethyl)benzoate."

    • Mark "Halogenated" if applicable.

Spill Response Workflow

In the event of a laboratory spill, immediate action is required to prevent exposure and environmental contamination.

Spill_Response Alert 1. Alert & Isolate (Notify nearby personnel) PPE 2. Don PPE (Double Nitrile Gloves, Goggles) Alert->PPE Contain 3. Containment (Use absorbent pads/snakes) PPE->Contain Cleanup 4. Mechanical Cleanup (Sweep solids or absorb liquids) Contain->Cleanup Decon 5. Decontamination (Soap & Water wash of surface) Cleanup->Decon Disposal 6. Final Disposal (Seal in HazWaste Bag) Decon->Disposal

Figure 2: Operational workflow for managing a spill of Methyl 2-fluoro-3-(hydroxymethyl)benzoate.

Spill Cleanup Details:

  • Solids: Gently sweep into a dustpan to avoid generating dust. Do not use a vacuum cleaner unless it is HEPA-filtered and rated for hazardous chemicals.

  • Liquids: Absorb with vermiculite, sand, or commercial spill pads.

  • Decontamination: Wipe the surface with a soap and water solution.[3][4] The compound is an ester and will eventually hydrolyze/dissolve with surfactant assistance.

Regulatory Compliance & Transport
  • US EPA (RCRA): This specific chemical is not a "P-listed" or "U-listed" waste by specific name. However, it must be characterized by the generator. If it exhibits toxicity (via TCLP) or ignitability (if in solvent), it carries those codes. Default Classification: Hazardous Waste (due to toxicity/irritant properties).

  • Drain Disposal: STRICTLY PROHIBITED. The fluorinated nature and low water solubility pose risks to aquatic life and wastewater treatment bacteria.

References
  • Yale Environmental Health & Safety. (2025). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Topic: Personal protective equipment for handling Methyl 2-fluoro-3-(hydroxymethyl)benzoate Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summary & Chemical Profile Context: Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Methyl 2-fluoro-3-(hydroxymethyl)benzoate Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary & Chemical Profile

Context: Methyl 2-fluoro-3-(hydroxymethyl)benzoate (CAS: 1261633-54-8) is a specialized fluorinated intermediate used primarily as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules.[1]

The Safety Paradox: While often categorized generically as an "irritant," the specific combination of a fluorine substituent (increasing lipophilicity and membrane permeability) and a benzylic alcohol moiety (reactive metabolic handle) requires a safety protocol stricter than standard organic salts.[1] This guide treats the compound not just as a chemical reagent, but as a bioactive precursor requiring containment.

Property Data / Characteristic Operational Implication
Physical State Solid (Powder/Crystalline)High risk of aerosolization during weighing.[1]
Primary Hazards Irritant (Skin/Eye/Resp), Harmful if SwallowedMucous membrane protection is critical.[1]
Lipophilicity Enhanced by Fluorine (C-F bond)Potential for rapid dermal absorption compared to non-fluorinated analogs.[1]
Reactivity Ester hydrolysis, Alcohol oxidationSensitive to strong acids/bases and oxidizers.
Hazard Identification & Risk Assessment

Standard H-Codes (Derived from SAR for Fluorinated Benzoates): H302, H315, H319, H335.[1][2]

The "Invisible" Risks
  • Static-Driven Aerosolization: Fluorinated aromatic solids are prone to accumulating static charge. When a spatula touches the powder, "fly-out" can occur, creating an invisible cloud of fine particulate matter outside the balance draft shield.

  • Dermal Permeation: The methyl ester group coupled with the fluorine atom increases the compound's ability to penetrate nitrile gloves over time compared to simple inorganic salts.

The PPE Defense System (Layered Protection)

Do not rely on a single barrier.[1] Use the Swiss Cheese Model of safety.

A. Respiratory Protection (The Primary Barrier) [1]
  • Standard Operation: All open-vessel handling (weighing, transfer, dissolution) must occur inside a certified Chemical Fume Hood .[1]

  • Velocity Check: Ensure face velocity is between 0.3 – 0.5 m/s (60–100 fpm) .

  • Secondary Backup: If hood access is compromised or for spill cleanup outside the hood, use a P100 (HEPA) half-mask respirator .[1] Note: Surgical masks provide zero protection against chemical particulates.[1]

B. Ocular Protection
  • Standard: Chemical Splash Goggles (indirect venting) are superior to safety glasses.[1]

  • Reasoning: Fine powders can drift around the sides of standard safety glasses. If the powder contacts the eye, the hydrolysis of the ester (generating local acidity) and the fluorinated moiety can cause severe irritation (H319).[1]

C. Dermal Protection (Hand & Body) [1]
  • Glove Material: Nitrile Rubber (minimum thickness 0.11 mm / 4 mil).[1]

  • Technique: Double Gloving is mandatory for weighing >100 mg.[1]

    • Inner Glove: Standard Nitrile (4 mil).[1]

    • Outer Glove: Long-cuff Nitrile (to cover lab coat wrist gap).[1]

    • Protocol: Immediately change the outer glove if any powder is visible on it. Do not wash gloves; discard them.

  • Body: 100% Cotton or Nomex Lab Coat (buttoned to the neck).[1] Synthetic fibers (polyester) should be avoided due to static generation which exacerbates powder fly-out.[1]

Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
  • Static Neutralization: Place an ionizing fan or an antistatic gun near the balance inside the fume hood. This is critical for fluorinated solids.

  • Taring: Tare the weighing boat/vial before opening the stock container.

  • Transfer: Use a disposable antistatic spatula. Do not return excess chemical to the stock container (prevents cross-contamination and dust generation).[1]

  • Containment: Immediately cap the receiving vial inside the hood before moving it to the benchtop.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DCM, THF) to the solid slowly.

    • Caution: The heat of solution is generally low, but ensure the vessel is vented to prevent pressure buildup if the solvent is volatile.

  • Temperature Control: If reacting the alcohol group (e.g., oxidation or substitution), use a cooling bath (0°C) initially to control exotherms.[1]

Phase 3: Waste & Disposal
  • Segregation: Dispose of as Halogenated Organic Waste .[1] Do not mix with general organic solvents if your facility separates halogenated streams (due to the Fluorine content).[1]

  • Container Rinse: Triple rinse empty vials with acetone; dispose of rinsate into the halogenated waste stream. Deface the label before discarding the glass.

Emergency Response Logic

EmergencyResponse Start Exposure / Spill Event TypeCheck Identify Type Start->TypeCheck Spill Solid Spill (>100mg) TypeCheck->Spill Skin Skin Contact TypeCheck->Skin Eye Eye Contact TypeCheck->Eye SpillAct 1. Evacuate Area 2. Don P100 Respirator 3. Wet Wipe (Do not sweep) Spill->SpillAct SkinAct 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use alcohol/solvents Skin->SkinAct EyeAct 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Eye->EyeAct Disposal Dispose as Halogenated Waste SpillAct->Disposal SkinAct->Disposal Contaminated PPE

Figure 1: Decision Matrix for Immediate Response to Exposure or Spillage. Note that dry sweeping is prohibited to prevent dust inhalation.[1]

Storage & Stability
  • Temperature: Store refrigerated (2–8°C).

  • Atmosphere: Inert gas (Argon or Nitrogen) backfill is recommended.[1] The hydroxymethyl group can be susceptible to slow oxidation if exposed to air/moisture over long periods.

  • Incompatibility: Keep physically separated from strong oxidizing agents (e.g., KMnO4, PCC) and strong bases.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66712858, Methyl 2-fluoro-4-(hydroxymethyl)benzoate (Analogous Structure Safety Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

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